Butyryl Coenzyme A lithium salt
Description
BenchChem offers high-quality Butyryl Coenzyme A lithium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyryl Coenzyme A lithium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N7O17P3S.3Li/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;/q;3*+1/p-3/t14-,18-,19-,20+,24-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSSPMGDEUHRDN-WSRMJXCZSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39Li3N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102282-28-0 | |
| Record name | Butyryl coenzyme A lithium salt hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Central Role of Butyryl-Coenzyme A in Mitochondrial Beta-Oxidation: A Technical Guide for Researchers
Abstract
Butyryl-Coenzyme A (Butyryl-CoA) stands as a critical intermediate at the intersection of energy metabolism, epigenetic regulation, and cellular signaling. While classically known for its canonical role in the mitochondrial beta-oxidation of fatty acids, its functions extend far beyond simple catabolism. This technical guide provides an in-depth exploration of Butyryl-CoA, focusing on its generation, its pivotal role as a substrate in beta-oxidation, and its emerging significance as a donor for post-translational modifications and as a regulatory molecule. We delve into the practical utility of Butyryl-Coenzyme A lithium salt in experimental settings, providing detailed protocols for enzyme assays and quantitative analysis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Butyryl-CoA's multifaceted role in cellular physiology and disease.
The Metabolic Crossroads of Butyryl-CoA
Butyryl-CoA is a four-carbon acyl-Coenzyme A thioester that occupies a central node in cellular metabolism. Its intracellular pool is sourced from several key pathways, reflecting the cell's metabolic state and nutrient availability.
Primary Sources of Butyryl-CoA:
-
Mitochondrial Fatty Acid Beta-Oxidation (FAO): The most well-established source of Butyryl-CoA is the sequential breakdown of fatty acids with chains longer than four carbons within the mitochondrial matrix. In each cycle of beta-oxidation, a two-carbon acetyl-CoA unit is cleaved, until the final four-carbon chain, Butyryl-CoA, is generated.[1][2]
-
Activation of Microbial Butyrate: The gut microbiome ferments dietary fibers to produce short-chain fatty acids (SCFAs), with butyrate being a prominent example.[3][4] Butyrate is absorbed by colonocytes and can enter systemic circulation. Within the cell, it is converted to its metabolically active form, Butyryl-CoA, by acyl-CoA synthetase short-chain family members (ACSS).[5] This pathway directly links gut health and microbial activity to host cellular metabolism.
-
Amino Acid Catabolism: The breakdown of certain amino acids also contributes to the acyl-CoA pool. Notably, the catabolism of valine produces isobutyryl-CoA, a structural isomer of Butyryl-CoA, which has its own distinct metabolic fate and regulatory roles.[6]
The compartmentalization of these pathways is crucial; the majority of Butyryl-CoA metabolism related to energy production occurs within the mitochondria.[1][2] Its transport out of the mitochondria, potentially facilitated by carnitine acyl-transferases, allows it to participate in cytosolic and nuclear processes.[2]
Caption: Overview of Butyryl-CoA generation and its primary metabolic fates.
The Canonical Role: Butyryl-CoA in the Beta-Oxidation Spiral
The primary catabolic fate of Butyryl-CoA is its entry into the final turn of the mitochondrial beta-oxidation spiral. This step is catalyzed by Short-Chain Acyl-CoA Dehydrogenase (SCAD) , a flavin adenine dinucleotide (FAD)-dependent enzyme.[1][2]
The SCAD-Catalyzed Reaction:
SCAD facilitates the α,β-dehydrogenation of Butyryl-CoA to form trans-Crotonyl-CoA. The reaction mechanism is believed to involve the abstraction of the α-hydrogen as a proton, followed by the transfer of the β-hydrogen as a hydride to the enzyme-bound FAD, reducing it to FADH₂.[7] This FADH₂ can then donate its electrons to the electron transport chain, contributing to ATP synthesis.
Clinical Significance: SCAD Deficiency
A deficiency in the SCAD enzyme is a genetic metabolic disorder that leads to the accumulation of Butyryl-CoA and its derivatives, such as butyrylcarnitine, in tissues and plasma.[1][2] This accumulation underscores the critical role of SCAD in maintaining metabolic homeostasis and highlights Butyryl-CoA as a key biomarker for this condition.
Table 1: Key Enzymes Interacting with Butyryl-CoA
| Enzyme Name | Abbreviation | EC Number | Function |
| Short-Chain Acyl-CoA Dehydrogenase | SCAD | 1.3.8.1 | Catalyzes the oxidation of Butyryl-CoA to Crotonyl-CoA in mitochondrial beta-oxidation. |
| Butyryl-CoA Dehydrogenase | BCD | 1.3.99.2 | A bacterial enzyme that also catalyzes the conversion of Butyryl-CoA to Crotonyl-CoA.[8][9] |
| Acyl-CoA Synthetase Short-Chain Family | ACSS1/2 | 6.2.1.1 | Activates butyrate to Butyryl-CoA.[5] |
| Butyryl-CoA:acetate CoA transferase | BCoAT | 2.8.3.8 | Key enzyme in bacterial butyrate synthesis, transferring the CoA moiety from Butyryl-CoA to acetate.[10][11] |
| Carnitine Acyltransferase | CrAT | 2.3.1.7 | Facilitates the transport of acyl groups, including butyryl, across mitochondrial membranes.[1] |
Experimental Analysis Using Butyryl-Coenzyme A Lithium Salt
For in vitro research, Butyryl-Coenzyme A is most commonly supplied as a stable lithium salt hydrate. This form offers significant advantages for experimental design.
Why the Lithium Salt?
-
Stability: The lithium salt form enhances the stability of the highly reactive thioester bond, ensuring a longer shelf-life and consistent performance in assays.[12]
-
Solubility & Handling: It is a water-soluble powder, which simplifies the preparation of stock solutions and their addition to aqueous buffer systems.[12] Its solid form makes it easy to weigh and handle accurately.
-
Purity: Commercially available Butyryl-CoA lithium salt is typically of high purity (≥90-95%), which is critical for obtaining reliable kinetic data and avoiding confounding results from contaminants.[13][14]
Protocol: In Vitro SCAD Activity Assay
This protocol describes a continuous spectrophotometric assay to measure the activity of SCAD using Butyryl-CoA lithium salt as the substrate and Ferricenium hexafluorophosphate as an artificial electron acceptor. The reduction of the ferricenium ion leads to a decrease in absorbance at 300 nm.
A. Materials and Reagents:
-
Butyryl-Coenzyme A lithium salt hydrate (e.g., Sigma-Aldrich B1508)
-
Purified Short-Chain Acyl-CoA Dehydrogenase (SCAD) enzyme
-
Potassium Phosphate buffer (100 mM, pH 7.6)
-
Ferricenium hexafluorophosphate
-
UV/Vis Spectrophotometer with temperature control (37°C)
-
Quartz cuvettes
B. Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Butyryl-CoA lithium salt in nuclease-free water. Aliquot and store at -20°C. Causality: A concentrated stock minimizes dilution of the final reaction mixture and cryo-storage preserves the integrity of the thioester bond.
-
Prepare a 20 mM stock solution of Ferricenium hexafluorophosphate in water.
-
Prepare the 100 mM Potassium Phosphate buffer and adjust the pH to 7.6. Causality: This pH is near the optimal for many acyl-CoA dehydrogenases.
-
-
Assay Setup:
-
Set the spectrophotometer to monitor absorbance at 300 nm and equilibrate the cuvette holder to 37°C.
-
In a 1 mL quartz cuvette, prepare the reaction mixture (excluding the substrate):
-
850 µL of 100 mM Potassium Phosphate buffer (pH 7.6)
-
50 µL of 20 mM Ferricenium hexafluorophosphate (final concentration: 1 mM)
-
A suitable amount of purified SCAD enzyme. Trustworthiness: The amount of enzyme should be titrated to produce a linear rate of absorbance change for at least 2-3 minutes.
-
-
Mix gently by pipetting and incubate in the spectrophotometer for 5 minutes to allow the temperature to equilibrate and to record a baseline rate.
-
-
Initiation and Data Acquisition:
-
Initiate the reaction by adding 100 µL of 10 mM Butyryl-CoA stock solution (final concentration: 1 mM).
-
Immediately mix by inverting the cuvette (or with a plunger) and start recording the absorbance at 300 nm every 10 seconds for 5 minutes.
-
-
Data Analysis:
-
Determine the linear rate of reaction (ΔA₃₀₀/min) from the slope of the absorbance vs. time plot.
-
Calculate the enzyme activity using the Beer-Lambert law (Activity (µmol/min/mg) = (ΔA₃₀₀/min * V_total) / (ε * l * mg_enzyme)), where ε (extinction coefficient) for ferricenium reduction is approximately 4.36 mM⁻¹cm⁻¹.
-
Caption: Workflow for a spectrophotometric SCAD enzyme activity assay.
Beyond Energy: Butyryl-CoA in Cellular Regulation
Recent research has expanded the role of Butyryl-CoA from a simple metabolic intermediate to a key player in cellular regulation, directly linking the metabolic state to the epigenome and signaling pathways.
-
Histone Butyrylation: Butyryl-CoA serves as the acyl donor for the post-translational modification of lysine residues on histone proteins (histone butyrylation).[1] This modification is catalyzed by various acetyl-transferases and can alter chromatin structure, thereby influencing gene expression.[1] The availability of nuclear Butyryl-CoA can thus act as a metabolic sensor, translating changes in fatty acid metabolism into epigenetic responses.[2]
-
Regulation of Fatty Acid Oxidation: Butyryl-CoA, derived from butyrate, plays a role in regulating the rate-limiting step of FAO. It has been shown to up-regulate the activity of carnitine palmitoyltransferase 1A (CPT1A) by competing with and antagonizing the inhibitory effects of malonyl-CoA.[5] This creates a positive feedback loop where a product of fatty acid metabolism can enhance the overall flux through the pathway.
Protocol: Quantification of Intracellular Butyryl-CoA
Accurate measurement of endogenous Butyryl-CoA levels is essential for studying its role in metabolic regulation. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this analysis.
A. Materials and Reagents:
-
Cultured cells or tissue samples
-
Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid
-
Internal Standard (e.g., ¹³C-labeled Butyryl-CoA)
-
HPLC-MS/MS system
-
Centrifugal vacuum concentrator (e.g., SpeedVac)
B. Step-by-Step Methodology:
-
Sample Collection:
-
For adherent cells, aspirate the culture medium and quickly wash twice with ice-cold PBS. Causality: Rapid, cold washes are critical to quench metabolic activity without lysing cells and losing metabolites.
-
Immediately add 1 mL of ice-cold 80% Methanol (or ACN) containing the internal standard to the plate.
-
-
Metabolite Extraction:
-
Scrape the cells into the extraction solvent and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously for 1 minute, then centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris. Trustworthiness: A robust centrifugation step ensures a clean supernatant, which is crucial for preventing column clogging and ion suppression in the mass spectrometer.
-
-
Sample Preparation:
-
Carefully transfer the supernatant to a new tube.
-
Dry the extract completely using a centrifugal vacuum concentrator. Causality: Drying and reconstituting concentrates the analyte and allows for injection in a solvent compatible with the HPLC mobile phase.
-
Reconstitute the dried pellet in a small, precise volume (e.g., 50 µL) of 5% Methanol/water. Vortex and centrifuge to pellet any insoluble material.
-
-
HPLC-MS/MS Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute the acyl-CoAs using a gradient of mobile phase A (e.g., water with 10 mM ammonium acetate) and mobile phase B (e.g., acetonitrile with 10 mM ammonium acetate).
-
Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, using specific precursor-product ion transitions for Butyryl-CoA and its internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the concentration of Butyryl-CoA by comparing the analyte/internal standard peak area ratio to a standard curve prepared with known concentrations of Butyryl-CoA lithium salt.
-
Normalize the final concentration to the initial amount of protein or cell number.
-
Implications for Drug Development
The central role of Butyryl-CoA in metabolism and regulation makes it and its associated enzymes attractive targets for drug development.
-
Metabolic Disorders: Modulating the activity of enzymes like SCAD could be a therapeutic strategy for inherited metabolic diseases.
-
Inflammatory Diseases & Cancer: The link between microbial butyrate, cellular Butyryl-CoA, and histone modifications suggests that targeting this axis could be beneficial in diseases with an inflammatory or epigenetic component, such as ulcerative colitis and certain cancers.[15][16]
-
Infectious Diseases: Key enzymes in butyrate and Butyryl-CoA synthesis pathways in pathogenic bacteria, such as Clostridium species, could be targeted for antimicrobial development.[17][18]
Conclusion
Butyryl-Coenzyme A is far more than a simple intermediate in fatty acid breakdown. It is a key metabolic hub that links dietary intake, gut microbiome activity, and energy metabolism to the epigenetic and regulatory landscape of the cell. The commercially available Butyryl-Coenzyme A lithium salt provides a stable and reliable tool for researchers to dissect these complex pathways. A thorough understanding of Butyryl-CoA metabolism, facilitated by robust experimental protocols, is crucial for developing novel therapeutic strategies for a wide range of human diseases.
References
-
Trefely, S., Lovell, C.D., Snyder, N.W., & Wellen, K.E. (2020). Compartmentalised acyl-CoA metabolism and roles in chromatin regulation. Molecular Metabolism, 38, 100941. [Link]
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Huang, L., et al. (2021). Butyrate enhances CPT1A activity to promote fatty acid oxidation and iTreg differentiation. PNAS, 118(22), e2024168118. [Link]
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Blue Tiger Scientific. Butyryl Coenzyme A Lithium Salt Hydrate – 5 mg. [Link]
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Wikipedia. Butyryl-CoA. [Link]
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Trefely, S., et al. (2020). Compartmentalised acyl-CoA metabolism and roles in chromatin regulation. ResearchGate. [Link]
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Jiang, H., et al. (2013). Distinct pathways for the formation of butyryl-CoA and isobutyl-CoA and their consequences in leading to protein lysine butyrylation. ResearchGate. [Link]
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Coenza. Butyryl Coenzyme A, Lithium Salt. [Link]
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Fendrich, G., & Abeles, R. H. (1982). Mechanism of action of butyryl-CoA dehydrogenase: reactions with acetylenic, allenic, and fluorinated substrate analogues. Biochemistry, 21(25), 6685-6695. [Link]
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Lee, J. Y., et al. (2021). Butyryl/Caproyl-CoA:Acetate CoA-transferase: cloning, expression and characterization of the key enzyme involved in medium-chain fatty acid biosynthesis. Scientific Reports, 11(1), 1-12. [Link]
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SLS. Butyryl coenzyme A lithium salt. [Link]
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van Rijt, W. J., et al. (2020). Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism. Journal of inherited metabolic disease, 43(6), 1260-1271. [Link]
-
Lee, J. Y., et al. (2021). Butyryl/Caproyl-CoA:Acetate CoA-Transferase: Cloning, Expression and Characterization of the Key Enzyme Involved in Medium-Chain Fatty Acid Biosynthesis. bioRxiv. [Link]
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Feinberg, B. A., & McFarland, J. T. (1987). Regulation of the butyryl-CoA dehydrogenase by substrate and product binding. The Journal of biological chemistry, 262(14), 6542-6546. [Link]
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Bennett, G. N., & Rudolph, F. B. (1995). The central metabolic pathway from acetyl-CoA to butyryl-CoA in Clostridium acetobutylicum. FEMS microbiology reviews, 17(3), 241-249. [Link]
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Bush, R. S., & Milligan, L. P. (1971). Regulation of volatile fatty acid uptake by mitochondrial acyl CoA synthetases of bovine liver. Canadian journal of animal science, 51(1), 121-127. [Link]
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Wikipedia. Butyric acid. [Link]
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MySkinRecipes. Butyryl coenzyme A lithium salt hydrate. [Link]
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Lee, J. Y., et al. (2021). Butyryl/Caproyl-CoA:Acetate CoA-Transferase: Cloning, Expression and Characterization of the Key Enzyme Involved in Medium-Chain Fatty Acid Biosynthesis. ResearchGate. [Link]
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Agha, H. R., et al. (1998). Intracellular Concentrations of Coenzyme A and Its Derivatives from Clostridium acetobutylicum ATCC 824 and Their Roles in Enzyme Regulation. Applied and Environmental Microbiology, 64(9), 3249-3255. [Link]
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Karkera, J. D., & Singh, I. (1988). Enzymes of fatty acid beta-oxidation in developing brain. Journal of neurochemistry, 51(4), 1326-1330. [Link]
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Takeshita, K., et al. (2019). Butyryl-CoA:acetate CoA-transferase gene associated with the genus Roseburia is decreased in the gut microbiota of Japanese patients with ulcerative colitis. Bioscience of Microbiota, Food and Health, 38(4), 159-163. [Link]
-
Trachsel, J., et al. (2016). Function and Phylogeny of Bacterial Butyryl Coenzyme A:Acetate Transferases and Their Diversity in the Proximal Colon of Swine. Applied and Environmental Microbiology, 82(22), 6788-6798. [Link]
-
Yoshida, Y., et al. (2018). Steady-state kinetic analysis of butyryl-CoA:acetate CoA transferase activities of recombinant PGN_0725, PGN_1341, and PGN_1888 proteins. ResearchGate. [Link]
-
Duncan, S. H., et al. (2002). Acetate Utilization and Butyryl Coenzyme A (CoA):Acetate-CoA Transferase in Butyrate-Producing Bacteria from the Human Large Intestine. Applied and Environmental Microbiology, 68(10), 5186-5190. [Link]
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Whitepaper: Butyryl-CoA as a Central Thioester Intermediate in Metabolic Flux
Executive Summary
As a Senior Application Scientist navigating the complexities of metabolic flux and targeted metabolomics, I frequently encounter the analytical and biological intricacies of short-chain acyl-CoAs. Butyryl-CoA is not merely a transient intermediate; it is a critical regulatory node at the intersection of mammalian lipid metabolism and microbiome-derived short-chain fatty acid (SCFA) biosynthesis. This technical guide provides an in-depth analysis of Butyryl-CoA metabolic pathways, translational implications for drug development, and a self-validating analytical workflow for precise quantification.
Mechanistic Pathways: The Crossroads of Host and Microbiome Metabolism
Microbial Reverse β-Oxidation and Butyrate Synthesis
In the anaerobic environment of the human colon, butyrate serves as the primary energy source for colonocytes and acts as a potent immunomodulator[1]. The synthesis of butyrate by commensal bacteria (e.g., Faecalibacterium, Roseburia) relies entirely on the conversion of Butyryl-CoA[1][2].
Four distinct pathways—acetyl-CoA, glutarate, 4-aminobutyrate, and lysine—converge on the production of Butyryl-CoA[3][4]. Regardless of the initial precursor, these pathways merge at a central, energy-conserving step: the reduction of crotonyl-CoA to Butyryl-CoA, catalyzed by the3[3][4].
The terminal step of butyrate production is executed via two primary enzymes:
-
Butyryl-CoA:acetate CoA-transferase (But): This is the dominant pathway in the human gut microbiome. It transfers the CoA moiety from Butyryl-CoA to exogenous acetate, releasing butyrate and regenerating acetyl-CoA[5][6]. This mechanism is highly adapted to the colonic ecosystem, capitalizing on the high availability of acetate to drive the reaction forward efficiently[2][7].
-
Butyrate kinase (Buk): An alternative route that phosphorylates Butyryl-CoA to generate ATP, utilized by a smaller subset of bacterial taxa[3][4].
Fig 1: Microbial reverse β-oxidation pathway converging on Butyryl-CoA to produce butyrate.
Mammalian Mitochondrial β-Oxidation
In host tissues, Butyryl-CoA serves as the terminal acyl-CoA intermediate during the mitochondrial β-oxidation of even-chain fatty acids. It undergoes thiolysis by acetyl-CoA acetyltransferase (ACAT1), yielding two molecules of acetyl-CoA that subsequently fuel the tricarboxylic acid (TCA) cycle.
Analytical Workflows: High-Resolution Quantification of Butyryl-CoA
Accurate quantification of Butyryl-CoA is critical for metabolic flux analysis and drug development targeting microbiome modulation. However, analyzing short-chain acyl-CoAs presents significant challenges due to their amphiphilic nature, rapid turnover rates, and the presence of structural isomers[8][9].
The Challenge of Isomeric Resolution
Mass spectrometry alone cannot differentiate n-butyryl-CoA from isobutyryl-CoA because they share an identical mass-to-charge ratio (m/z)[8]. Therefore, ultra-performance liquid chromatography (UPLC) is mandatory. UPLC utilizes sub-2-micron particle columns to provide the theoretical plates required for 8 prior to MS/MS detection[8].
Self-Validating LC-MS/MS Protocol
To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system. Every step incorporates a mechanistic safeguard against artifactual data.
Step 1: Rapid Metabolism Quenching
-
Action: Snap-freeze tissue or bacterial pellets in liquid nitrogen immediately upon collection.
-
Causality: Acyl-CoAs have an active half-life of seconds. Rapid thermal quenching halts thioesterase and hydrolase activity, preserving the true in vivo Butyryl-CoA pool[9].
Step 2: Internal Standardization (The Self-Validating Core)
-
Action: Spike the extraction solvent with a known concentration of 13C-labeled yeast extract or synthetic 13C3-Butyryl-CoA.
-
Causality: Electrospray ionization (ESI) is highly susceptible to matrix-induced ion suppression. By quantifying the ratio of endogenous Butyryl-CoA to the heavy-isotope internal standard, the system internally corrects for extraction losses and MS fluctuations, ensuring absolute quantitative accuracy[10].
Step 3: Single-Step Solvent Extraction
-
Action: Homogenize the sample in cold Acetonitrile/Methanol/Water (2:2:1, v/v/v)[9].
-
Causality: This specific solvent ratio is critical. The organic fraction (ACN/MeOH) instantly precipitates proteins (preventing enzymatic degradation), while the aqueous fraction ensures the highly polar CoA thioester remains fully solubilized[9].
Step 4: UPLC Separation
-
Action: Inject the supernatant onto a reversed-phase C18 UPLC column.
-
Causality: The hydrophobic interaction between the C18 stationary phase and the short acyl chain resolves n-butyryl-CoA from isobutyryl-CoA based on slight differences in steric hindrance[8].
Step 5: MS/MS Detection (MRM Mode)
-
Action: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Target the specific precursor-to-product ion transition corresponding to the neutral loss of the phosphopantetheine moiety.
-
Causality: This fragmentation pattern is highly conserved among acyl-CoAs, providing exceptional signal-to-noise ratios and eliminating isobaric interference from complex biological matrices[10].
Fig 2: Self-validating LC-MS/MS analytical workflow for Butyryl-CoA quantification.
Quantitative Method Comparison
The selection of an analytical modality depends heavily on the required sensitivity and the biological question. The table below synthesizes the performance metrics of leading methodologies for Acyl-CoA quantification.
| Analytical Modality | Limit of Detection (LOD) | Isomeric Resolution | Sample Prep Complexity | Primary Advantage / Limitation |
| LC-MS/MS | Low femtomole (fmol) range | High (Requires UPLC) | Moderate (ACN/MeOH/H2O) | Advantage: Unmatched sensitivity; extensive acyl-CoA coverage[9]. |
| HPLC-UV | 50–100 nmol/g tissue | Moderate | Low to Moderate | Limitation: Insufficient sensitivity for low-abundance intermediates[9]. |
| NMR | Nanomole range | Low (Complex overlapping spectra) | Minimal | Advantage: Exact absolute quantification; non-destructive to the sample[9]. |
References
-
Butyryl/Caproyl-CoA:Acetate CoA-transferase: cloning, expression and characterization of the key enzyme involved in medium-chain fatty acid biosynthesis - PMC (nih.gov).5
-
Simplified scheme of the butyryl CoA : acetate CoA transferase pathway for butyrate production - ResearchGate. 1
-
Revealing the Bacterial Butyrate Synthesis Pathways by Analyzing (Meta)genomic Data - mBio (ASM Journals). 3
-
Butyryl/Caproyl-CoA:Acetate CoA-Transferase: Cloning, Expression and Characterization... - bioRxiv.6
-
Function and Phylogeny of Bacterial Butyryl Coenzyme A:Acetate Transferases and Their Diversity in the Proximal Colon of Swine - ASM Journals. 7
-
A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS - PMC (nih.gov). 10
-
Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry - FAO AGRIS. 8
-
Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - MDPI. 9
-
Comparative In silico Analysis of Butyrate Production Pathways in Gut Commensals and Pathogens - Frontiers. 4
-
The role of short-chain fatty acids in the interplay between gut microbiota and diet in cardio-metabolic health - PMC (nih.gov). 2
Sources
- 1. researchgate.net [researchgate.net]
- 2. The role of short-chain fatty acids in the interplay between gut microbiota and diet in cardio-metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | Comparative In silico Analysis of Butyrate Production Pathways in Gut Commensals and Pathogens [frontiersin.org]
- 5. Butyryl/Caproyl-CoA:Acetate CoA-transferase: cloning, expression and characterization of the key enzyme involved in medium-chain fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry [agris.fao.org]
- 9. mdpi.com [mdpi.com]
- 10. A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Acyl-CoA Dehydrogenase Kinetics: A Technical Guide to Butyryl-CoA Lithium Salt Substrate Specificity
Executive Summary
As a Senior Application Scientist, I frequently encounter assay irreproducibility stemming from a fundamental misunderstanding of substrate selection and handling. In the study of fatty acid
Biochemical Context: Why the Lithium Salt?
When designing in vitro assays for ACADs—such as Short-Chain Acyl-CoA Dehydrogenase (SCAD), Medium-Chain Acyl-CoA Dehydrogenase (MCAD), or bacterial Butyryl-CoA Dehydrogenase (BCAD)—the counter-ion of the acyl-CoA thioester is not a passive bystander.
Butyryl-CoA lithium salt hydrate (e.g., CAS 102282-28-0) is preferred over sodium or free acid forms for several critical reasons:
-
Aqueous Solubility & Stability: The lithium salt offers exceptional solubility (up to 50 mg/mL in H
O) while maintaining a clear, colorless solution. -
Avoidance of Ion Interference: In complex coupled assays, particularly those involving inverted membrane vesicles (IMVs) or ion-gradient measurements (e.g., proton pumping via EtfD), sodium or potassium salts can inadvertently dissipate gradients or interact with endogenous transporters. Lithium remains largely bio-orthogonal in these specific bacterial and mitochondrial electron transport chain assays[2].
-
Thermodynamic Integrity: Butyryl-CoA possesses a high calculated Gibbs free energy (-462.5 kcal/mol) stored in the thioester bond[1]. The lithium coordination stabilizes the phosphate moieties of the CoA molecule without catalyzing premature hydrolysis at physiological pH.
Substrate Specificity Across the ACAD Superfamily
ACADs are flavoenzymes that catalyze the
-
SCAD: Exhibits peak catalytic efficiency for C4 (Butyryl-CoA) and C5 substrates. The binding cavity is shallow, strictly excluding longer aliphatic chains[4].
-
MCAD: A more promiscuous enzyme that accommodates C4 to C12 substrates. While it oxidizes Butyryl-CoA, its
is typically higher (lower affinity) than that of SCAD, as the short C4 chain does not fully occupy the hydrophobic binding tunnel[5]. -
BCAD: Bacterial homologs (e.g., from Megasphaera elsdenii or Fusobacterium nucleatum) are highly tuned for Butyryl-CoA, often coupling its oxidation/reduction to electron-transferring flavoproteins (ETF) in electron-bifurcating complexes[6].
Table 1: Representative Kinetic Parameters for Butyryl-CoA Oxidation
| Enzyme Classification | Source Organism | Substrate | Reference Context | ||
| SCAD (Mammalian) | Bos taurus (Beef Liver) | Butyryl-CoA | ~2.0 - 10.0 | High | Highly specific for C4-C5[4] |
| BCAD / ETF Complex | Fusobacterium nucleatum | Butyryl-CoA | 5.2 | 2.5 | Electron bifurcation pathway[6] |
| BSCAD (PP2216) | Pseudomonas putida | Butyryl-CoA | 210 | ~0.97 (58 min | Measured at pH 7.5[7] |
Mechanistic Causality: The Dehydrogenation Pathway
Understanding the kinetic data requires dissecting the catalytic mechanism. The reaction is strictly divided into a reductive and an oxidative half-reaction[3].
-
Reductive Half-Reaction: The substrate binds, and a highly conserved catalytic glutamate (e.g., Glu376 in MCAD) acts as a base to abstract the
-proton. Concurrently, a hydride from the -carbon is transferred to the N(5) position of the non-covalently bound FAD cofactor[5]. This step is highly sensitive to isotopic substitution; using -dideuteriobutyryl-CoA yields a massive deuterium isotope effect (up to 15-fold), confirming C-H bond cleavage as the rate-limiting step[8]. -
Oxidative Half-Reaction: The reduced enzyme (FADH
) forms a charge-transfer complex with the product (Crotonyl-CoA)[8]. To regenerate the oxidized enzyme, electrons are transferred to an external acceptor, physiologically ETF, or artificially ferrocenium hexafluorophosphate[3].
Catalytic cycle of Butyryl-CoA dehydrogenation by ACAD, detailing the reductive and oxidative half-reactions.
Experimental Methodology: Self-Validating Kinetic Assay
To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating continuous spectrophotometric assay. We employ ferrocenium hexafluorophosphate as an artificial electron acceptor, which changes absorbance upon reduction, allowing direct monitoring of ACAD activity[3].
Critical Note on pH: Butyryl-CoA dehydrogenase activity and the stability of the thioester bond are highly pH-sensitive. The enzyme midpoint potential shifts drastically above pH 7.0, and the thioester degrades rapidly in alkaline conditions[1]. Maintain pH strictly between 7.0 and 7.4.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Substrate Reconstitution:
-
Dissolve Butyryl-CoA lithium salt hydrate in ice-cold Milli-Q water to a 10 mM stock. Validation: Check the pH of the reconstituted stock; it should be mildly acidic (~pH 4-5)[2]. Do not buffer the stock to pH > 7.0 to prevent hydrolysis during storage. Aliquot and store at -80°C.
-
-
Baseline Establishment:
-
In a quartz cuvette, combine Assay Buffer, Ferrocenium, and purified ACAD enzyme (e.g., 50-100 nM final concentration).
-
Monitor absorbance at 300 nm for 2 minutes. Causality Check: A flat baseline validates that the enzyme preparation is free of endogenous substrates and that the ferrocenium is stable.
-
-
Reaction Initiation:
-
Add Butyryl-CoA (titrate from 1
to 200 for Michaelis-Menten kinetics). -
Rapidly mix and record the linear decrease in absorbance at 300 nm for 1-3 minutes.
-
-
Data Analysis:
-
Calculate initial velocities (
) using the value. -
Plot
vs. [Butyryl-CoA] and fit to the Michaelis-Menten equation to derive and .
-
Step-by-step workflow for the spectrophotometric kinetic evaluation of ACAD using Butyryl-CoA lithium salt.
Troubleshooting & Field Insights
-
Non-Linear Kinetics: If the reduction phase is multiphasic (e.g., triphasic as seen in general ACADs[8]), it indicates the accumulation of the reduced enzyme/crotonyl-CoA charge-transfer complex. Ensure your initial velocity measurements capture the first rapid phase (
ms if using stopped-flow, or the first 10 seconds in steady-state). -
Contaminant Acidification: When using complex membrane assays, be aware that some commercial batches of Butyryl-CoA may contain trace contaminants that cause unexpected acidification or electron donation[2]. Always run a
enzyme or DMSO vehicle control to subtract background reduction.
References
-
Identification of 3-Sulfinopropionyl Coenzyme A (CoA) Desulfinases within the Acyl-CoA Dehydrogenase Superfamily. ASM Journals. [Link]
-
Oxidation-reduction of general acyl-CoA dehydrogenase by the butyryl-CoA/crotonyl-CoA couple. A new investigation of the rapid reaction kinetics. PubMed.[Link]
-
Information on EC 1.3.8.1 - short-chain acyl-CoA dehydrogenase. BRENDA Enzyme Database.[Link]
-
Butyryl-CoA. Wikipedia. [Link]
-
Mycobacterial EtfD contains an unusual linear [3Fe-4S] cluster and enables β-oxidation to drive proton pumping by the electron transport chain. bioRxiv. [Link]
-
Mechanistic studies on Medium Chain Acyl-CoA Dehydrogenase. KOPS - University of Konstanz.[Link]
-
The protein coded by the PP2216 gene of Pseudomonas putida KT2440 is an acyl-CoA dehydrogenase. Oxford University Press.[Link]
-
Direct coupling of lactate oxidation with butyryl-CoA formation via a canonical electron transfer flavoprotein in Fusobacterium nucleatum. ResearchGate. [Link]
Sources
- 1. Butyryl-CoA - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Information on EC 1.3.8.1 - short-chain acyl-CoA dehydrogenase - BRENDA Enzyme Database [brenda-enzymes.org]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Oxidation-reduction of general acyl-CoA dehydrogenase by the butyryl-CoA/crotonyl-CoA couple. A new investigation of the rapid reaction kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Butyryl-CoA Epigenetic Axis: Mechanistic Insights and Analytical Workflows for Histone Butyrylation Profiling
Introduction: The Metabolic-Epigenetic Nexus
For decades, epigenetic research heavily prioritized histone acetylation and methylation. However, advancements in high-resolution mass spectrometry have unveiled a diverse landscape of short-chain acylations that dynamically couple cellular metabolism to gene expression. Among these, histone lysine butyrylation (Kbu) has emerged as a critical driver of transcriptional activation[1].
Unlike acetyl-CoA, which is ubiquitous across metabolic pathways, the intracellular pool of Butyryl-CoA is highly sensitive to specific dietary inputs, microbial fermentation, and lipid oxidation states[2]. By serving as the direct acyl donor for histone butyrylation, Butyryl-CoA neutralizes the positive charge of lysine residues, relaxing chromatin architecture[1]. Furthermore, the bulky four-carbon aliphatic chain of the butyryl group sterically alters the recruitment of chromatin "readers," allowing Kbu to orchestrate distinct transcriptional programs that acetylation alone cannot achieve[2].
Metabolic Origins and Subcellular Routing of Butyryl-CoA
The availability of Butyryl-CoA is the rate-limiting step for histone butyrylation. As an application scientist navigating metabolo-epigenomics, it is crucial to understand that Butyryl-CoA does not originate from a single ubiquitous source; rather, it is compartmentalized and highly context-dependent.
-
Fatty Acid
-Oxidation: In mitochondria, Butyryl-CoA is a terminal intermediate of even-chain fatty acid -oxidation. Its abundance is tightly regulated by acyl-CoA dehydrogenase short-chain (ACADS). Paradoxically, high-fat diets upregulate ACADS, which rapidly depletes the Butyryl-CoA pool, leading to a marked decrease in promoter H3K9bu[3]. -
De Novo Lipogenesis: In the absence of dietary lipids (e.g., a fat-free diet), fatty acid synthase (FASN) synthesizes fatty acids from glucose-derived precursors. This compensatory mechanism restores the Butyryl-CoA pool and sustains H3K9 butyrylation at active promoters[3].
-
Gut Microbiota Fermentation: Microbial production of butyrate in the colon provides a massive systemic source of epigenetic precursors. Colonocytes take up butyrate and convert it into Butyryl-CoA, directly driving cellular butyrylation in a dose-dependent manner[4].
-
A Critical Field Correction (The ACSS2 Paradigm): It was previously assumed that Acetyl-CoA Synthetase 2 (ACSS2) catalyzed the conversion of butyrate to Butyryl-CoA in the nucleocytosolic compartment. However, rigorous structural and biochemical studies now confirm that ACSS2 possesses narrow substrate specificity for acetate and does not generate Butyryl-CoA or crotonyl-CoA[4][5]. Legacy data attributing Kbu changes directly to ACSS2's butyryl-synthetase activity must be re-evaluated; alternative enzymes like ACSS3 or ACSM3 are likely responsible for this activation.
Metabolic pathways generating Butyryl-CoA for histone butyrylation.
The Epigenetic Machinery: Writers, Erasers, and Readers
The translation of metabolic Butyryl-CoA into an epigenetic signal relies on a specialized enzymatic toolkit:
-
Writers: The histone acetyltransferases EP300 (p300) and CBP exhibit promiscuous acyltransferase activity. They utilize Butyryl-CoA to catalyze modifications such as H4K5bu, H3K9bu, and H3K18bu[6].
-
Erasers: Histone deacetylases (particularly Class I HDACs like HDAC1-3) act as de-butyrylases. Notably, butyrate itself acts as a potent inhibitor of these HDACs, creating a synergistic feed-forward loop that hyper-butyrylates chromatin[4].
-
Readers: The physiological impact of Kbu is often dictated by its ability to outcompete acetylation for reader binding. For instance, during spermatogenesis, H4K5bu sterically inhibits the binding of the testis-specific bromodomain protein Brdt, shifting the transcriptional landscape[2]. Similarly, an increased ratio of Kbu to Kac on H4K5 reduces the chromatin interaction of BRD4, mobilizing it to the transcription start sites of active genes in leukemia[2].
Quantitative Dynamics & Pathological Significance
The Butyryl-CoA axis is not static; it is highly responsive to exogenous supplementation and metabolic stress. In colorectal cancer (CRC) models, butyrate supplementation yields a measurable, dose-dependent expansion of the intracellular Butyryl-CoA pool, which directly correlates with H3K18bu and H4K12bu enrichment[7].
Table 1: Dose-Dependent Impact of Butyrate on Butyryl-CoA and Histone Marks
| Butyrate Supplementation | Intracellular Butyryl-CoA (ng/10⁶ cells) | Histone Butyrylation Status (H3K18bu / H4K12bu) | Biological Implication |
| 0 mM (Control) | ~0.02 | Baseline | Basal transcription |
| 1 mM | ~0.04 (P < 0.02) | Moderate Enrichment | Metabolic adaptation[7] |
| 10 mM | ~0.08 (P < 0.001) | High Enrichment | Epigenetic remodeling[7] |
Beyond the gut, p300-mediated histone butyrylation is an absolute requirement for adipogenesis. Targeted inhibition of p300's butyrylation activity using the small molecule LTK-14A selectively halts adipocyte differentiation and attenuates weight gain in obese mouse models, presenting a novel therapeutic vector for metabolic syndrome[6].
Self-Validating Experimental Workflows
When investigating the Butyryl-CoA epigenetic axis, standard analytical protocols often fail due to the extreme lability of acyl-CoAs and the structural similarity of short-chain histone marks. To ensure trustworthiness and reproducibility, the following self-validating workflows must be implemented.
Protocol A: LC-MS/MS Quantification of Intracellular Butyryl-CoA
-
Step 1: Metabolic Quenching. Aspirate culture media and immediately submerge cells in 80% cold methanol (-80°C).
-
Causality: Endogenous thioesterases will rapidly hydrolyze acyl-CoAs at room temperature. Cold methanol instantly precipitates these enzymes, freezing the metabolic snapshot.
-
-
Step 2: Isotope Spike-In. Add a known concentration of
C-Butyryl-CoA internal standard directly to the lysis buffer.-
Causality: Acyl-CoAs suffer from variable extraction efficiencies and matrix-induced ion suppression during mass spectrometry. The heavy isotope standard normalizes these losses, enabling absolute quantification rather than relative guesswork[7].
-
-
Step 3: Solid-Phase Extraction (SPE). Pass the lysate through an Oasis HLB cartridge.
-
Causality: Removes salts and highly polar metabolites that cause baseline noise and ion suppression in the MS source.
-
-
Step 4: MRM Analysis. Analyze via triple quadrupole LC-MS/MS using Multiple Reaction Monitoring (e.g., Butyryl-CoA: m/z 838.1 → 331.1)[7].
Protocol B: Quantitative Rx-ChIP-Seq for Genomic Kbu Mapping
-
Step 1: Antibody Cross-Reactivity Profiling. Prior to ChIP, validate the anti-Kbu antibody using a peptide dot blot against Kac, Kcr, and Kpr peptides.
-
Causality: The structural difference between propionylation (3-carbon) and butyrylation (4-carbon) is minimal. Unvalidated antibodies will yield false-positive peaks representing acetylation or crotonylation.
-
-
Step 2: Exogenous Spike-In (Rx-ChIP). During chromatin preparation, spike in a precisely measured quantity of Drosophila chromatin alongside a Drosophila-specific histone antibody (e.g., H2Av).
Parallel workflows for Butyryl-CoA quantification and Kbu genomic mapping.
Conclusion
The Butyryl-CoA dependent epigenetic axis represents a highly targeted mechanism by which cells interpret their metabolic environment. By acknowledging the specific enzymatic boundaries of this system—such as the inability of ACSS2 to generate Butyryl-CoA—and employing rigorously controlled, spike-in validated analytical workflows, researchers can accurately map the therapeutic potential of histone butyrylation in metabolic diseases, oncology, and developmental biology.
References
-
[1] Mitochondria and Epigenetic Regulation: Bidirectional Crosstalk and Emerging Mitochondria-Targeted Degron Tools. MDPI. 1
-
[3] Histone H3K9 butyrylation is regulated by dietary fat and stress via an Acyl-CoA dehydrogenase short chain-dependent mechanism. PMC / NIH. 3
-
[4] Epigenetic orchestrator and drug enhancer: dual roles of butyrate in regulating post-translational modification and optimizing therapeutic delivery. PMC / NIH. 4
-
[6] EP300 (p300) mediated histone butyrylation is critical for adipogenesis. ResearchGate. 6
-
[5] Acetyl-CoA synthetase (ACSS2) does not generate butyryl- and crotonyl-CoA. PMC / NIH. 5
-
[7] Short-chain fatty acid metabolites propionate and butyrate are unique epigenetic regulatory elements linking diet, metabolism and gene expression. bioRxiv. 7
-
[2] Protein lysine four-carbon acylations in health and disease. PMC / NIH. 2
Sources
- 1. Mitochondria and Epigenetic Regulation: Bidirectional Crosstalk and Emerging Mitochondria-Targeted Degron Tools [mdpi.com]
- 2. Protein lysine four-carbon acylations in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone H3K9 butyrylation is regulated by dietary fat and stress via an Acyl-CoA dehydrogenase short chain-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetic orchestrator and drug enhancer: dual roles of butyrate in regulating post-translational modification and optimizing therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl-CoA synthetase (ACSS2) does not generate butyryl- and crotonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Engineering Polyketide Biosynthesis: Harnessing Butyryl-CoA as a Starter Unit for Structural Diversification
Executive Summary
Polyketides represent a vast class of secondary metabolites with profound pharmacological utility, including antimicrobial, immunosuppressive, and antineoplastic activities. The structural diversity of these compounds is fundamentally dictated by the choice of starter and extender units during biosynthesis by Polyketide Synthases (PKSs). While acetyl-CoA and propionyl-CoA are canonical starter units, the incorporation of butyryl-CoA introduces extended aliphatic chains that can significantly alter the lipophilicity and target-binding affinity of the resulting polyketide.
As a Senior Application Scientist, I have structured this whitepaper to elucidate the mechanistic basis of butyryl-CoA utilization, detail metabolic engineering strategies for precursor supply, and provide self-validating protocols for in vitro and in vivo PKS characterization.
Mechanistic Foundations of Butyryl-CoA Utilization
Polyketide Synthases are broadly categorized into distinct architectures, each exhibiting unique mechanisms for starter unit selection and chain elongation.
-
Type I Modular PKSs : These massive multi-enzyme complexes utilize a Loading Module (LM) comprising an Acyltransferase (AT) and an Acyl Carrier Protein (ACP). The AT domain dictates starter unit specificity. For instance, the 1 natively prefers propionyl-CoA but exhibits a measurable, albeit reduced, affinity for butyryl-CoA (approximately 40-fold lower
)[1]. Engineering the AT domain or swapping it with promiscuous domains (e.g., from the lipomycin PKS) enhances the incorporation of butyryl-CoA[2]. -
Type III PKSs : These are homodimeric enzymes acting independently of ACPs. They directly catalyze iterative decarboxylative condensations of acyl-CoA thioesters. The3 demonstrates remarkable substrate flexibility, accepting butyryl-CoA to form distinct pyrone derivatives with a conversion efficiency of 14%[3].
-
Animal FAS-like PKSs (AFPKs) : Recent discoveries in molluscan biosynthesis reveal that enzymes like4 can utilize butyryl-CoA as a starter unit alongside methylmalonyl-CoA extenders to produce complex polypropionates[4].
Fig 1. Modular PKS assembly line utilizing Butyryl-CoA as a starter unit.
Causality in Experimental Design: Why Butyryl-CoA?
The choice to engineer butyryl-CoA into polyketide scaffolds is driven by the need to explore uncharted chemical space. The four-carbon starter unit extends the hydrophobic tail of the polyketide. In drug development, this modification can enhance membrane permeability or fit into deeper hydrophobic pockets of target proteins.
However, the intracellular pool of butyryl-CoA is typically low compared to acetyl-CoA. Therefore, successful engineering requires a dual approach:
-
Protein Engineering : Modifying the PKS AT domain to lower the activation energy barrier for the bulkier butyryl-CoA substrate.
-
Host Engineering : Upregulating primary metabolic pathways (e.g., reverse
-oxidation or valine catabolism) to increase the intracellular flux of butyryl-CoA to ensure the engineered PKS is not substrate-starved[2].
Quantitative Analysis of Starter Unit Promiscuity
To rationally design PKS systems for butyryl-CoA incorporation, one must evaluate the kinetic and conversion efficiencies of various PKS domains. The table below summarizes the relative acceptance of butyryl-CoA compared to other acyl-CoA thioesters across different PKS architectures.
Table 1: Comparative Conversion Efficiencies of Starter Units in Promiscuous PKS Systems
| PKS System | Starter Unit | Relative Conversion / Efficiency | Reference |
| RppA (Type III) | Isovaleryl-CoA | 40% | [3] |
| RppA (Type III) | Lauroyl-CoA | 27% | [3] |
| RppA (Type III) | Butyryl-CoA | 14% | [3] |
| DEBS Loading Module | Propionyl-CoA | 100% (Baseline) | [1] |
| DEBS Loading Module | Butyryl-CoA | ~2.5% (40-fold lower | [1] |
| EcPKS2 (AFPK) | Butyryl-CoA | Accepted (Qualitative) | [4] |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols describe the end-to-end process for validating butyryl-CoA incorporation by a recombinant PKS. Each protocol is designed as a self-validating system, incorporating internal controls and definitive analytical endpoints.
Protocol A: In Vitro Reconstitution of Butyryl-CoA Primed PKS
Objective : To enzymatically synthesize and confirm the production of a butyryl-primed polyketide using a purified Type III PKS (e.g., RppA). Causality : In vitro reconstitution isolates the PKS from competing intracellular metabolic networks, allowing precise control over substrate concentrations and providing definitive proof of enzymatic capability[3].
Step-by-Step Methodology :
-
Protein Expression & Purification :
-
Transform E. coli BL21(DE3) with a pET28a vector harboring the rppA gene.
-
Induce expression with 0.5 mM IPTG at
for 16 hours. -
Purify the N-terminal His-tagged PKS using Ni-NTA affinity chromatography. Elute with 250 mM imidazole.
-
Buffer exchange into 100 mM sodium phosphate buffer (pH 7.5) containing 10% glycerol.
-
-
Reaction Assembly :
-
Prepare a 1 mL reaction mixture containing: 100 mM sodium phosphate (pH 7.5), 1 mM Butyryl-CoA (Starter Unit), 1 mM Malonyl-CoA (Extender Unit), and 0.1 mg of purified RppA.
-
Critical Causality Step: Prime the reaction by pre-incubating the enzyme with Butyryl-CoA for 5 minutes at
before adding Malonyl-CoA. This prevents premature self-condensation of malonyl-CoA.
-
-
Incubation & Quenching :
-
Incubate the mixture at
for 2 hours. -
Quench the reaction by adding 50
L of 4 N HCl. Validation Check: Acidification denatures the protein (stopping the reaction) and protonates the polyketide products, making them highly soluble for organic extraction[3].
-
-
Extraction & LC-HRMS Analysis :
-
Extract the products twice with 1 mL of ethyl acetate. Evaporate the organic layer under nitrogen gas and resuspend in 100
L of methanol. -
Analyze via LC-HRMS using a C18 reverse-phase column. Monitor for the expected
corresponding to the butyryl-primed pyrone.
-
Fig 2. Step-by-step workflow for in vitro characterization of Butyryl-CoA primed PKS.
Protocol B: In Vivo Precursor-Directed Biosynthesis (PDB)
Objective : To produce butyryl-polyketides in an engineered Streptomyces or E. coli host. Causality : Evaluating the system in vivo tests the PKS's ability to compete with native enzymes for intracellular butyryl-CoA, providing a realistic assessment of production scalability and host viability.
Step-by-Step Methodology :
-
Host Strain Preparation : Use a host strain with a deleted native PKS cluster (e.g., 5). Validation Check: This eliminates background polyketide production, ensuring that any detected butyryl-polyketide is exclusively the product of the engineered heterologous PKS[5].
-
Plasmid Transformation : Introduce an expression plasmid containing the engineered PKS (with a butyryl-selective AT domain).
-
Fermentation & Feeding :
-
Inoculate the strain in a chemically defined minimal medium.
-
At the onset of the exponential growth phase (
), supplement the medium with 5 mM sodium butyrate. The host's native acyl-CoA ligases will convert this into the required Butyryl-CoA pool.
-
-
Metabolite Extraction :
-
After 72 hours of fermentation, centrifuge the culture.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Concentrate and analyze by HPLC-UV/Vis and MS/MS to confirm the incorporation of the butyryl starter unit.
-
Conclusion
The strategic utilization of butyryl-CoA as a starter unit in polyketide biosynthesis represents a powerful approach to expanding the chemical diversity of natural products. By leveraging the inherent promiscuity of Type III PKSs and AFPKs, or by rationally engineering the AT domains of Type I PKSs, researchers can generate novel aliphatic-extended polyketides. Coupling these enzymatic insights with robust metabolic engineering of precursor supply pathways will ultimately pave the way for the scalable production of next-generation therapeutics.
References
-
[5] Title: Type III Polyketide Synthase β-Ketoacyl-ACP Starter Unit and Ethylmalonyl-CoA Extender Unit Selectivity Discovered by Streptomyces coelicolor Genome Mining Source: nih.gov URL:[Link]
-
[3] Title: Exploiting the Reaction Flexibility of a Type III Polyketide Synthase through in Vitro Pathway Manipulation Source: acs.org URL:[Link]
-
[2] Title: Engineered polyketides: Synergy between protein and host level engineering Source: nih.gov URL:[Link]
-
[1] Title: Insights into polyketide biosynthesis gained from repurposing antibiotic-producing polyketide synthases to produce fuels and chemicals Source: osti.gov URL:[Link]
-
[4] Title: Animal FAS–like polyketide synthases produce diverse polypropionates Source: pnas.org URL:[Link]
Sources
- 1. osti.gov [osti.gov]
- 2. Engineered polyketides: Synergy between protein and host level engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. Type III Polyketide Synthase β-Ketoacyl-ACP Starter Unit and Ethylmalonyl-CoA Extender Unit Selectivity Discovered by Streptomyces coelicolor Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Architecture and Analytical Profiling of Butyryl-CoA Lithium Salt: A Technical Guide for Metabolic and Epigenetic Research
Executive Summary
Historically viewed merely as an intermediate in mitochondrial fatty acid β-oxidation, Butyryl-Coenzyme A (Butyryl-CoA) is now recognized as a pivotal epigenetic metabolite[1]. As the primary high-energy acyl donor for histone butyrylation, it bridges the gap between cellular metabolism, dietary intake, and gene expression[2]. This whitepaper provides an in-depth technical analysis of the molecular structure of Butyryl-CoA lithium salt, its biological pathways, and field-proven LC-MS/MS analytical workflows designed to preserve its labile thioester bond during quantification.
Physicochemical Profiling & Structural Analysis
Butyryl-CoA consists of a coenzyme A moiety attached via a high-energy thioester bond to a four-carbon butyryl group.
The Lithium Salt Advantage: In their free acid form, acyl-CoAs are highly acidic and their thioester bonds are highly susceptible to spontaneous hydrolysis in aqueous environments. Commercially and experimentally, Butyryl-CoA is synthesized and stored as a lithium salt hydrate (often a tetralithium salt)[3],[4]. The lithium counterions provide a stable, solid matrix that resists thermal and hydrolytic degradation during long-term storage at −20°C, while maintaining excellent aqueous solubility (up to 50 mg/mL) for immediate experimental reconstitution[3].
Table 1: Physicochemical Properties of Butyryl-CoA Lithium Salt
| Property | Value |
| Synonyms | Butyryl coenzyme A lithium salt hydrate[3] |
| CAS Number | 102282-28-0[4] |
| Empirical Formula (Free Acid) | C25H42N7O17P3S[3] |
| Molecular Weight (Free Acid) | 837.62 g/mol [3] |
| Molecular Weight (Tetralithium Salt) | 861.36 g/mol (C25H38Li4N7O17P3S)[4] |
| PubChem Substance ID | 329773188[3] |
| Solubility | Soluble in H2O (50 mg/mL), clear, colorless[3] |
| Storage Temperature | −20°C[3] |
Biological Significance: The Butyryl-CoA Pathway & Epigenetic Regulation
The abundance of intracellular Butyryl-CoA is tightly regulated by acyl-CoA dehydrogenase short chain (ACADS)[2]. It is generated through two primary avenues: as an intermediate in mitochondrial fatty acid β-oxidation, and from the microbial fermentation product butyrate via acyl-CoA synthetase short-chain (ACSS) family members[1],[5].
Crucially, Butyryl-CoA acts as the direct substrate for histone butyrylation (e.g., H3K9Bu)[2]. This post-translational modification competes with histone acetylation, fundamentally altering chromatin architecture and moderating stress-regulated gene expression in response to dietary fat and gut microbiota activity[2],[5].
Metabolic generation of Butyryl-CoA and its role in epigenetic histone butyrylation.
Analytical Workflows: LC-MS/MS Protocol for Butyryl-CoA Quantification
Quantifying Butyryl-CoA demands rigorous control over pre-analytical variables. The primary challenge in acyl-CoA analysis is their rapid degradation by endogenous thioesterases post-lysis, coupled with their high polarity which complicates chromatographic retention[6].
Causality in Protocol Design:
-
Metabolic Quenching: We utilize 10% Trichloroacetic acid (TCA). Why? TCA instantly drops the pH, denaturing cellular thioesterases and freezing the metabolic snapshot, effectively preventing the artificial hydrolysis of the Butyryl-CoA thioester bond[7].
-
Chromatographic Separation: Reversed-phase UHPLC (e.g., C18 or HSS T3 columns) is paired with ammonium acetate/methanol gradients. Why? Ammonium acetate acts as a volatile ion-pairing agent, neutralizing the highly polar phosphate groups on the CoA moiety to improve column retention[8].
-
Detection: Triple quadrupole mass spectrometry in Multiple Reaction Monitoring (MRM) mode is mandatory to distinguish Butyryl-CoA from other isobaric species[9].
Step-by-step LC-MS/MS analytical workflow for Butyryl-CoA quantification.
Step-by-Step Experimental Protocol
-
Sample Collection & Quenching: Aspirate media from attached cells. Immediately add 1 mL of ice-cold 10% (w/v) TCA to quench metabolism[7].
-
Cell Lysis: Mechanically scrape the cells and transfer the suspension to a microcentrifuge tube[7].
-
Protein Precipitation: Centrifuge the lysate at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins[8].
-
Solid Phase Extraction (SPE): Load the supernatant onto a pre-conditioned silica or C18 SPE cartridge. Wash with extraction buffer to remove salts[9].
-
Elution: Elute the trapped acyl-CoAs using a 1:1 mixture of 50 mM ammonium formate (pH 6.3) and methanol[9].
-
Concentration: Evaporate the effluent to dryness under a gentle stream of N₂ gas to concentrate the sample without thermal degradation[9].
-
Reconstitution & LC-MS/MS Analysis: Reconstitute the dried pellet in 50 µL of mobile phase (e.g., 5 mM ammonium acetate). Inject 5-10 µL into the LC-MS/MS system operating in positive MRM mode[9],[8].
Trustworthiness: Self-Validating Systems in the Lab
To ensure absolute data integrity, the analytical protocol must operate as a self-validating system:
-
Internal Standardization: Always spike the initial TCA extraction buffer with a stable isotope-labeled internal standard (e.g., [¹³C]-Butyryl-CoA or an unnatural odd-chain acyl-CoA like Valeryl-CoA) prior to cell lysis[7]. This corrects for matrix ion suppression and variable SPE extraction efficiencies.
-
Degradation Controls: Monitor the ratio of Butyryl-CoA to free CoA in your samples. An unusually high free CoA peak strongly indicates unwanted thioester hydrolysis occurred during sample handling or drying[9].
References
-
Histone H3K9 butyrylation is regulated by dietary fat and stress via an Acyl-CoA dehydrogenase short chain-dependent mechanism. National Institutes of Health (NIH) / PMC. Available at: [Link]
-
Compartmentalized acyl-CoA metabolism and roles in chromatin regulation. ResearchGate. Available at: [Link]
-
Histone butyrylation in the mouse intestine is mediated by the microbiota and associated with regulation of gene expression. National Institutes of Health (NIH) / PMC. Available at: [Link]
-
Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues. Jefferson Digital Commons. Available at: [Link]
-
Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. National Institutes of Health (NIH) / PMC. Available at: [Link]
-
A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. National Institutes of Health (NIH) / PMC. Available at: [Link]
-
Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Histone H3K9 butyrylation is regulated by dietary fat and stress via an Acyl-CoA dehydrogenase short chain-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 丁酰辅酶A 锂盐 水合物 ≥90% | Sigma-Aldrich [sigmaaldrich.com]
- 4. C4:0 | 102282-28-0 [chemicalbook.com]
- 5. Histone butyrylation in the mouse intestine is mediated by the microbiota and associated with regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jdc.jefferson.edu [jdc.jefferson.edu]
- 8. mdpi.com [mdpi.com]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Advanced Application Note: HPLC-MS/MS Method Development for the Baseline Separation and Quantification of Butyryl-CoA
Target Audience: Analytical Chemists, Metabolic Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, sample preparation, and self-validating IP-RP-UHPLC-MS/MS protocols.
The Analytical Challenge & Mechanistic Rationale
Short-chain acyl-CoAs, particularly butyryl-CoA, are critical intermediates in fatty acid metabolism and epigenetic regulation (e.g., histone butyrylation). However, quantifying butyryl-CoA from complex biological matrices presents a profound analytical challenge. The molecule possesses a highly polar, polyanionic coenzyme A backbone (containing a 3'-phospho-ADP moiety) linked via a labile thioester bond to a short, slightly hydrophobic butyryl chain[1].
This structural dichotomy results in poor retention and severe peak tailing on standard reversed-phase (RP) columns. Furthermore, n-butyryl-CoA and its isomer isobutyryl-CoA share identical molecular weights and MS/MS fragmentation patterns, making mass spectrometry alone insufficient for their differentiation[1].
The Role of Ion-Pairing
To overcome the poor retention of the polar CoA moiety, we employ an ion-pairing agent—such as dimethylbutylamine (DMBA) or ammonium acetate—in the mobile phase[2]. The cationic amine groups electrostatically bind to the negatively charged phosphate groups of the CoA backbone. This masks the polarity of the analyte, forming a neutral, hydrophobic complex that interacts strongly with the C18 stationary phase, yielding sharp, symmetrical peaks and enabling the baseline separation of isomers[2].
Figure 1: Mechanistic rationale for Ion-Pairing Reversed-Phase (IP-RP) chromatography.
Sample Preparation: The Causality of Quenching
A critical failure point in acyl-CoA analysis is the sample extraction phase. Traditional deproteinization methods rely on Trichloroacetic Acid (TCA). However, TCA can drive the sample pH below 1.0, which rapidly degrades UHPLC columns and accelerates the hydrolysis of the delicate thioester bond.
Instead, our protocol utilizes 2.5% (w/v) 5-Sulfosalicylic Acid (SSA)[2]. SSA effectively precipitates proteins without dropping the pH to destructive levels, ensuring the structural integrity of butyryl-CoA and its biosynthetic precursors[2]. Furthermore, integrating a solid-phase extraction (SPE) cleanup step using a polymer-based reversed-phase sorbent can significantly improve recovery and reduce matrix suppression[3].
Figure 2: End-to-end workflow for Butyryl-CoA extraction and LC-MS/MS analysis.
Quantitative Data & MS/MS Parameters
The following tables summarize the optimized chromatographic gradient and the specific Multiple Reaction Monitoring (MRM) transitions required for the detection of short-chain acyl-CoAs.
Table 1: Optimized UHPLC Gradient Profile
Column: Phenomenex Kinetex C18 (2.6 µm, 150 × 2.1 mm) or Acquity HSS T3[2][4].
| Time (min) | Mobile Phase A (%) (5 mM NH₄OAc, 5 mM DMBA, pH 6.8) | Mobile Phase B (%) (5 mM NH₄OAc in 95% ACN) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.30 |
| 2.0 | 95 | 5 | 0.30 |
| 10.0 | 70 | 30 | 0.30 |
| 12.0 | 5 | 95 | 0.30 |
| 15.0 | 5 | 95 | 0.30 |
| 15.1 | 95 | 5 | 0.30 |
| 20.0 | 95 | 5 | 0.30 |
Table 2: MRM Transitions for Short-Chain Acyl-CoAs
Detection Mode: Positive Electrospray Ionization (+ESI). The primary fragmentation pathway involves the neutral loss of 507 Da (cleavage of the phospho-ADP moiety)[1].
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| n-Butyryl-CoA | 838.1 | 331.1 | 35 | 50 |
| Isobutyryl-CoA | 838.1 | 331.1 | 35 | 50 |
| Acetyl-CoA | 810.1 | 303.1 | 35 | 50 |
| Succinyl-CoA | 868.1 | 361.1 | 35 | 50 |
| Crotonoyl-CoA (IS) | 836.1 | 329.1 | 35 | 50 |
Step-by-Step Experimental Protocol
Phase 1: Extraction
-
Quenching : Immediately snap-freeze cell pellets (approx.
cells) or tissue samples in liquid nitrogen to halt metabolic flux. -
Lysis & Spiking : Add 200 µL of ice-cold 2.5% (w/v) SSA solution containing 1 µM Crotonoyl-CoA (Internal Standard) directly to the sample[2].
-
Causality: Spiking the IS at the lysis step ensures that any subsequent extraction losses or matrix suppression effects are mathematically normalized.
-
-
Homogenization : Disrupt tissue via bead-beating or probe sonication (12 × 0.5 s pulses on ice)[5].
-
Deproteinization : Centrifuge the homogenate at 18,000 × g for 15 minutes at 4°C to pellet precipitated proteins[2].
-
Transfer : Carefully transfer the supernatant to a glass LC-MS vial equipped with a low-volume insert. Keep at 4°C or -80°C until injection.
Phase 2: Chromatographic & MS Setup
-
System Preparation : Purge the UHPLC system with Mobile Phases A and B. Ensure the column oven is set to 30°C.
-
Causality: Elevated temperatures reduce mobile phase viscosity, improving mass transfer and peak sharpness. However, temperatures >40°C risk thermal degradation of the thioester bond.
-
-
Autosampler : Set the autosampler temperature strictly to 4°C to prevent hydrolysis of the samples while queued.
-
Equilibration : Run the gradient profile (Table 1) for at least 3 blank cycles to passivate the column and establish a stable ion-pairing equilibrium on the stationary phase.
Self-Validating System (Quality Control)
To ensure the scientific integrity and trustworthiness of the assay, the following System Suitability Tests (SST) must be embedded into every analytical batch:
-
Isomeric Resolution Check : Inject a mixed standard of n-butyryl-CoA and isobutyryl-CoA. The method is only valid if the chromatographic resolution (
) between the two peaks is . Because they share the same MRM transition (838.1 331.1), chromatographic resolution is the only way to distinguish them[1]. If , decrease the gradient slope between 5 and 10 minutes. -
Hydrolysis Control : Inject a known concentration of butyryl-CoA standard at the beginning and end of the batch. A peak area reduction of >5% indicates on-column or autosampler hydrolysis.
-
Matrix Effect Assessment : Calculate the response factor of the Crotonoyl-CoA internal standard in the biological matrix versus neat solvent. A deviation of >20% requires diluting the sample or implementing a solid-phase extraction (SPE) cleanup step[3].
References
1.[2] A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs . MDPI. 2 2.[1] Quantitative analysis of short-chain acyl-coenzymeAs in plant tissues by LC-MS-MS electrospray ionization method . ResearchGate. 1 3.[4] Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver . PMC. 4 4.[5] Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues . Open Biology | The Royal Society. 5 5.[3] Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue . ResearchGate. 3
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
Application Note: Profiling p300/CBP Histone Butyryltransferase Activity In Vitro Using Butyryl-CoA
Introduction & Mechanistic Background
The epigenetic landscape is heavily influenced by cellular metabolism. Short-chain fatty acids (SCFAs) generated during metabolic processes are converted into acyl-CoAs, which serve as direct donors for histone modifications[1]. Among these, histone butyrylation (Kbu) has emerged as a critical mark for active gene transcription, spermatogenesis, and adipogenesis[2],[3].
While the GNAT family of acetyltransferases (e.g., GCN5) is structurally restricted to shorter acyl chains, the pleiotropic writers p300/CBP and HBO1 possess dynamic, hydrophobic active-site pockets capable of accommodating the 4-carbon aliphatic chain of Butyryl-CoA[4],[5].
Crucially, p300 activation is governed by a self-validating feedback mechanism: Butyryl-CoA induces catalytic auto-butyrylation of the enzyme's autoinhibitory loop (AIL). This auto-acylation triggers a conformational shift that unleashes its full acyltransferase activity toward target histones[1].
Figure 1: Mechanism of p300 activation and catalytic histone butyrylation via Butyryl-CoA.
Experimental Design & Causality
Designing a robust in vitro histone acyltransferase (HAT) assay requires precise control over thermodynamics and enzymatic variables. Every reagent in this protocol serves a specific causal function:
-
Buffer pH (Tris-HCl pH 8.0): The
-amino group of a target lysine has a pKa of ~10.5. At pH 8.0, a small but sufficient fraction of these groups is deprotonated, making them nucleophilic enough to attack the thioester carbonyl carbon of Butyryl-CoA[4]. -
Reducing Agents (DTT): Maintains the catalytic cysteine and histidine residues of p300 in a reduced state, preventing oxidative cross-linking and enzyme aggregation[4].
-
Sodium Butyrate (1 mM): Acts as a product-mimetic inhibitor. If HeLa-derived core histones are used as substrates, endogenous deacetylases/deacylases may co-purify. Sodium butyrate prevents the enzymatic erasure of the newly deposited Kbu mark[4].
-
Detection Strategy (CPM vs. Western Blot): Western blotting with pan-Kbu antibodies confirms specific target modification. Alternatively, the CPM (7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin) fluorometric assay reacts with the free sulfhydryl (-SH) group of the released Coenzyme A, allowing for real-time kinetic monitoring[6].
Quantitative Data Presentation
Because the aliphatic chain of Butyryl-CoA must be displaced into the hydrophobic pocket of p300, the catalytic efficiency (
Table 1: Kinetic Parameters of p300 Acylation Activity
| Acyl-CoA Donor | Carbon Chain Length | Relative p300 Activity (
(Data synthesized from steady-state kinetic characterizations of p300[6],[5])
Step-by-Step Protocol: In Vitro Butyrylation Assay
Reagents Required
-
Reaction Buffer: 25 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10% Glycerol, 2 mM MgCl
, 1 mM DTT, 1 mM Sodium Butyrate[4]. -
Enzyme: Recombinant p300 catalytic domain (20 - 100 nM)[6].
-
Substrate: 1 µg recombinant core histones or nucleosomes[4].
Workflow
-
Reagent Preparation: Thaw all reagents on ice. Prepare the Reaction Buffer fresh to ensure DTT remains fully reduced.
-
Reaction Assembly: In a 1.5 mL microcentrifuge tube, combine 1 µg of core histones and 50 µM Butyryl-CoA in 20 µL of Reaction Buffer.
-
Initiation: Add the recombinant p300 enzyme (100 nM final concentration) to initiate the reaction. Gently pipette to mix.
-
Incubation: Incubate the mixture in a thermocycler or water bath at 30°C to 37°C for 30 to 60 minutes[4],[7].
-
Termination:
Figure 2: Step-by-step workflow for in vitro histone butyrylation assays.
Self-Validating System & Troubleshooting
To ensure scientific integrity and rule out artifacts (such as antibody cross-reactivity or non-enzymatic acylation), the following controls must be integrated into your experimental design:
-
Non-Enzymatic Control (No Enzyme): High pH and high concentrations of acyl-CoAs can lead to spontaneous, non-enzymatic lysine acylation. A vehicle-only control establishes the baseline background signal[5].
-
Antibody Specificity Control (No Butyryl-CoA): Pan-Kbu antibodies can cross-react with acetylated lysines if acetylation is vastly overabundant. Running the substrate without Butyryl-CoA ensures the antibody is not simply detecting pre-existing Kac marks.
-
Chemical Inhibition (LTK-14A): LTK-14A is a highly specific small-molecule inhibitor of p300-catalyzed histone butyrylation. Pre-incubating p300 with 25 µM LTK-14A for 10 minutes prior to adding Butyryl-CoA should ablate the Kbu signal, validating the enzymatic origin of the mark[3].
-
Genetic Control (p300 I1395G Mutant): The I1395G mutation in the p300 HAT domain abolishes its acetyltransferase activity but retains and elevates its butyryltransferase and crotonyltransferase activities. Using this mutant provides an elegant orthogonal validation of butyrylation specificity[8].
References
- Functions and mechanisms of protein lysine butyrylation (Kbu)
- Source: National Institutes of Health (NIH)
- Kinetic characterization of p300 and HAT1 acylation activities Source: ResearchGate URL
- EP300 (p300)
- HBO1 is a versatile histone acyltransferase critical for promoter histone acylations Source: Oxford Academic / Nucleic Acids Research URL
- In vitro characterization of p300 I1395G and CBP I1432G mutant Source: ResearchGate URL
- Source: National Institutes of Health (NIH)
Sources
- 1. Short-chain fatty acids activate acetyltransferase p300 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions and mechanisms of protein lysine butyrylation (Kbu): Therapeutic implications in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Structure of p300 in complex with acyl-CoA variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Spectrophotometric assay for Butyryl-CoA dehydrogenase activity
Application Note: High-Throughput Spectrophotometric Assay for Butyryl-CoA Dehydrogenase (BCAD) Activity
Executive Summary
Butyryl-CoA dehydrogenase (BCAD), also classified as short-chain acyl-CoA dehydrogenase (SCAD), is a critical mitochondrial flavoenzyme that catalyzes the first, rate-limiting step in the
Historically, the gold standard for measuring acyl-CoA dehydrogenase (ACAD) activity involved an anaerobic electron transfer flavoprotein (ETF) fluorescence reduction assay. However, its widespread adoption is severely hindered by the necessity of maintaining strictly anaerobic conditions and the biochemical difficulty of purifying native ETF[1]. To circumvent these bottlenecks, this application note details a robust, self-validating spectrophotometric protocol utilizing ferrocenium hexafluorophosphate (
Mechanistic Background & Assay Principle
During the physiological catalytic cycle, the binding of butyryl-CoA to the oxidized enzyme triggers the abstraction of an
In our in vitro assay, the artificial electron acceptor (ferrocenium ion,
-
Reaction: Butyryl-CoA + 2
Crotonyl-CoA + 2 Ferrocene + 2
The ferrocenium ion exhibits strong absorbance at 300 nm. As it is reduced to uncolored ferrocene, the absorbance at 300 nm decreases linearly. The rate of this decrease (
Figure 1: Electron transfer pathway in the ferrocenium-linked spectrophotometric BCAD assay.
Reagents and Materials: Causality & Preparation
As a Senior Application Scientist, I emphasize that the success of this assay relies heavily on the precise formulation of reagents. Deviations often lead to artifactual loss of activity or high background noise.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Causality: BCAD exhibits optimal stability near physiological pH. Tris is selected over primary amine buffers to prevent unwanted nucleophilic attacks on the CoA thioester substrates[2].
-
-
FAD Supplement: 5
M Flavin Adenine Dinucleotide (FAD).-
Causality: BCAD is a flavoenzyme that can lose its non-covalently bound FAD during purification or sample dilution. Supplementing the buffer with FAD shifts the equilibrium toward the active holoenzyme, preventing artificial degradation of activity[2].
-
-
Electron Acceptor: 0.4 mM Ferrocenium hexafluorophosphate (
).-
Causality: Must be dissolved fresh in 10 mM HCl. The acidic micro-environment prevents spontaneous auto-reduction of the iron center, which would otherwise deplete the active acceptor pool and artificially skew the baseline[4].
-
-
Substrate: 0.1 mM Butyryl-CoA (or Hexanoyl-CoA for broader SCAD profiling).
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system for a standard 1-mL cuvette format, though it can be scaled down for 96-well microplates.
Step 1: Spectrophotometer Initialization
-
Turn on the UV-Vis spectrophotometer and allow the UV lamp to warm up for 15 minutes.
-
Set the detection wavelength to 300 nm and the temperature controller to 25°C.
Step 2: Reaction Mixture Assembly
-
In a quartz cuvette (1 cm path length), combine the following to reach a final volume of 980
L:-
Assay Buffer (50 mM Tris-HCl, pH 7.5)
-
5
L of 1 mM FAD stock (Final: 5 M) -
10
L of 10 mM Butyryl-CoA stock (Final: 0.1 mM)
-
-
Add 10
L of the acidic stock (Final: ~0.4 mM). -
Mix by gentle inversion.
Step 3: Baseline Validation (Self-Validation Checkpoint)
-
Place the cuvette in the spectrophotometer and monitor the absorbance at 300 nm for 1 minute.
-
Expert Insight: The baseline should be perfectly flat. A decreasing slope indicates auto-reduction of the ferrocenium (usually due to improperly acidified stock or contaminated buffer). If the background rate exceeds 5% of your expected enzymatic rate, discard the reagents and prepare fresh
.
Step 4: Reaction Initiation
-
Initiate the reaction by adding 10
L of the BCAD enzyme preparation (or cell lysate). -
Rapidly mix by inversion (do not vortex, to avoid micro-bubble formation) and immediately record the linear decrease in absorbance at 300 nm for 2 to 3 minutes.
Step 5: Data Analysis & Unit Calculation
Calculate the specific activity using the Beer-Lambert law. One unit (U) of enzyme activity is defined as the reduction of 2
Quantitative Data & Assay Parameters
When adapting this assay, researchers often weigh the ferrocenium method against the traditional ETF-linked DCPIP assay. Table 1 summarizes the key quantitative parameters to guide experimental design.
Table 1: Comparison of Spectrophotometric Assay Parameters for BCAD Activity
| Parameter | Ferrocenium Assay | ETF-Linked DCPIP Assay |
| Primary Electron Acceptor | Ferrocenium hexafluorophosphate ( | Electron Transfer Flavoprotein (ETF) |
| Terminal Readout Target | Ferrocenium (Direct) | Dichlorophenolindophenol (DCPIP) |
| Detection Wavelength | 300 nm | 600 nm |
| Extinction Coefficient ( | ||
| Anaerobic Requirement | Pseudo-anaerobic (Aerobic tolerated) | Strictly Anaerobic |
| Throughput Suitability | High (Microplate adaptable) | Low to Medium |
References[1] Title: An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWQGBM_FlU-M5AnOBCpp_x6Q-h8RCMBimljpeEq7dWgrWqcyFcT-GragxSUBSi4ECkT7zYpIO-UI8zEEE3fadleNk86kCmPF-fqia4LSjXWUGcLx4IrKXUgxHZPyc72pU5f254Z0IDqTldwW4=[2] Title: Coupled Ferredoxin and Crotonyl Coenzyme A (CoA) Reduction with NADH Catalyzed by the Butyryl-CoA Dehydrogenase/Etf Complex from Clostridium kluyveri. Source: asm.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo5ti92j__439u7aYRcsiDIHjRuegaXdN74UV_ezuTpLLjs50BWqEMst0clTUh9iMjwIToPs1uH4DXy4LEvyF3FfttrN11JVy-aDDVaiN0xtHHtl3XRfVpWOm1ZDtFpV0gua6g8Br_1uRFdA==[4] Title: A Single Acyl-CoA Dehydrogenase Is Required For Catabolism Of Isoleucine, Valine And Short-Chain Fatty Acids In Aspergillus nidulans. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTAB7O0vEmGBdj-yDPde3YK3egNaQI63gZ_C4E72mhplDJS8N1yFxLpwXyFTm94EJkrmN42ngNFo7r3_XWK4Bji5bVl-XgoHSRIlTQby33AT24pkBwGP_1tzlVGtojv_qm6iRUbVN52h7bJQE=[5] Title: Binding of the Human “Electron Transferring Flavoprotein” (ETF) to the Medium Chain Acyl-CoA Dehydrogenase (MCAD) Involves a. Source: tandfonline.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsHHabTMfmSgeMk5Cx_QJipk90LpvJZHH2m8p5z9ArbeBJzppK_npF_jn2OFMYq_1J3DZmggojFK2C-ZOTNNvqYNk_MuHepAiZUWOVQtzD2fnFqo--3Xo7EM5swtMmi0dgMSI-Xg_x7xb9q5bGiMpbolhEAQ5-Pke3iA==[3] Title: Rapid-reaction kinetics of the butyryl-CoA dehydrogenase component of the electron- bifurcating crotonyl. Source: escholarship.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8KmLMsetrkacFB2YM7_K2bJwUcjWgx0G2FCNypI6A8-wn5kIAgAKjEU5JEXRY9rU-gDOz8lXtrr4kkt9dEvf_nosjomB6cPLsZbkxhpUkds_NJnmJX2wXX6KIrP3dKPL4rwYC57Y_VMDjn9IDvtPu_LUCQGI=
Sources
- 1. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. escholarship.org [escholarship.org]
- 4. A Single Acyl-CoA Dehydrogenase Is Required For Catabolism Of Isoleucine, Valine And Short-Chain Fatty Acids In Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
LC-MS/MS Quantification of Intracellular Butyryl-CoA: A Validated Approach for Metabolic Research
An Application Note and Comprehensive Protocol for Researchers
Abstract
Butyryl-coenzyme A (butyryl-CoA) is a pivotal intermediate in cellular metabolism, primarily involved in fatty acid β-oxidation and serving as a substrate for post-translational modifications like protein butyrylation.[1] Its accurate quantification is crucial for understanding metabolic flux, cellular signaling, and the mechanism of action for drugs targeting these pathways. This document provides a comprehensive guide for the robust quantification of intracellular butyryl-CoA levels using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We detail a complete workflow, from cell harvesting and metabolite extraction to data acquisition and analysis, emphasizing the rationale behind critical steps to ensure data integrity and reproducibility. This self-validating protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method to measure this key metabolic indicator.
Introduction: The Significance of Butyryl-CoA
Coenzyme A (CoA) and its thioesters are essential cofactors in a multitude of metabolic reactions, acting as acyl group carriers.[2][3] Butyryl-CoA, a short-chain acyl-CoA, is a central node in metabolism. It is a key intermediate in the mitochondrial breakdown of fatty acids and some amino acids.[1] Beyond its bioenergetic role, butyryl-CoA is a donor molecule for protein acylation, an emerging epigenetic regulation mechanism. Given its involvement in diverse cellular processes, dysregulation of butyryl-CoA homeostasis has been implicated in various diseases, making its precise measurement a critical requirement in both basic and translational research.[2][3]
LC-MS/MS has become the gold standard for quantifying low-abundance endogenous molecules like acyl-CoAs due to its superior sensitivity, specificity, and high throughput.[1][4] This guide presents a method that addresses the common challenges in acyl-CoA analysis, such as their inherent instability, low intracellular concentrations, and the presence of interfering matrix components.
Principle of the Method
This method employs a robust sample preparation procedure to efficiently extract short-chain acyl-CoAs while minimizing degradation. The quantification is achieved by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
-
Metabolite Extraction : Cells are rapidly quenched and lysed to halt enzymatic activity and extract metabolites. A protein precipitation step using an acidified organic solvent is employed for its efficiency in extracting polar acyl-CoAs.[1]
-
Chromatographic Separation : A reverse-phase C18 column is used to separate butyryl-CoA from other cellular components and, critically, from its isomers like isobutyryl-CoA.[5][6] The use of an ion-pairing reagent in the mobile phase can enhance the retention and peak shape of these polar analytes.
-
Mass Spectrometric Detection : The assay uses a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Acyl-CoAs exhibit a characteristic fragmentation pattern, typically a neutral loss of the 3'-phosphate-adenosine-5'-diphosphate moiety (507 Da).[2][7][8] This specific fragmentation allows for highly selective and sensitive detection using MRM.
-
Quantification : Absolute quantification is achieved using an internal standard (ISTD) to correct for variability in sample extraction and potential matrix effects.[9] A stable isotope-labeled (SIL) butyryl-CoA is ideal; however, a structurally similar, non-endogenous acyl-CoA can also be used.[2] A calibration curve is generated by plotting the peak area ratio of the analyte to the ISTD against known concentrations.
Experimental Workflow Overview
The entire process, from sample collection to final data, follows a systematic and validated pathway to ensure data quality.
Figure 1: High-level workflow for butyryl-CoA quantification.
Detailed Protocols & Methodologies
Materials and Reagents
-
Butyryl-CoA lithium salt (or equivalent)
-
Internal Standard: [¹³C₄]-Butyryl-CoA or Crotonyl-CoA
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)
-
Reagents: Formic acid, Ammonium acetate
-
Phosphate-buffered saline (PBS)
-
Cell culture reagents
Protocol 1: Sample Preparation and Metabolite Extraction
Causality: The most critical phase for data quality is sample preparation. Metabolism must be arrested instantly to prevent changes in butyryl-CoA levels post-harvest. The extraction must be efficient and reproducible. Using ice-cold solutions and rapid processing is paramount. Snap-freezing in liquid nitrogen is the most effective way to quench metabolic activity.[10]
Step-by-Step Procedure:
-
Cell Culture : Grow adherent cells in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) to ~80-90% confluency.
-
Quenching Metabolism :
-
Aspirate the culture medium completely.
-
Quickly wash the cells twice with 1 mL of ice-cold PBS to remove any residual medium. Aspirate the PBS completely.
-
Immediately place the culture dish on dry ice or add liquid nitrogen directly to the plate to flash-freeze the cell monolayer.[10] This step is crucial for arresting all enzymatic activity.
-
-
Metabolite Extraction :
-
Prepare the extraction solvent: 80:20 Methanol:Water (v/v), pre-chilled to -80°C.
-
To the frozen cell monolayer, add 1 mL of the cold extraction solvent. Add your internal standard to this solvent at a known, fixed concentration (e.g., 50 nM Crotonyl-CoA).
-
Place the dish on a rocker or shaker at 4°C for 15 minutes to ensure complete cell lysis and metabolite extraction.
-
-
Cell Harvesting :
-
Using a cell scraper, scrape the cells from the surface of the dish into the extraction solvent.
-
Transfer the entire cell lysate/solvent mixture into a pre-chilled 1.5 mL microcentrifuge tube.
-
-
Protein Precipitation :
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
-
Sample Collection & Storage :
-
Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube. Avoid disturbing the pellet.
-
Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite pellet at -80°C until LC-MS/MS analysis.
-
-
Reconstitution :
-
Just prior to analysis, reconstitute the dried pellet in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
-
Vortex for 1 minute, then centrifuge at >15,000 x g for 5 minutes at 4°C to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for injection.
-
Protocol 2: LC-MS/MS Analysis
Causality: Chromatographic conditions are optimized to achieve baseline separation of butyryl-CoA from its structural isomer, isobutyryl-CoA, which has an identical mass and fragmentation pattern.[6] The MS/MS parameters are chosen based on the unique and predictable fragmentation of the CoA moiety, ensuring high specificity.[2][7]
Table 1: LC Method Parameters
| Parameter | Setting | Rationale |
| Instrument | UPLC/HPLC system coupled to a triple quadrupole MS | Standard for targeted quantitative metabolomics. |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | Provides excellent retention and peak shape for polar molecules. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 | Volatile buffer compatible with mass spectrometry. |
| Mobile Phase B | Acetonitrile (ACN) | Organic solvent for elution from the reverse-phase column. |
| Flow Rate | 0.3 mL/min | Optimal for column dimensions and achieving good separation. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
| LC Gradient | 0-2 min: 5% B; 2-8 min: 5-95% B; 8-9 min: 95% B; 9-10 min: 95-5% B; 10-12 min: 5% B | Gradient designed to retain and then elute short-chain acyl-CoAs. |
Table 2: MS/MS Method Parameters (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Butyryl-CoA | 838.2 | 331.1 | 50 | 35 |
| Butyryl-CoA (Confirming) | 838.2 | 428.1 | 50 | 25 |
| Crotonyl-CoA (ISTD) | 836.2 | 329.1 | 50 | 35 |
Note: The precursor ion corresponds to the [M+H]⁺ adduct. The primary product ion (e.g., 331.1 for Butyryl-CoA) results from the characteristic neutral loss of 507 Da. The 428.1 m/z fragment is a common secondary ion for all acyl-CoAs.[2][7] These values should be optimized on your specific instrument.
Figure 2: Characteristic MS/MS fragmentation of Butyryl-CoA.
Protocol 3: Data Analysis and Quantification
-
Peak Integration : Integrate the chromatographic peaks for butyryl-CoA and the internal standard (ISTD) using the instrument's software. Ensure consistent integration parameters across all samples.
-
Calibration Curve : Prepare a series of calibration standards by spiking known amounts of butyryl-CoA (e.g., 0.1 to 100 ng/mL) into the reconstitution solvent, each containing the fixed concentration of the ISTD.
-
Generate Curve : Plot the peak area ratio (Butyryl-CoA Area / ISTD Area) against the known concentration of butyryl-CoA. Perform a linear regression with 1/x or 1/x² weighting. The curve should have a correlation coefficient (r²) > 0.99.[11][12]
-
Calculate Concentration : Use the regression equation from the calibration curve to calculate the concentration of butyryl-CoA in the unknown biological samples.
-
Normalization : The final concentration must be normalized to the amount of biological material used. The most common method is to normalize to total protein content. After metabolite extraction, the protein pellet can be re-solubilized and quantified using a standard protein assay (e.g., BCA). The final result is expressed as pmol/mg of protein.
Method Validation: Ensuring Trustworthiness
A method is only as good as its validation. To ensure the protocol is robust and reliable, the following parameters should be assessed.[13]
-
Linearity : Assessed from the calibration curve (r² > 0.99).[2][14]
-
Accuracy & Precision : Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Intra- and inter-day precision (%CV) should be <15%, and accuracy (% bias) should be within 85-115%.[11][13]
-
Limit of Detection (LOD) and Quantitation (LOQ) : Determined based on signal-to-noise ratios, typically S/N > 3 for LOD and S/N > 10 for LOQ.[14][15]
-
Matrix Effect : This is a critical parameter in LC-MS/MS, as co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results.[3][16] It can be quantitatively assessed by comparing the peak response of an analyte spiked into a post-extraction blank matrix sample to its response in a neat solvent.[16] The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[9]
Table 3: Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Linearity (r²) | ≥ 0.995 | Ensures a proportional response across the quantification range. |
| Intra-day Precision (%CV) | < 15% | Demonstrates repeatability within a single analytical run. |
| Inter-day Precision (%CV) | < 15% (<20% at LLOQ) | Demonstrates reproducibility across different days. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Ensures the measured value is close to the true value. |
| Matrix Factor | 0.8 - 1.2 | Indicates minimal ion suppression or enhancement from the matrix. |
References
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Saha, S., Day-Walsh, P., Shehata, E., & Kroon, P. A. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Molecules, 26(21), 6444. [Link]
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Saha, S., Day-Walsh, P., Shehata, E., & Kroon, P. A. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. MDPI. Retrieved from [Link]
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Jones, A. E., Arias, N. J., Acevedo, A., Reddy, S. T., Divakaruni, A. S., & Meriwether, D. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 11(2), 110. [Link]
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ResearchGate. (n.d.). Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of acetyl-CoA and malonyl-CoA in animal tissues. Retrieved from [Link]
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Clasquin, M. F., Melamud, E., & Rabinowitz, J. D. (2012). LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters. Analytical Chemistry, 84(1), 128-132. [Link]
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Gherghel, A., Mosoarca, C., & Sarac, I. (2023). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Molecules, 28(12), 4811. [Link]
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Drexel University. (n.d.). LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and C-13-isotopic labeling of acyl-coenzyme A thioesters. Retrieved from [Link]
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Koek, M. M., Jellema, R. H., van der Greef, J., Tas, A. C., & Hankemeier, T. (2011). Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library. Metabolites, 12(2), 142. [Link]
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Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]
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Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2007). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 2(4), 645-651. [Link]
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bioRxiv. (2023). Matrix effects influence biochemical signatures and metabolite quantification in dried blood spots. Retrieved from [Link]
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Malh-Zouari, M., et al. (2023). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites, 13(10), 1069. [Link]
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bioRxiv.org. (2020). Quantitative prospective and retrospective mass spectrometry of lactoyl-CoA in mammalian cells and tissues. Retrieved from [Link]
-
Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]
-
Li, L. O., et al. (2015). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Metabolites, 5(4), 646-660. [Link]
-
Chromatography Online. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of Intracellular Concentration of Acyl-Coenzyme A Esters for Metabolic Profiling Clostridium acetobutylicum. Retrieved from [Link]
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ResearchGate. (n.d.). The common MS/MS fragmentation pattern for all CoA species. Retrieved from [Link]
-
ResearchGate. (n.d.). MS/MS spectra of C15:0-CoA and C25:0-CoA and nomenclature for fatty acyl-CoA collision-induced dissociation. Retrieved from [Link]
-
Springer. (2017). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. Retrieved from [Link]
-
eScholarship.org. (n.d.). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Retrieved from [Link]
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ResearchGate. (n.d.). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Retrieved from [Link]
-
Cakić, N., et al. (2020). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. Analytical and Bioanalytical Chemistry, 412(23), 5757-5769. [Link]
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ResearchGate. (n.d.). Extracted ion chromatograms of selected standard acyl-CoAs. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Application Note: Optimizing Butyryl-CoA Concentration for Enzyme Kinetic Studies
Abstract
Butyryl-Coenzyme A (Butyryl-CoA) is a pivotal intermediate in cellular metabolism, centrally involved in fatty acid oxidation, biosynthesis of medium-chain fatty acids, and the production of butyrate.[1][2][3] Accurate characterization of the enzymes that metabolize Butyryl-CoA is fundamental to understanding these pathways and for the development of novel therapeutics. A critical, yet often overlooked, aspect of in vitro enzyme characterization is the rigorous optimization of substrate concentration. This guide provides a comprehensive framework, blending theoretical principles with actionable protocols, to determine the optimal concentration range for Butyryl-CoA in kinetic assays, ensuring data integrity and mechanistic clarity. We address key challenges such as substrate inhibition and micelle formation, offering a self-validating workflow from initial range-finding to definitive kinetic parameter determination.
The Theoretical Imperative: Beyond Simple Saturation
The goal of a kinetic study is to elucidate the mechanism of an enzyme, often by determining its key kinetic parameters: the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). These parameters are derived from the Michaelis-Menten equation, which describes the relationship between the initial reaction velocity (v₀) and the substrate concentration ([S]).[4][5][6]
v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
Kₘ (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vₘₐₓ. It is an inverse measure of the enzyme's apparent affinity for its substrate; a lower Kₘ suggests a higher affinity.[7]
-
Vₘₐₓ (Maximum Velocity): The theoretical maximum rate of the reaction when the enzyme is fully saturated with the substrate.[5]
Optimizing substrate concentration is not merely about achieving saturation. A well-designed experiment requires measuring reaction rates across a range of concentrations, typically spanning from well below to well above the Kₘ (e.g., 0.1 x Kₘ to 10 x Kₘ), to accurately define the hyperbolic curve described by the Michaelis-Menten model.[8][9]
Causality Behind Experimental Choices: Special Considerations for Butyryl-CoA
While the Michaelis-Menten model is a cornerstone of enzymology, the specific physicochemical properties of Butyryl-CoA demand additional considerations.
-
Potential for Substrate Inhibition: For some enzymes, excessively high concentrations of Butyryl-CoA can lead to a paradoxical decrease in reaction velocity. This phenomenon, known as substrate inhibition, occurs when a second substrate molecule binds to the enzyme-substrate complex in a non-productive manner, forming an inactive ternary complex.[9][10] Failing to test for this can lead to a significant underestimation of Vₘₐₓ and an incorrect determination of Kₘ.
-
Micelle Formation: As an amphipathic long-chain acyl-CoA molecule, Butyryl-CoA can self-aggregate to form micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).[11][12] When micelles form, the concentration of monomeric, bioavailable Butyryl-CoA is no longer equal to the total concentration added, which invalidates the assumptions of kinetic models.[13][14] The CMC is dependent on buffer conditions like ionic strength and temperature.[12] It is therefore crucial to conduct kinetic experiments at concentrations well below the expected CMC.
-
Chemical Stability: Butyryl-CoA is susceptible to hydrolysis, particularly at non-neutral pH. Assays should be conducted in appropriate buffers (e.g., potassium phosphate or Tris-HCl at pH ~7.0-8.0) and stock solutions should be prepared fresh or stored appropriately to ensure concentration accuracy.[10][15]
Experimental Workflow: A Self-Validating Approach
The following workflow is designed as a two-stage process to ensure the final kinetic data is robust and reliable. It begins with a broad, exploratory experiment, the results of which inform a more focused, definitive study.
Caption: Workflow for Butyryl-CoA concentration optimization.
Detailed Protocols
These protocols assume a standard spectrophotometric assay where the reaction is monitored by a change in absorbance (e.g., monitoring NADH production/consumption at 340 nm for a dehydrogenase).[16] Adjust volumes and concentrations as necessary for your specific enzyme and assay format (e.g., 96-well plate).
Protocol 1: Range-Finding Experiment
Objective: To determine the approximate Kₘ and to identify the concentration at which substrate inhibition may occur.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.6.
-
Butyryl-CoA Stock: Prepare a high-concentration stock solution (e.g., 10-20 mM) in nuclease-free water. Verify the concentration spectrophotometrically at 260 nm (extinction coefficient ε = 16.4 mM⁻¹cm⁻¹). Store on ice for immediate use or at -80°C for long-term storage.
-
Enzyme Stock: Prepare a concentrated stock of purified enzyme. The final concentration in the assay should be low enough to ensure the reaction rate is linear for several minutes.
-
Other Substrates/Cofactors: Prepare stocks of any other required molecules (e.g., NAD⁺, acetate) at concentrations that will be saturating and non-limiting.[17][18]
-
-
Assay Setup:
-
Prepare a series of dilutions from the Butyryl-CoA stock to create a wide, logarithmic range of concentrations. For a 1 mL final assay volume, a suggested range is: 0 µM, 1 µM, 3 µM, 10 µM, 30 µM, 100 µM, 300 µM, 1000 µM, 3000 µM.
-
In a cuvette, combine the assay buffer, any necessary cofactors, and the corresponding volume of the Butyryl-CoA dilution. Add water to bring the volume to just under the final assay volume (e.g., 990 µL for a 1 mL assay).
-
Include a "no substrate" control (0 µM Butyryl-CoA) to measure any background activity.
-
Equilibrate the mixture to the desired assay temperature (e.g., 25°C or 37°C).
-
-
Initiation and Data Collection:
-
Initiate the reaction by adding a small volume of the enzyme stock (e.g., 10 µL) and mix immediately.
-
Place the cuvette in a spectrophotometer and begin recording absorbance at the appropriate wavelength as a function of time for 3-5 minutes.
-
-
Initial Analysis:
-
Calculate the initial velocity (v₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Plot v₀ versus [Butyryl-CoA].
-
Visually inspect the plot. If the rate plateaus and then decreases at higher concentrations, you have observed substrate inhibition.
-
Estimate the Kₘ as the concentration of Butyryl-CoA that gives half of the maximum observed velocity.
-
Protocol 2: Definitive Kinetic Assay
Objective: To precisely determine Kₘ and Vₘₐₓ using an optimized substrate concentration range.
Methodology:
-
Reagent Preparation: As described in Protocol 1.
-
Assay Setup:
-
Based on the estimated Kₘ from Protocol 1, design a series of at least 8-10 Butyryl-CoA concentrations in a linear range around the Kₘ. A recommended range is 0.1, 0.25, 0.5, 1.0, 2.0, 4.0, 8.0, and 10.0 times the estimated Kₘ.
-
If substrate inhibition was observed, ensure your highest concentration is below the point where the velocity begins to decrease.
-
Set up the reactions in duplicate or triplicate for each substrate concentration as described in Protocol 1.
-
-
Initiation and Data Collection: As described in Protocol 1.
Data Analysis and Interpretation
Accurate determination of kinetic parameters relies on robust data analysis. While linearization plots are historically significant, they can distort experimental error.[19]
Recommended Method: Non-Linear Regression
-
Calculate Initial Velocities (v₀): Convert the rate of change in absorbance per minute (ΔAbs/min) to a concentration change per minute (e.g., µM/min) using the Beer-Lambert law (A = εcl).
-
Tabulate Data: Create a table of [Butyryl-CoA] and the corresponding average v₀.
-
Fit the Data: Use a software package (e.g., GraphPad Prism, R, Python with SciPy) to fit the v₀ versus [S] data directly to the Michaelis-Menten equation using non-linear regression.[20] This method provides the most accurate and statistically sound estimates of Kₘ and Vₘₐₓ.
-
Assess Goodness of Fit: Examine the R² value and the standard error of the parameter estimates to ensure the model is a good fit for the data.
Alternative Method: Lineweaver-Burk Plot
The Lineweaver-Burk (or double reciprocal) plot linearizes the Michaelis-Menten equation:
1/v₀ = (Kₘ/Vₘₐₓ) * (1/[S]) + 1/Vₘₐₓ
-
Plot 1/v₀ (y-axis) versus 1/[S] (x-axis).
-
Vₘₐₓ = 1 / (y-intercept)
-
Kₘ = slope * Vₘₐₓ
While useful for visualization, be aware that this plot disproportionately weights data points at low substrate concentrations, where experimental error may be highest.[19][20]
Sample Data Presentation
| [Butyryl-CoA] (µM) | Avg. Initial Velocity (v₀) (µM/min) | Std. Dev. | 1 / [S] (µM⁻¹) | 1 / v₀ (min/µM) |
| 10 | 0.85 | 0.04 | 0.1000 | 1.176 |
| 25 | 1.82 | 0.09 | 0.0400 | 0.549 |
| 50 | 2.95 | 0.15 | 0.0200 | 0.339 |
| 100 | 4.21 | 0.21 | 0.0100 | 0.238 |
| 200 | 5.45 | 0.27 | 0.0050 | 0.183 |
| 400 | 6.31 | 0.32 | 0.0025 | 0.158 |
| 800 | 6.88 | 0.34 | 0.0013 | 0.145 |
Hypothetical data for illustrative purposes.
Identifying Substrate Inhibition
Caption: Comparison of kinetic profiles.
In a plot of v₀ versus [Butyryl-CoA], classic Michaelis-Menten kinetics yields a hyperbolic curve that plateaus at Vₘₐₓ (blue line). Substrate inhibition is characterized by a curve where the velocity decreases after reaching a maximum (red line).
References
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Rapid-reaction kinetics of the butyryl-CoA dehydrogenase... (2023). PubMed. [Link]
-
Rapid-reaction kinetics of the butyryl-CoA dehydrogenase... (2025). ResearchGate. [Link]
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New Insights into Butyrylcholinesterase Activity Assay... (2015). PLOS One. [Link]
-
Kinetics of Human Serum Butyrylcholinesterase Inhibition... (N/A). PMC. [Link]
-
Rapid-reaction kinetics of the butyryl-CoA dehydrogenase... (2023). PMC. [Link]
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Mechanistic Studies with General Acyl-CoA Dehydrogenase and Butyryl-CoA Dehydrogenase... (N/A). Biochemistry. [Link]
-
Butyryl-CoA (N/A). Wikipedia. [Link]
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Kinetic methods for the study of the enzyme systems of beta-oxidation (N/A). PubMed. [Link]
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Oxidation-reduction of general acyl-CoA dehydrogenase by the butyryl-CoA/crotonyl-CoA couple... (N/A). KOPS. [Link]
-
Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors... (2025). MDPI. [Link]
-
Enzyme Kinetics and Molecular Docking Investigation of Acetylcholinesterase and Butyrylcholinesterase Inhibitors... (N/A). Natural Product Sciences. [Link]
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Purification and Kinetic Properties of Butyryl-CoA Synthetase... (N/A). J-STAGE. [Link]
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Steady-state kinetic analysis of butyryl-CoA:acetate CoA transferase... (N/A). ResearchGate. [Link]
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Butyryl/Caproyl-CoA:Acetate CoA-transferase... (N/A). PMC. [Link]
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A steady-state kinetic model of butyrylcholinesterase from horse plasma (N/A). PMC. [Link]
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Butyryl/Caproyl-CoA:Acetate CoA-transferase... (2021). Portland Press. [Link]
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Regulation of the butyryl-CoA dehydrogenase by substrate and product binding (N/A). PubMed. [Link]
-
Michaelis–Menten kinetics (N/A). Wikipedia. [Link]
-
How to Determine Km and Vmax from Lab Data (2025). Patsnap Synapse. [Link]
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Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics (2024). TeachMePhysiology. [Link]
-
Michaelis-Menten Kinetics - Biochemistry : Enzymes (N/A). Pharmacy 180. [Link]
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MCC Enzyme Assay Km & Vmax (2022). Sandiego. [Link]
-
Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements (2025). Synapse. [Link]
-
Lecture 13 Determination of Km and Vmax (2023). University of Utah. [Link]
-
Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape (2025). ResearchGate. [Link]
-
Critical micelle concentration (N/A). Wikipedia. [Link]
-
Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape (1985). PubMed. [Link]
-
Mechanistic studies with general acyl-CoA dehydrogenase and butyryl-CoA dehydrogenase... (N/A). SciSpace. [Link]
-
Effect of substrate concentration on percent conversion of butyric acid... (N/A). ResearchGate. [Link]
-
Butyryl/Caproyl-CoA:Acetate CoA-Transferase... (2021). bioRxiv. [Link]
-
The effect on butyryl-CoA dehydrogenase of reagents specific for nucleophilic sulphur (N/A). PMC. [Link]
-
Michaelis-Menten Kinetics (2024). Chemistry LibreTexts. [Link]
-
Butyryl-CoA can be generated from the microbial fermentation product... (N/A). ResearchGate. [Link]
-
DETERMINATION OF Km AND Vmax USING LINEWEAVER – BURK GRAPH (N/A). eGyanKosh. [Link]
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A convenient and rapid method for the complete removal of CoA from butyryl-CoA dehydrogenase (1982). Monash University. [Link]
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Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization (N/A). Agilent. [Link]
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Calculating the Km and Vmax from an Enzyme Kinetics graph Practice (N/A). Study.com. [Link]
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Coupled Ferredoxin and Crotonyl Coenzyme A (CoA) Reduction with NADH... (N/A). ASM Journals. [Link]
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- 20. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
Application Notes and Protocols for Butyryl Coenzyme A Lithium Salt in Mitochondrial Respiration Assays
Introduction: The Significance of Butyryl-CoA in Mitochondrial Bioenergetics
Butyryl Coenzyme A (Butyryl-CoA) is a critical intermediate in cellular metabolism, primarily known for its role in the mitochondrial β-oxidation of short-chain fatty acids.[1][2] As the activated form of butyrate, a four-carbon fatty acid, Butyryl-CoA serves as a key energy substrate for various tissues. The oxidation of fatty acids is a major source of ATP, especially in tissues with high energy demands like the heart, liver, and skeletal muscle.[3] Therefore, measuring mitochondrial respiration driven by Butyryl-CoA provides a direct assessment of the cell's capacity to utilize short-chain fatty acids for energy production.
These assays are invaluable in both basic research and drug development. They allow for the investigation of metabolic diseases, the assessment of drug-induced mitochondrial toxicity, and the screening of therapeutic compounds designed to modulate fatty acid oxidation (FAO).[4] This guide provides a comprehensive overview, from the underlying biochemical principles to detailed, field-proven protocols for using Butyryl Coenzyme A lithium salt in high-resolution respirometry and extracellular flux analysis.
Scientific Background: The Pathway of Butyryl-CoA Oxidation
To design and interpret these assays correctly, it is essential to understand the biochemical journey of Butyryl-CoA within the mitochondrion. Unlike long-chain fatty acids, which require the carnitine shuttle for transport across the inner mitochondrial membrane, short- and medium-chain fatty acids can diffuse more readily into the mitochondrial matrix where they are activated to their CoA esters.[5][6] Butyryl-CoA, once inside the matrix, undergoes a cyclical four-step process known as β-oxidation.[7]
The β-Oxidation Cycle for Butyryl-CoA:
-
Dehydrogenation: Butyryl-CoA is oxidized by a FAD-dependent acyl-CoA dehydrogenase, yielding crotonyl-CoA and FADH₂. This FADH₂ directly donates electrons to the Electron Transport Chain (ETC) via the electron-transferring flavoprotein (ETF).
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond of crotonyl-CoA, forming β-hydroxybutyryl-CoA.
-
Dehydrogenation: The hydroxyl group is then oxidized by a NAD⁺-dependent dehydrogenase, producing acetoacetyl-CoA and NADH. This NADH molecule donates its electrons to Complex I of the ETC.
-
Thiolytic Cleavage: Finally, thiolase cleaves acetoacetyl-CoA, yielding two molecules of acetyl-CoA.[7][8]
These acetyl-CoA molecules can then enter the Krebs cycle, generating further NADH and FADH₂. The reducing equivalents (NADH and FADH₂) generated from both β-oxidation and the Krebs cycle are the ultimate drivers of the oxygen consumption measured in respiration assays. It is crucial to provide a co-substrate like malate, which replenishes the Krebs cycle intermediate oxaloacetate, allowing for the continuous condensation with acetyl-CoA and preventing pathway inhibition.[3]
Caption: Mitochondrial β-oxidation pathway for Butyryl-CoA.
Application 1: High-Resolution Respirometry in Isolated Mitochondria
This protocol is designed for assessing Butyryl-CoA oxidation in isolated mitochondria, providing a high degree of control over substrate and inhibitor concentrations for mechanistic studies. High-resolution respirometry directly measures the rate of oxygen consumption in a closed chamber.[9]
Principle
By using a Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol, we can dissect different respiratory states. We measure Butyryl-CoA-driven respiration linked to ATP synthesis (State 3), the resting state (State 4), and the maximum capacity of the electron transport system (ETS).
Reagents and Materials
-
Butyryl Coenzyme A Lithium Salt: Prepare a 100 mM stock solution in ultrapure water. Aliquot and store at -80°C.
-
Mitochondrial Respiration Medium (e.g., MiR05): Standardized medium for mitochondrial assays.
-
Substrates: Malate, ADP.
-
Inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor).
-
Isolated Mitochondria: Prepared from cell culture or tissue with high purity and integrity.[10]
-
High-Resolution Respirometer: (e.g., Oroboros O2k).
Experimental Protocol: SUIT for Butyryl-CoA Oxidation
This protocol assumes a 2 mL chamber volume. Adjust volumes accordingly.
-
Instrument Setup: Calibrate the oxygen sensors and equilibrate the respirometer chambers to 37°C with 2 mL of respiration medium.
-
Mitochondria Addition: Add isolated mitochondria to a final concentration of 0.05 - 0.25 mg/mL. Allow the signal to stabilize to measure ROUTINE respiration (endogenous substrates).
-
Substrate Addition (Fatty Acid Oxidation State):
-
Inject Malate to a final concentration of 2 mM. This supports the Krebs cycle.
-
Inject Butyryl-CoA to a final concentration of 0.2 mM. This initiates FAO-driven LEAK respiration (State 2), where respiration is supported by substrate but not coupled to ATP synthesis.
-
-
OXPHOS Capacity (State 3):
-
Inject ADP to a final concentration of 2.5 mM. This stimulates ATP synthase, inducing coupled respiration (State 3). The resulting oxygen consumption rate represents the OXPHOS capacity supported by Butyryl-CoA.
-
-
LEAK Respiration (State 4o):
-
Inject Oligomycin (2.5 µM). This inhibits ATP synthase, reducing respiration to a state that reflects proton leak across the inner membrane.[11]
-
-
ETS Capacity (Uncoupled State):
-
Titrate FCCP in small steps (e.g., 0.5 µM increments) until a maximal oxygen consumption rate is achieved. This reveals the maximum capacity of the electron transport system, independent of ATP synthase.[11]
-
-
Pathway Inhibition:
-
Inject Rotenone (0.5 µM) to inhibit Complex I. The remaining respiration is primarily driven by FADH₂ from the first step of β-oxidation.
-
Inject Antimycin A (2.5 µM) to inhibit Complex III, shutting down the ETC and revealing any residual oxygen consumption (non-mitochondrial).
-
Caption: Workflow for a SUIT protocol analyzing Butyryl-CoA.
Data Interpretation
| Parameter | Calculation | Biological Significance |
| FAO-linked OXPHOS | (Rate after ADP) - (Rate after Oligomycin) | Capacity to produce ATP using Butyryl-CoA as the primary fuel. |
| FAO-linked ETS Capacity | (Max rate after FCCP) - (Rate after Antimycin A) | Maximum capacity of the electron transport system to handle electrons from Butyryl-CoA oxidation. |
| Respiratory Control Ratio | (Rate after ADP) / (Rate after Oligomycin) | A key indicator of mitochondrial coupling and health. A high ratio signifies well-coupled, healthy mitochondria. |
Application 2: Extracellular Flux Analysis in Permeabilized Cells
This protocol measures Butyryl-CoA-driven respiration in situ by selectively permeabilizing the plasma membrane, leaving the mitochondrial membranes intact. This approach maintains the native mitochondrial morphology and interactions.[12] Modern extracellular flux analyzers, such as the Agilent Seahorse XF, are widely used for this purpose.[13][14]
Principle
After permeabilizing the plasma membrane, externally supplied Butyryl-CoA and other substrates can directly access the mitochondria. The instrument measures the oxygen consumption rate (OCR) in real-time, allowing for the kinetic assessment of FAO.[15]
Reagents and Materials
-
Seahorse XF Analyzer and Consumables: Cell culture microplates, sensor cartridges, and calibrant.[14]
-
Assay Medium: Substrate-free base medium (e.g., XF DMEM) supplemented with L-Glutamine, Pyruvate, and Glucose as required for the specific experimental design (for FAO assays, typically a base medium is used).
-
Cells: Adherent cells seeded in a Seahorse XF microplate.
-
Permeabilizing Agent: Saponin or Agilent XF Plasma Membrane Permeabilizer (PMP).
-
Substrates/Inhibitors: Butyryl-CoA lithium salt, Malate, ADP, Oligomycin, FCCP, Rotenone/Antimycin A.
Experimental Protocol: FAO in Permeabilized Cells
-
Cell Seeding: Seed cells in an XF microplate 24-48 hours prior to the assay to achieve an optimal cell density.
-
Cartridge Hydration: Hydrate the sensor cartridge with XF Calibrant overnight in a non-CO₂ 37°C incubator.
-
Assay Preparation:
-
On the day of the assay, remove growth medium and wash cells with pre-warmed assay medium.
-
Add the final volume of assay medium to each well and incubate in a non-CO₂ 37°C incubator for 1 hour.[16]
-
Load the injection ports of the hydrated sensor cartridge with the compounds for sequential injection.
-
Port A: Permeabilizer + Butyryl-CoA + Malate
-
Port B: ADP
-
Port C: Oligomycin
-
Port D: Rotenone/Antimycin A
-
-
-
Run Assay:
-
Calibrate the instrument and then replace the calibrant plate with the cell plate.
-
The assay protocol will measure baseline OCR, then sequentially inject the compounds.
-
Injection A: The permeabilizer provides mitochondrial access. Butyryl-CoA (e.g., 100 µM) and Malate (e.g., 1 mM) are injected to fuel the mitochondria, measuring State 2 respiration.
-
Injection B: ADP (e.g., 2 mM) is injected to stimulate State 3 respiration.
-
Injection C: Oligomycin (e.g., 2 µM) is injected to measure State 4o respiration.
-
Injection D: Rotenone/Antimycin A (e.g., 0.5 µM each) are injected to shut down mitochondrial respiration and measure the non-mitochondrial OCR.
-
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Low OCR with Butyryl-CoA | Poor mitochondrial health; Inefficient permeabilization; Substrate degradation. | Verify mitochondrial integrity with control substrates (e.g., pyruvate/malate). Optimize permeabilizer concentration and incubation time. Prepare Butyryl-CoA stock solutions fresh or use fresh aliquots. |
| High Basal Respiration | Endogenous substrate stores are high; Uncoupled mitochondria. | Consider a brief period of substrate starvation before the assay. Check mitochondrial health with control experiments. |
| No Response to ADP | Damaged mitochondria (loss of membrane potential); Inactive ADP. | Ensure gentle handling during mitochondrial isolation/cell prep. Use a fresh, pH-neutralized stock of ADP. |
Conclusion
Butyryl Coenzyme A lithium salt is an essential substrate for probing the capacity of mitochondrial short-chain fatty acid oxidation. The protocols detailed here for high-resolution respirometry and extracellular flux analysis provide robust frameworks for researchers to investigate cellular bioenergetics. By carefully selecting the experimental system—isolated mitochondria for mechanistic detail or permeabilized cells for an in-situ environment—scientists can gain critical insights into metabolic function in health, disease, and toxicology.
References
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- 5. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Measurement of Fatty Acid Oxidation by High-Resolution Respirometry: Special Considerations for Analysis of Skeletal and Cardiac Muscle and Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Assessing Mitochondrial Bioenergetics by Respirometry in Cells or Isolated Organelles | Springer Nature Experiments [experiments.springernature.com]
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Western blot detection of lysine butyrylation using Butyryl-CoA
Application Notes & Protocols
Topic: Western Blot Detection of Lysine Butyrylation Using Butyryl-CoA Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to the Detection and Analysis of Lysine Butyrylation by Western Blot
Authored by: Gemini, Senior Application Scientist
Introduction: Uncovering the Role of Lysine Butyrylation
Post-translational modifications (PTMs) represent a critical layer of cellular regulation, expanding the functional diversity of the proteome. Among these, lysine acylation is an area of intense research. Lysine butyrylation (Kbu) is a dynamic and reversible PTM where a butyryl group is covalently attached to the ε-amino group of a lysine residue.[1][2] Structurally similar to the well-studied lysine acetylation, Kbu involves a four-carbon acyl group and is increasingly recognized for its distinct roles in cellular processes.[1][3][4]
This modification is not merely a cellular curiosity; it is a key regulator implicated in epigenetics, chromatin dynamics, and gene transcription.[1][2][5] Histone butyrylation, for instance, can directly influence gene expression, and its dysregulation has been linked to various disease states.[2][3][5] The detection and quantification of Kbu are therefore vital for understanding its physiological and pathological significance.
Western blotting stands as a cornerstone technique for this purpose. Utilizing pan-specific antibodies that recognize the butyryllysine moiety irrespective of the flanking amino acid sequence, researchers can assess global changes in protein butyrylation levels and identify specific butyrylated proteins.[1][6][7] This guide provides a comprehensive framework for the robust detection of lysine butyrylation, with a special focus on creating a self-validating experimental system through the strategic use of Butyryl-CoA for generating reliable positive controls.
The Principle: Immunodetection of a Four-Carbon Mark
The detection of lysine butyrylation via Western blot follows a standard immunodetection workflow but requires meticulous attention to the preservation of this labile PTM. The core principle relies on a high-affinity pan anti-butyryllysine antibody to detect target proteins that have been separated by mass via SDS-PAGE and immobilized on a membrane.
The workflow can be visualized as a three-stage process:
Caption: The Western blot workflow for detecting lysine butyrylation.
Experimental Design: Building a Self-Validating Protocol
The trustworthiness of any Western blot result hinges on the quality of its controls. For PTMs like butyrylation, where signal can be low or dynamic, a robust set of controls is non-negotiable.
Antibody Selection
The primary antibody is the most critical reagent. Use a pan anti-butyryllysine antibody that has been validated for Western blotting. Several commercial suppliers offer monoclonal or polyclonal antibodies suitable for this purpose.[6][8][9] It is crucial to select an antibody that recognizes butyrylated lysine independent of its surrounding sequences to capture a global view of protein butyrylation.[1]
Essential Controls for Butyrylation Detection
A well-controlled experiment provides confidence in the observed results, confirming that the signal is specific to the modification of interest.
| Control Type | Purpose & Methodology | Expected Outcome |
| Positive Control (Endogenous) | Lysate from cells treated with a histone deacetylase (HDAC) inhibitor (e.g., 30 mM Sodium Butyrate for 4 hours).[1] Many HDACs also possess de-butyrylating activity.[10] | A significant increase in the intensity of multiple bands compared to the untreated control, confirming antibody and protocol efficacy. |
| Positive Control (In Vitro) | A purified protein (e.g., recombinant histone H3) or total cell lysate treated with Butyryl-CoA and a suitable lysine acetyltransferase (KAT), such as p300, which can utilize Butyryl-CoA.[11][12] | A strong, specific band (for purified protein) or an enhanced banding pattern (for lysate) at the expected molecular weight(s). Validates the antibody's ability to detect the Kbu mark. |
| Negative Control | Lysate from untreated cells or tissues.[13] | Basal level of butyrylation signal, which should be significantly lower than the positive controls. |
| Loading Control | Probing the same membrane with an antibody against an abundant, constitutively expressed protein (e.g., β-actin, GAPDH, or Histone H3 for nuclear extracts). | Consistent band intensity across all lanes, ensuring equal protein loading. |
| Secondary-Only Control | Incubate a lane with only the secondary antibody, omitting the primary antibody step.[14] | No signal, confirming that the secondary antibody is not binding non-specifically. |
Protocol: In Vitro Generation of Butyrylated Positive Control
Creating a known positive sample is the ultimate validation for your anti-butyryllysine antibody. This protocol uses the enzymatic activity of a lysine acetyltransferase (KAT), like p300, which can promiscuously use Butyryl-CoA as an acyl donor to modify a substrate protein.[11][15]
Principle of In Vitro Butyrylation
Caption: Enzymatic transfer of a butyryl group from Butyryl-CoA to a lysine residue.
Materials
-
Recombinant protein substrate (e.g., Human Histone H4, New England BioLabs, #M2504S)
-
Recombinant KAT enzyme (e.g., p300)
-
Butyryl-CoA (Sigma-Aldrich or equivalent)
-
5X Reaction Buffer (e.g., 250 mM Tris-HCl pH 8.0, 50% glycerol, 5 mM DTT, 0.5 mM EDTA)
-
Nuclease-free water
-
4X SDS-PAGE Loading Buffer
Procedure
-
Prepare a Master Mix: On ice, prepare a master mix for the number of reactions needed. For a single 25 µL reaction:
-
5 µL of 5X Reaction Buffer
-
1 µg of recombinant histone H4
-
0.2 µM (final concentration) of active p300 enzyme
-
Nuclease-free water to a volume of 22.5 µL
-
-
Set up Reactions: Aliquot 22.5 µL of the master mix into two separate tubes.
-
Positive Control (+): Add 2.5 µL of 500 µM Butyryl-CoA (for a 50 µM final concentration).
-
Negative Control (-): Add 2.5 µL of nuclease-free water.
-
-
Incubation: Gently mix and incubate the reactions at 30°C for 1 hour.[16]
-
Stop Reaction: Stop the reaction by adding 8.3 µL of 4X SDS-PAGE loading buffer.
-
Denature: Boil the samples at 95-100°C for 5-10 minutes.
-
Analysis: The samples are now ready. Load 10-15 µL onto your SDS-PAGE gel alongside your experimental samples.
Detailed Protocol: Western Blot for Lysine Butyrylation Detection
This protocol is optimized for detecting butyrylated proteins from cultured mammalian cells.
Part A: Sample Preparation and Lysis
Causality: Rapidly lysing cells while inhibiting endogenous enzymes is critical to preserve PTMs. Deacylases (including certain HDACs) can quickly remove the butyryl mark.[17][18] All steps must be performed on ice.
-
Prepare Lysis Buffer: Prepare fresh RIPA buffer (or other suitable lysis buffer) and supplement it with a protease inhibitor cocktail and an HDAC inhibitor cocktail (containing Trichostatin A and Sodium Butyrate). Keep on ice.
-
Cell Harvesting: For adherent cells, wash plates twice with ice-cold PBS. Aspirate PBS completely.
-
Lysis: Add 200-400 µL of ice-cold supplemented lysis buffer to a 10 cm plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation & Clarification: Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[19]
-
Collect Supernatant: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Final Preparation: To 30 µg of protein, add 4X SDS-PAGE loading buffer to a final concentration of 1X. Boil at 95°C for 5 minutes.
Part B: SDS-PAGE and Protein Transfer
Causality: Proteins are separated based on size and then transferred to a solid support membrane for antibody probing. For small proteins like histones (~11-15 kDa), a higher percentage or gradient gel is required for adequate resolution.[11][20]
-
Gel Electrophoresis: Load 20-30 µg of each protein sample per lane on a 4-20% gradient or a 15% polyacrylamide gel. Include a protein molecular weight marker. Run the gel according to the manufacturer's instructions.
-
Membrane Activation: If using a PVDF membrane, activate it by immersing in 100% methanol for 30 seconds, followed by a rinse in deionized water and then equilibration in ice-cold Transfer Buffer for 5 minutes.[18]
-
Protein Transfer: Assemble the transfer stack (gel-membrane sandwich) and perform a wet transfer to a PVDF membrane at 90-100V for 60-90 minutes in an ice bath to prevent overheating.[5]
-
Verify Transfer: After transfer, you can briefly stain the membrane with Ponceau S solution to visualize protein bands and confirm successful, even transfer. Destain with TBST.
Part C: Immunodetection
Causality: The blocking step saturates non-specific protein binding sites on the membrane, ensuring the primary antibody binds only to its target.[21] Dilutions and incubation times are starting points and should be optimized for your specific antibody and experimental conditions.
-
Blocking: Incubate the membrane in Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[5]
-
Primary Antibody Incubation: Dilute the pan anti-butyryllysine antibody in Blocking Buffer. A starting dilution of 1:1000 is common.[1][5] Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature with agitation. This step is crucial to minimize background.[20]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG H&L (HRP)) diluted in Blocking Buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 3) three times with TBST.
-
Detection: Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane in the ECL substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. Multiple exposure times may be necessary to achieve an optimal signal-to-noise ratio.[20]
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed for a loading control antibody (e.g., Histone H3).
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | - Insufficient protein load.- Low abundance of butyrylation.- Inactive antibody.- De-butyrylation during sample prep.- Inactive HRP or ECL substrate. | - Load more protein (up to 50 µg).[22]- Use a positive control (HDACi-treated cells or in vitro butyrylated protein) to confirm the protocol works.[23]- Ensure lysis buffer contains fresh HDAC inhibitors.[17]- Use fresh ECL substrate and confirm secondary antibody activity.[13] |
| High Background | - Insufficient blocking.- Antibody concentration too high.- Inadequate washing.- Membrane dried out. | - Increase blocking time to 2 hours or try a different blocking agent (e.g., BSA instead of milk).- Titrate primary and secondary antibodies to determine optimal concentration.- Increase the number and duration of TBST washes.[20]- Ensure the membrane remains wet throughout the procedure. |
| Non-Specific Bands | - Primary antibody cross-reactivity.- Protein degradation.- Too much protein loaded. | - Run a secondary-only control.[14]- Ensure fresh protease inhibitors were used during lysis.- Reduce the amount of protein loaded per lane.[22]- Increase the stringency of the washes (e.g., increase Tween-20 concentration).[20] |
| Unexpected Molecular Weight | - Post-translational modifications can alter protein migration.[13][20]- Protein degradation leading to smaller fragments.[13]- Incomplete denaturation leading to multimers. | - Be aware that PTMs can cause shifts. Butyrylation adds 70 Da, which is usually undetectable by SDS-PAGE, but multiple modifications can have an effect.- Use fresh samples and inhibitors.- Ensure samples are fully boiled in loading buffer with a reducing agent. |
References
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Histone Butyrylation/ Acetylation Remains Unchanged in Triple Negative Breast Cancer Cells after a Long Term Metabolic Reprogramming - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
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Stewart, R. (2025, September 26). Western Blot Troubleshooting. Antibodies.com. Retrieved March 7, 2024, from [Link]
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Anti-Butyryllysine Rabbit mAb (BSA and Azide Free) WB. (n.d.). PTM BIO. Retrieved March 7, 2024, from [Link]
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10 Tips for Western Blot Detection of Phosphorylation Events. (2019, February 13). Bio-Rad. Retrieved March 7, 2024, from [Link]
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Identification of lysine isobutyrylation as a new histone modification mark. (2021, January 11). Oxford Academic. Retrieved March 7, 2024, from [Link]
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Identification of Lysine Isobutyrylation as A New Histone Modification Mark. (2020, September 1). bioRxiv. Retrieved March 7, 2024, from [Link]
-
Functions and mechanisms of protein lysine butyrylation (Kbu): Therapeutic implications in human diseases. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
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(PTM-301) Anti-butyryllysine antibody. (n.d.). CiteAb. Retrieved March 7, 2024, from [Link]
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Anti-Butyryllysine Rabbit mAb. (n.d.). PTM BIO. Retrieved March 7, 2024, from [Link]
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Butyryl-CoA. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]
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ADA complex displays histone butyryltransferase activity. (A,B) Western... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
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Anti-Butyryllysine Rabbit pAb. (n.d.). PTM BIO. Retrieved March 7, 2024, from [Link]
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The regulatory enzymes and protein substrates for the lysine β-hydroxybutyrylation pathway. (2021, February 24). Knowledge UChicago. Retrieved March 7, 2024, from [Link]
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Identification and Verification of Lysine Propionylation and Butyrylation in Yeast Core Histones Using PTMap Software. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
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Western Blotting: Sample Preparation to Detection. (2010, October 14). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
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Western Blot: Technique, Theory, and Trouble Shooting. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
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Detecting Post-translational Modifications: 5 Easy Methods. (2026, January 19). Bitesize Bio. Retrieved March 7, 2024, from [Link]
-
Butyryl-CoA can be generated from the microbial fermentation product... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Microbiota-dependent histone butyrylation in the mammalian intestine. (2022, September 30). bioRxiv. Retrieved March 7, 2024, from [Link]
-
Genome-wide Profiling of Histone Lysine Butyrylation Reveals its Role in the Positive Regulation of Gene Transcription in Rice. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
-
Detection of lysine isobutyrylation on protein lysines in 293T cells.... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Acetyl-Lysine 2D Western Blot. (n.d.). Applied Biomics. Retrieved March 7, 2024, from [Link]
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Mechanistic Studies with General Acyl-CoA Dehydrogenase and Butyryl-CoA Dehydrogenase: Evidence for the Transfer of. (n.d.). pubs.acs.org. Retrieved March 7, 2024, from [Link]
-
Improve Western Blots by Including a Positive Control. (2013, August 7). Biocompare. Retrieved March 7, 2024, from [Link]
-
Three CoA Transferases Involved in the Production of Short Chain Fatty Acids in Porphyromonas gingivalis. (2016, July 18). Frontiers. Retrieved March 7, 2024, from [Link]
-
Compartmentalised acyl-CoA metabolism and roles in chromatin regulation. (2020, February 14). Babraham Institute. Retrieved March 7, 2024, from [Link]
-
Butyryl/Caproyl-CoA:Acetate CoA-Transferase: Cloning, Expression and Characterization of the Key Enzyme Involved in Medium-Chain Fatty Acid Biosynthesis. (2021, March 10). bioRxiv. Retrieved March 7, 2024, from [Link]
-
Acetate Utilization and Butyryl Coenzyme A (CoA):Acetate-CoA Transferase in Butyrate-Producing Bacteria from the Human Large Intestine. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
-
Quantification of butyryl CoA:acetate CoA-transferase genes reveals different butyrate production capacity in individuals according to diet and age. (n.d.). exaly.com. Retrieved March 7, 2024, from [Link]
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- 23. biocompare.com [biocompare.com]
Troubleshooting & Optimization
Improving solubility of Butyryl Coenzyme A lithium salt in aqueous buffers
Welcome to the technical support resource for Butyryl Coenzyme A (Butyryl-CoA) lithium salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the solubility and stability of Butyryl-CoA in aqueous buffers. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success when working with this critical substrate.
Frequently Asked Questions (FAQs)
Q1: I've just received my vial of Butyryl-CoA lithium salt. What are the first steps for handling and storage?
Butyryl-CoA lithium salt is a lyophilized white powder that is hygroscopic and sensitive to degradation.[1][2] Proper handling and storage are critical to preserving its integrity.
-
Initial Handling: Before opening, allow the vial to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the cold powder, which can accelerate degradation.
-
Storage of Dry Powder: Store the unopened vial desiccated at -20°C or below.[3] When stored correctly, the lyophilized powder is stable for at least two years.[3]
-
Storage of Stock Solutions: Once reconstituted, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[4]
Q2: What is the expected solubility of Butyryl-CoA lithium salt in water, and what should the solution look like?
Published solubility data varies slightly, but it is generally considered highly soluble in water. One supplier indicates a solubility of 50 mg/mL in H₂O, while another suggests ≥ 100 mg/mL.[4] This range can be influenced by the specific lot, purity (typically ≥90-95%), and degree of hydration (xH₂O).[2][3]
Upon proper dissolution in high-purity water (e.g., Type I ultrapure water) or a simple buffer, the solution should be clear and colorless.[5] Any cloudiness, haziness, or visible particulates indicate a potential solubility or stability issue.
Q3: My Butyryl-CoA solution is cloudy. What went wrong and how can I fix it?
Cloudiness is a common issue that can arise from several factors:
-
Low-Quality Water: Using water with high mineral content or impurities can lead to precipitation. Always use high-purity, nuclease-free water.
-
Incorrect Buffer pH: The stability of thioesters like Butyryl-CoA is pH-dependent.[6] Highly acidic or alkaline conditions can cause hydrolysis and degradation, leading to insoluble byproducts. The optimal pH for stability and for most enzymatic reactions is typically near neutral (pH 6.0-8.0).[7]
-
High Concentration in Complex Buffers: Attempting to dissolve high concentrations directly into a buffer with high ionic strength or multivalent ions can sometimes reduce solubility.
-
Contamination: Microbial contamination can degrade the compound. Ensure sterile handling techniques.
Troubleshooting Steps:
-
Start over with fresh, high-purity water.
-
First, dissolve the powder in a small amount of pure water before adding it to your final, more complex buffer.
-
Check the pH of your final solution and adjust if necessary.
-
If the issue persists, proceed to the detailed troubleshooting guide below.
Advanced Troubleshooting Guide: Achieving High-Concentration Solutions
For experiments requiring Butyryl-CoA concentrations at the higher end of its solubility limit, a more systematic approach may be necessary.
Problem: Butyryl-CoA lithium salt fails to dissolve completely or precipitates out of my aqueous buffer.
This workflow provides a logical progression of steps to enhance solubility while minimizing the risk of chemical degradation or interference with downstream applications, such as enzymatic assays.
dot
Caption: Troubleshooting workflow for dissolving Butyryl-CoA.
Step 1: Gentle Warming
-
Causality: Increasing the temperature can enhance the dissolution kinetics and solubility of many compounds. However, excessive heat can accelerate the hydrolysis of the thioester bond in Butyryl-CoA.
-
Protocol: Place the solution in a water bath set to 30-37°C for 5-10 minutes.[8] Swirl the vial gently and intermittently. Do not exceed 40°C.
-
Self-Validation: If the compound dissolves, allow the solution to cool to room temperature. If it remains clear, the problem was likely kinetic. If it precipitates again upon cooling, the solution is supersaturated, and you must proceed to the next step.
Step 2: pH Adjustment
-
Causality: Butyryl-CoA is a polyanionic molecule due to its three phosphate groups.[9] The pH of the solution affects the ionization state of these groups and can influence both intramolecular and intermolecular interactions, thereby impacting solubility.[6] While extreme pH values are detrimental, small, careful adjustments around neutral can sometimes improve solubility without causing significant degradation. Most enzymatic assays function optimally in a pH range of 6.0 to 8.5.[7]
-
Protocol:
-
Measure the pH of the slurry/solution.
-
Using dilute (0.1 M) HCl or NaOH, adjust the pH dropwise towards 7.0.
-
Stir gently after each addition and observe for dissolution. Avoid overshooting the target pH.
-
-
Self-Validation: The goal is to find a pH within your acceptable experimental range (e.g., 6.5-7.5) where the compound is fully soluble. If solubility is not achieved within this range, the benefits of further pH changes are outweighed by the risk of degradation and enzyme inhibition.[10]
Step 3: Introduction of an Organic Co-solvent
-
Causality: This is an advanced technique that should be used with caution. Butyryl-CoA has both a highly polar Coenzyme A "tail" and a more nonpolar butyryl "head". A small percentage of an organic co-solvent can disrupt water's hydrogen-bonding network, creating a more favorable environment for the entire molecule to be solvated.[11] However, organic co-solvents can significantly impact enzyme structure and function, often acting as inhibitors.[12][13][14]
-
Protocol:
-
Choose a water-miscible co-solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power and relatively low reactivity.[15]
-
Add the co-solvent to your solution drop-by-drop, vortexing between additions, until the Butyryl-CoA dissolves.
-
Crucially, keep the final co-solvent concentration as low as possible, ideally below 5% (v/v) and never exceeding 10% (v/v).
-
-
Self-Validation (Critical): You must run a control experiment to validate that the final concentration of your chosen co-solvent does not inhibit your enzyme or interfere with your assay. Compare the enzyme kinetics (Kₘ and Vₘₐₓ) with and without the co-solvent to quantify any effects.[12]
| Co-solvent | Recommended Starting Conc. | Max Conc. | Considerations |
| DMSO | 1-2% (v/v) | 5% (v/v) | Powerful solvent; can alter enzyme kinetics (Kₘ).[12][15] |
| Ethanol | 2-5% (v/v) | 10% (v/v) | Less denaturing than other alcohols but can still impact enzyme activity. |
| Methanol | 2-5% (v/v) | 10% (v/v) | Can be more disruptive to protein structure than ethanol.[13] |
Experimental Protocols
Protocol 1: Standard Preparation of a 10 mM Aqueous Butyryl-CoA Stock Solution
This protocol is suitable for most standard enzymatic assays.
-
Preparation: Remove a vial of Butyryl-CoA lithium salt (MW: 837.62 g/mol , free acid basis) from -20°C storage and allow it to warm to room temperature for 20 minutes.[16]
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 8.38 mg of Butyryl-CoA. Adjust the mass based on the purity specified on the Certificate of Analysis.
-
Dissolution: Add 1 mL of cold, sterile, high-purity water (or a simple, low-ionic-strength buffer like 10 mM HEPES, pH 7.2) to the vial.
-
Mixing: Cap the vial securely and vortex gently for 30-60 seconds until the powder is fully dissolved. The resulting solution should be clear and colorless.
-
Aliquoting and Storage: Dispense into single-use aliquots and store immediately at -80°C.[4]
dot
Caption: Factors influencing Butyryl-CoA solubility and stability.
References
-
MySkinRecipes. (n.d.). Butyryl coenzyme A lithium salt hydrate. Retrieved from [Link]
-
Schwans, J. P., et al. (2022). Comparing the effects of organic cosolvents on acetylcholinesterase and butyrylcholinesterase activity. Analytical Biochemistry, 652, 114796. Available from: [Link]
- Ghisla, S., et al. (1989). Mechanistic Studies with General Acyl-CoA Dehydrogenase and Butyryl-CoA Dehydrogenase. Biochemistry, 28(25), 9733-9742.
-
Blue Tiger Scientific. (n.d.). Butyryl Coenzyme A Lithium Salt Hydrate – 5 mg. Retrieved from [Link]
-
Coenza. (n.d.). Butyryl Coenzyme A, Lithium Salt. Retrieved from [Link]
-
ResearchGate. (2022). Comparing the effects of organic cosolvents on acetylcholinesterase and butyrylcholinesterase activity. Retrieved from [Link]
-
Schwans, J. P., et al. (2022). Comparing the effects of organic cosolvents on acetylcholinesterase and butyrylcholinesterase activity. CSULB ScholarWorks. Available from: [Link]
-
ResearchGate. (n.d.). Phase behavior and solubility of components of the binary butyric acid – polyethylene glycol-1500 system. Retrieved from [Link]
-
Williamson, G., & Engel, P. C. (1982). A convenient and rapid method for the complete removal of CoA from butyryl-CoA dehydrogenase. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 706(2), 245-248. Available from: [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
Monash University. (1982). A convenient and rapid method for the complete removal of CoA from butyryl-CoA dehydrogenase. Retrieved from [Link]
-
ResearchGate. (n.d.). Butyryl-CoA can be generated from the microbial fermentation product... [diagram]. Retrieved from [Link]
-
Prokop, Z., et al. (2013). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. Enzyme and Microbial Technology, 53(3), 143-151. Available from: [Link]
-
ResearchGate. (n.d.). Effect of pH of the reactants on the ester yield. [diagram]. Retrieved from [Link]
-
Portland Press. (2021). Butyryl/Caproyl-CoA:Acetate CoA-transferase: cloning, expression and characterization of the key enzyme involved in medium-chain fatty acid biosynthesis. Retrieved from [Link]
-
Trachsel, J., et al. (2016). Function and Phylogeny of Bacterial Butyryl Coenzyme A:Acetate Transferases and Their Diversity in the Proximal Colon of Swine. Applied and Environmental Microbiology, 82(22), 6788-6798. Available from: [Link]
-
ResearchGate. (n.d.). Solubility Behaviour of Cellulose Acetate Butyrate in Mixture of Solvents. Retrieved from [Link]
-
Duncan, S. H., et al. (2002). Acetate Utilization and Butyryl Coenzyme A (CoA):Acetate-CoA Transferase in Butyrate-Producing Bacteria from the Human Large Intestine. Applied and Environmental Microbiology, 68(10), 5186-5190. Available from: [Link]
-
Shinohara, R., et al. (2020). Butyryl-CoA:acetate CoA-transferase gene associated with the genus Roseburia is decreased in the gut microbiota of Japanese patients with ulcerative colitis. Bioscience of Microbiota, Food and Health, 39(1), 35-42. Available from: [Link]
-
bioRxiv. (2021). Butyryl/Caproyl-CoA:Acetate CoA-Transferase: Cloning, Expression and Characterization of the Key Enzyme Involved in Medium-Chain Fatty Acid Biosynthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Butyryl-coa. PubChem Compound Database. Retrieved from [Link]
-
IJNRD. (2014). TO STUDY THE EFFECT OF pH ON ENZYME ACTIVITY. Retrieved from [Link]
-
Hoagland, R. E. (1999). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 47(9), 3859-3864. Available from: [Link]
Sources
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- 2. Butyryl coenzyme A lithium salt hydrate [myskinrecipes.com]
- 3. coenzalabs.com [coenzalabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bluetigerscientific.com [bluetigerscientific.com]
- 6. ibisscientific.com [ibisscientific.com]
- 7. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Butyryl-coa | C25H42N7O17P3S | CID 122283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ijnrd.org [ijnrd.org]
- 11. bch.ro [bch.ro]
- 12. Comparing the effects of organic cosolvents on acetylcholinesterase and butyrylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 14. Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 丁酰辅酶A 锂盐 水合物 ≥90% | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting peak tailing in Butyryl-CoA HPLC analysis
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering chromatographic challenges. Here, we will address one of the most common issues in the analysis of Butyryl-CoA: peak tailing .
Peak tailing is more than an aesthetic issue; it compromises peak integration, reduces quantitation accuracy, and can mask co-eluting impurities, ultimately affecting the reliability of your data.[1][2] This guide provides a structured, question-and-answer approach to diagnose and resolve the root causes of this phenomenon, grounded in established chromatographic principles.
Part 1: Initial Diagnosis - Is It Tailing and Where Do I Start?
Q1: My Butyryl-CoA chromatogram looks "off." How do I confirm I have a peak tailing problem?
A: A perfect chromatographic peak should be symmetrical, resembling a Gaussian distribution. Tailing occurs when the back half of the peak is broader than the front half.[3] The most common way to quantify this is by calculating the Asymmetry Factor (As) or the USP Tailing Factor (Tf) . Most chromatography data systems (CDS) can calculate this automatically.
-
Asymmetry Factor (As) > 1.2 : Generally indicates a tailing issue.[4]
-
USP Tailing Factor (Tf) > 1.5 : Often considered acceptable for many assays, but values approaching 2.0 warrant immediate investigation.[4]
First Step: Before diving into complex troubleshooting, observe your entire chromatogram.
-
Is only the Butyryl-CoA peak tailing? This suggests a specific chemical interaction between your analyte and the system.
-
Are all peaks tailing? This points towards a more general problem with the column, mobile phase, or HPLC hardware.[5]
Part 2: The Prime Suspect - Mobile Phase Chemistry
The ionization state of an analyte is one of the most critical factors influencing peak shape in reversed-phase HPLC.[6][7][8] Butyryl-CoA, with its multiple phosphate groups, is an acidic molecule, making mobile phase pH the first and most important parameter to investigate.
Q2: Why is mobile phase pH so critical for my Butyryl-CoA analysis?
A: The pH of your mobile phase dictates the charge state of your analyte. When the mobile phase pH is close to the analyte's pKa, the molecule can exist in both its ionized and unionized forms simultaneously.[1][6] These two forms will have different interactions with the stationary phase, causing them to move through the column at slightly different speeds, resulting in a distorted or tailing peak.[6][7]
The goal is to set the mobile phase pH to a level where Butyryl-CoA exists predominantly in a single, stable ionic state. For an acidic compound, this is typically achieved by working at a pH at least 1.5-2 units below its primary pKa, which ensures it is fully protonated (ion-suppressed) and more hydrophobic, leading to better retention and peak shape.[8][9]
Q3: I've adjusted my mobile phase to a lower pH, but the tailing persists. What should I check next?
A: If adjusting the pH alone is insufficient, consider the buffering system itself.
-
Inadequate Buffer Concentration: A buffer's job is to resist pH changes. If its concentration is too low (typically <10 mM), it may not have the capacity to control the pH at the column head, especially when the sample is injected. Increasing the buffer concentration to 20-50 mM can significantly improve peak symmetry.[10]
-
Incorrect Buffer Choice: Ensure you are using a buffer that is effective at your target pH. A buffer works best within ±1 pH unit of its pKa.
| Buffer | pKa | Useful pH Range | UV Cutoff (approx.) |
| Formic Acid / Formate | 3.75 | 2.8 - 4.8 | 210 nm |
| Acetic Acid / Acetate | 4.76 | 3.8 - 5.8 | 210 nm |
| Monobasic Phosphate | 2.1, 7.2 | 1.1 - 3.1, 6.2 - 8.2 | <200 nm |
| Citric Acid / Citrate | 3.1, 4.8 | 2.1 - 4.1, 3.8 - 5.8 | 230 nm |
Table 1: Common HPLC buffers and their properties. Data compiled from various chromatographic resources.[11]
Part 3: Investigating the Column - The Scene of the Interaction
If mobile phase optimization doesn't resolve the issue, the column itself is the next logical place to look. Problems can be chemical (surface interactions) or physical (bed deformation).
Q4: What are "secondary interactions" and could they be causing my Butyryl-CoA to tail?
A: The primary retention mechanism in reversed-phase HPLC is hydrophobic interaction. However, secondary interactions can also occur, leading to peak tailing.[4][12] The most common source is the interaction of analytes with residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[10][13][14]
These silanol groups are acidic and can become ionized (Si-O⁻) at pH levels above ~3.[1][4] While they are most problematic for basic analytes (which become positively charged and stick via ion-exchange), they can still interfere with acidic compounds. Furthermore, trace metal contaminants within the silica can chelate with phosphate groups on Butyryl-CoA, creating another strong, unwanted interaction mechanism that results in tailing.[10][13]
Solutions for Secondary Interactions:
-
Operate at Low pH: A low pH (~2.5-3.5) suppresses the ionization of silanol groups, minimizing their ability to interact.[4][10][12]
-
Use a Modern, High-Purity Column: Newer columns made from high-purity silica have fewer metal contaminants and are often "end-capped." End-capping is a chemical process that blocks most of the residual silanols, making the surface more inert.[4][12]
Q5: How do I know if my column is contaminated or physically damaged?
A: Column performance degrades over time. Signs of a failing column include:
-
Steadily Increasing Backpressure: Suggests a blockage from sample particulates at the inlet frit.
-
Split or Broad Peaks: Can indicate a void or channel has formed in the packed bed at the column inlet.[12][15]
-
Persistent Tailing (even with a new method): May be caused by strongly adsorbed contaminants from previous analyses.[15][16]
A quick diagnostic test is to substitute the suspect column with a new one of the same type. If the peak shape improves dramatically, the old column is the source of the problem.
Part 4: Sample and System Considerations
Sometimes the problem lies outside the column and mobile phase. The sample itself or the physical HPLC setup can introduce peak distortions.
Q6: Could my sample preparation or injection technique be the culprit?
A: Absolutely. Two common sample-related issues are:
-
Sample Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to tailing.[12][15] To test for this, prepare and inject a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10). If the peak shape improves (becomes more symmetrical) at lower concentrations, you are experiencing mass overload.[12]
-
Incorrect Sample Solvent: If your sample is dissolved in a solvent that is much stronger (i.e., more organic) than your mobile phase, it can cause the peak to be distorted.[15][17] Best Practice: Always try to dissolve your sample in the initial mobile phase. If a stronger solvent is needed for solubility, use the smallest possible volume.[14]
Q7: I've tried everything above. Could my HPLC system hardware be causing the tailing?
A: Yes, though it is less common. "Extra-column volume" or "dead volume" refers to any space in the flow path outside of the column, such as in long tubing or poorly made connections.[1][14] This excess volume allows the analyte band to spread out after it has been separated by the column, leading to broader and potentially tailing peaks.
Check for:
-
Long or wide tubing: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length between the injector, column, and detector to an absolute minimum.[1]
-
Improper fittings: A gap between the end of the tubing and the bottom of the port in a valve or fitting creates a void where peak broadening can occur.[17]
Visual Troubleshooting Guide
The following workflow provides a logical sequence for diagnosing the cause of peak tailing in your Butyryl-CoA analysis.
Caption: A step-by-step decision tree for troubleshooting peak tailing.
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase (C18) Column Wash
This procedure is designed to remove strongly retained contaminants. Always disconnect the column from the detector before flushing to waste.[4][16]
-
Flush Buffer Salts: Wash the column with 10-20 column volumes of HPLC-grade water.
-
Remove Strongly Retained Hydrophobic Compounds: Sequentially wash the column with 10-20 column volumes of each of the following solvents:
-
Methanol
-
Acetonitrile
-
Isopropanol (an excellent solvent for removing lipids)
-
-
Return to Initial Conditions: Flush with 10 column volumes of your mobile phase (without buffer) and then equilibrate with the full mobile phase composition for at least 20 column volumes or until a stable baseline is achieved.
Protocol 2: Sample Overload Diagnostic Test
-
Prepare your Butyryl-CoA sample at its normal concentration for injection.
-
Create a serial dilution series from this stock: 1:2, 1:5, 1:10, and 1:20 using the mobile phase as the diluent.
-
Inject each sample, starting with the most dilute, using your standard HPLC method.
-
Analyze the peak shape (Asymmetry Factor) for each concentration. A clear trend of improving symmetry with increasing dilution confirms mass overload.[12]
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
LCGC Blog. (2022, April 15). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?. Retrieved from [Link]
-
Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Column Cleaning Guide | How To. Retrieved from [Link]
-
Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure. Retrieved from [Link]
-
Pharmaguideline. (n.d.). SOP for Washing of HPLC Columns. Retrieved from [Link]
-
Wikipedia. (n.d.). Butyryl-CoA. Retrieved from [Link]
-
LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]
-
HPLC Troubleshooting and Performance Tips. (2025, August 22). A Practical Guide for Chromatographers. Retrieved from [Link]
-
Alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
-
Sartorius. (n.d.). Sample Preparation. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC?. Retrieved from [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
-
Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
CHROMacademy. (n.d.). HPLC Troubleshooting Guide - Peak Tailing. Retrieved from [Link]
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Minimizing baseline noise in acyl-CoA spectrophotometric assays
The Architect's Guide to Acyl-CoA Assays: Minimizing Baseline Noise
As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible data in acyl-CoA spectrophotometric assays. Whether you are quantifying acetyl-CoA, malonyl-CoA, or monitoring acyl-CoA dehydrogenase activity, the integrity of your readout is entirely dependent on the signal-to-noise ratio. Baseline noise in these assays is rarely a random artifact; it is a deterministic outcome of competing biochemical reactions, reagent instability, or optical interference.
This technical guide deconstructs the causality behind baseline drift and provides self-validating frameworks to secure absolute assay fidelity.
Mechanistic Diagnostics
Before adjusting pipetting techniques, you must map the chemical logic of your assay. The flowchart below outlines the primary culprits of baseline noise based on the specific detection chemistry you are utilizing.
Caption: Diagnostic workflow for isolating and neutralizing baseline noise in acyl-CoA assays.
Targeted Troubleshooting (Q&A)
Q1: Why does my DTNB-based acyl-CoA assay exhibit a rapidly increasing yellow background before the substrate is even added? Causality: DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) reacts with thiolate anions to produce the yellow chromophore TNB²⁻. If your baseline is climbing prematurely, you are observing either reagent hydrolysis or endogenous thiol contamination. DTNB is highly susceptible to alkaline hydrolysis. While the pKa of TNB is 4.5, making it an excellent leaving group, exposing DTNB to pH levels above 8.0 causes hydroxyl ions to attack the disulfide bond, generating a false-positive yellow signal [1, 2]. Furthermore, crude lysates are rich in endogenous free thiols (e.g., glutathione, cysteine) that will stoichiometrically reduce DTNB instantly. Resolution: Maintain your reaction buffer strictly between pH 7.3 and 7.5. To eliminate endogenous thiols, you must deproteinize your sample using perchloric acid (PCA) or utilize a specific CoA quencher prior to initiating the assay [3].
Q2: In my NADH-coupled acyl-CoA assay, the 340 nm absorbance drifts downward steadily in my blank wells. What is causing this? Causality: You are witnessing the spontaneous auto-oxidation or degradation of NADH into NAD⁺. Because NAD⁺ does not absorb light at 340 nm, the degradation manifests as a loss of signal, which can artificially inflate or mask your calculated enzyme activity[4]. NADH is particularly unstable in aqueous solutions at slightly acidic pH and is highly sensitive to freeze-thaw cycles[6]. Additionally, if working with crude lysates, endogenous oxidoreductases will consume NADH independently of your target acyl-CoA reaction. Resolution: Never use pre-aliquoted, frozen aqueous NADH. Always reconstitute lyophilized NADH in slightly alkaline buffer (pH 8.0) immediately before the assay [5]. To account for unavoidable baseline decay, your protocol must include a parallel "Sample Blank" (containing sample and NADH, but lacking the conversion enzyme) to subtract the background decay rate dynamically.
Q3: How do I isolate the specific acetyl-CoA signal from the massive background noise of free CoA and succinyl-CoA in tissue samples? Causality: Many commercial fluorometric and colorimetric kits measure acetyl-CoA by first converting it to free CoA-SH, which then drives a reporter reaction. If the biological matrix already contains high micromolar concentrations of free CoA or succinyl-CoA, the detector system saturates before the acetyl-CoA conversion even begins, destroying the assay's dynamic range [3]. Resolution: Implement a targeted quenching phase. Add a proprietary CoA Quencher (or N-ethylmaleimide, depending on the downstream reporter compatibility) to the sample to covalently block all existing free sulfhydryl groups. After a 5-minute incubation, add a Quench Remover (like DTT or a specific proprietary reagent) to neutralize the excess quencher before adding your conversion enzyme [3].
Self-Validating Protocols
To ensure trustworthiness, protocols must be self-validating. This means incorporating internal controls that prove the assay is functioning correctly independent of the experimental variable.
Protocol A: Sample Deproteinization and Endogenous Thiol Neutralization
Purpose: To strip crude samples of interfering proteins, endogenous NADH-consuming enzymes, and background thiols prior to acyl-CoA quantification.
-
Extraction: Homogenize 10-20 mg of tissue or
cells in 100 µL of ice-cold 1M Perchloric Acid (PCA). Causality: PCA precipitates proteins (eliminating enzymatic background noise and turbidity) and stabilizes acyl-CoAs by maintaining an acidic environment. -
Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a fresh tube.
-
Neutralization: Carefully neutralize the supernatant by adding 2M KOH in 10 µL increments until the pH reaches 6.5 - 7.5. Critical step: Over-titration into alkaline pH will rapidly degrade acyl-CoAs.
-
Precipitate Removal: Centrifuge again for 2 minutes to pellet the insoluble KClO₄ salts.
-
Quenching (For Free CoA Background): Transfer 50 µL of the neutralized sample to a microplate well. Add 10 µL of CoA Quencher. Incubate at room temperature for 5 minutes.
-
Quench Removal: Add 2 µL of Quench Remover. Incubate for 5 minutes. The sample is now a "blank slate" ready for the specific acyl-CoA conversion enzyme [3].
Protocol B: Self-Validating NADH-Coupled Kinetic Assay Setup
Purpose: To measure acyl-CoA dependent enzyme activity while mathematically eliminating baseline NADH drift.
-
Reagent Prep: Reconstitute NADH powder in 100 µL of ultrapure water (or mildly alkaline buffer) immediately before use to prevent auto-oxidation [5].
-
Matrix Setup: For every unknown sample, set up two wells:
-
Well A (Reaction): Sample + Assay Buffer + NADH + Conversion Enzyme.
-
Well B (Sample Blank): Sample + Assay Buffer + NADH + (NO Conversion Enzyme).
-
-
Equilibration: Incubate the plate at 37°C for 5 minutes in the dark to allow endogenous non-specific reactions to plateau.
-
Initiation & Reading: Add the acyl-CoA substrate to initiate the reaction. Read absorbance at 340 nm in kinetic mode (every 1 minute for 30 minutes).
-
Validation & Calculation: Subtract the
of Well B from Well A. If Well B shows a drop of more than 0.05 OD/min, your sample contains excessive endogenous oxidoreductase activity, and further purification (e.g., spin columns) is required.
Quantitative Metrics
The following table summarizes the quantitative impact of various noise sources on baseline stability and the standard tolerances expected in a properly optimized assay.
| Noise Source | Detection Wavelength | Typical Impact on Baseline | Tolerance Threshold | Corrective Action |
| DTNB Hydrolysis | 412 nm | +0.02 to +0.10 OD/min | < 0.005 OD/min | Lower buffer pH to 7.3 - 7.5; use fresh DTNB. |
| Endogenous Thiols | 412 nm | Immediate +0.5 to +1.5 OD jump | < 0.05 OD initial jump | Pre-treat with CoA Quencher; deproteinize with PCA. |
| NADH Auto-oxidation | 340 nm | -0.01 to -0.05 OD/min | < -0.002 OD/min | Prepare NADH fresh; store on ice; ensure pH > 7.0. |
| Protein Turbidity | 340 nm / 412 nm | Erratic spikes (±0.1 OD) | ± 0.001 OD variance | Centrifuge samples thoroughly; add 0.1% Triton X-100. |
| Endogenous Free CoA | Fluorometric (535/587 nm) | +500 to +2000 RFU background | < 100 RFU background | Utilize Quencher/Remover system prior to assay. |
References
-
National Institutes of Health (NIH) / PMC. "Quantification of Thiols and Disulfides".[Link]
-
Agilent Technologies. "Determining NADH Concentrations with Synergy 2 Multi-Mode Microplate Reader using Fluorescence or Absorbance".[Link]
-
Heyer Lab, UC Davis. "ATP/NADH coupled assay for Rad54 ATPase".[Link]
-
Protocol Online. "NADH solution decays on its own? - Protein and Proteomics".[Link]
Technical Support Center: Acyl-CoA Analysis & Troubleshooting
Resolving Interfering Compounds in Butyryl-CoA Tissue Extraction
Welcome to the Acyl-CoA Technical Support Center. Short-chain acyl-CoAs, particularly Butyryl-CoA, are critical intermediates in fatty acid metabolism and epigenetic regulation (e.g., histone butyrylation). However, their extraction and quantification via LC-MS/MS are notoriously prone to isobaric interference, matrix suppression, and analyte degradation.
This guide provides field-proven, self-validating methodologies to troubleshoot and resolve these analytical bottlenecks.
Visualizing the Resolution Workflow
Workflow for resolving isobaric interferences in Butyryl-CoA tissue extraction via LC-MS/MS.
Section 1: Troubleshooting Guide - Resolving Isobaric and Matrix Interferences
Q1: We are observing a split peak or artificially inflated concentrations for Butyryl-CoA in our liver tissue extracts. What is causing this? Analysis: You are likely observing isobaric interference from Isobutyryl-CoA . Both n-butyryl-CoA and isobutyryl-CoA are abundant in mammalian tissues but originate from entirely different metabolic pathways (fatty acid metabolism vs. valine degradation)[1]. Because they are structural isomers, they share the exact same mass-to-charge ratio and MS/MS fragmentation pattern (e.g., [M+H]⁺ m/z 838.1 → 331.0, representing the cleavage of the pantetheine moiety)[1]. If your chromatographic gradient does not physically resolve them prior to ionization, the mass spectrometer will integrate them as a single peak, leading to severe overestimation of Butyryl-CoA.
Q2: How can we chromatographically resolve Butyryl-CoA from Isobutyryl-CoA without using MS-suppressing ion-pairing agents? Analysis: Historically, separating highly polar CoA isomers required ion-pairing reagents (like dibutylammonium acetate), which cause severe ion suppression in positive-mode electrospray ionization (ESI+) and permanently contaminate the MS source[2][3]. Solution: To achieve baseline separation without ion-pairing agents, utilize a high-resolution UHPLC system with a C18 column (e.g., Gemini C18 or Waters HSS T3) using a strictly controlled alkaline pH buffer. The Causality: By using 10 mM ammonium formate adjusted to pH 8.1 as Mobile Phase A and Acetonitrile as Mobile Phase B, the phosphate groups on the CoA moiety remain fully deprotonated[2]. This specific ionization state alters their interaction with the stationary phase just enough to exploit the minor steric differences between the linear (n-butyryl) and branched (isobutyryl) aliphatic chains. Under these exact conditions, the branched Isobutyryl-CoA elutes slightly earlier (~13.86 min) than the linear n-Butyryl-CoA (~14.06 min), allowing for distinct MS/MS quantification[1].
Q3: High protein and lipid content in our samples is causing matrix suppression. What is the optimal deproteinization strategy that preserves Acyl-CoAs? Analysis: While liquid-liquid extraction (LLE) using acetonitrile/isopropanol is popular for long-chain acyl-CoAs, short-chain species like Butyryl-CoA partition poorly into organic phases[4]. Solution: Use a Perchloric Acid (PCA) precipitation method followed by Potassium Carbonate (K₂CO₃) neutralization. The Causality: PCA effectively precipitates large matrix proteins and immediately denatures thioesterases. The subsequent addition of K₂CO₃ forms Potassium Perchlorate (KClO₄), a highly insoluble salt that physically precipitates out of solution[3]. Centrifuging this pellet removes both the strong acid and the salt from the aqueous extract, drastically reducing ion suppression in the MS source compared to Trichloroacetic acid (TCA), which remains soluble and severely suppresses ionization.
Section 2: Step-by-Step Methodology - Optimized Tissue Extraction Protocol
To guarantee scientific integrity, this protocol is designed as a self-validating system . By spiking a stable-isotope-labeled internal standard (e.g., ¹³C₄-butyryl-CoA) into the lysis buffer before tissue homogenization, you actively control for extraction efficiency, variable LC retention times, and MS ionization efficiency. If the internal standard signal drops, it immediately flags a matrix effect or degradation issue rather than a false negative for your endogenous analyte[3].
Materials Required:
-
0.4 M Perchloric Acid (PCA) containing 0.5 mM EGTA (Ice-cold)
-
0.5 M Potassium Carbonate (K₂CO₃) (Ice-cold)
-
Stable-isotope internal standard (¹³C₄-butyryl-CoA)
Step-by-Step Procedure:
-
Tissue Quenching & Spiking: Rapidly harvest and freeze tissue in liquid nitrogen to halt metabolism. Weigh ~50 mg of frozen tissue and immediately spike with the ¹³C₄-butyryl-CoA internal standard[3].
-
Homogenization (Enzyme Denaturation): Add 500 µL of ice-cold 0.4 M PCA (with 0.5 mM EGTA). Homogenize thoroughly. Causality: The highly acidic PCA instantly denatures matrix thioesterases that would otherwise hydrolyze the labile thioester bond of Butyryl-CoA, while EGTA chelates divalent cations to inhibit metalloproteases[3].
-
Deproteinization: Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation. Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Neutralization (Salt Removal): Transfer 400 µL of the acidic supernatant to a new pre-chilled tube. Carefully add 135 µL of 0.5 M K₂CO₃ to neutralize the extract to a pH of ~6.5–7.0[3]. Warning: Do not over-neutralize past pH 7.5, as alkaline conditions will trigger rapid chemical hydrolysis of the thioester bond.
-
Precipitate Clearance: Centrifuge the neutralized sample at 14,000 × g for 30 minutes at 4°C to pellet the insoluble KClO₄ precipitate[3].
-
Analysis: Transfer the clear supernatant to an autosampler vial. Maintain the autosampler at 4°C and execute LC-MS/MS analysis immediately (queue times < 12 hours).
Section 3: Quantitative Data Summary
The following table summarizes the expected chromatographic behavior and extraction efficiencies when utilizing the pH 8.1 ammonium formate UHPLC method paired with the PCA/K₂CO₃ extraction protocol.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Extraction Recovery (%) | LLOQ (pmol) |
| n-Butyryl-CoA | 838.1 | 331.0 | 14.06 | 85 – 92 | 0.225 |
| Isobutyryl-CoA | 838.1 | 331.0 | 13.86 | 84 – 90 | 0.225 |
| Succinyl-CoA | 868.1 | 361.0 | 8.45 | 78 – 85 | 0.225 |
| Malonyl-CoA | 854.1 | 347.0 | 7.30 | 80 – 88 | 0.225 |
Data synthesized from validated LC-MS/MS workflows demonstrating baseline resolution of isomers without ion-pairing agents[1][2][3].
References
-
Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Identification of Lysine Isobutyrylation as A New Histone Modification Mark Source: bioRxiv URL:[Link]
-
Targeted Determination of Tissue Energy Status by LC-MS/MS Source: Analytical Chemistry (ACS Publications) URL:[Link]
-
Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography–Tandem Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL:[Link]
Sources
Technical Support Center: Troubleshooting Low Yield in Enzymatic Butyrylation Reactions
Welcome to the technical support center for enzymatic butyrylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their butyrylation reactions. Here, you will find a series of frequently asked questions and detailed troubleshooting guides to address common challenges, particularly low product yield. The information provided is grounded in established scientific principles and practical, field-proven insights to ensure you can confidently navigate your experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding low yield in enzymatic butyrylation.
Q1: My enzymatic butyrylation reaction has a very low or no yield. What are the most common initial culprits?
A: When facing a low or non-existent yield, it's best to start by investigating the most fundamental components and conditions of your reaction. The primary suspects are often the enzyme's activity, the quality of your substrates, and the core reaction parameters.
Begin by verifying the activity of your enzyme. Lipases and esterases, commonly used for butyrylation, can lose activity due to improper storage or handling.[1] It is recommended to perform a standard activity assay, such as p-nitrophenyl butyrate (p-NPB) hydrolysis, to confirm your enzyme is active.[1] If the activity is lower than expected, it's advisable to use a fresh batch of the enzyme.
Next, scrutinize your substrates—butyric acid (or a derivative like butyryl-CoA) and the alcohol being acylated. Ensure their purity and stability. Contaminants can inhibit the enzyme, and degradation of substrates will naturally lead to lower yields.
Finally, review your reaction conditions. Key parameters like temperature, pH (or "pH memory" in non-aqueous media), and substrate molar ratio are critical.[1][2] Even minor deviations from the optimal range for your specific enzyme can drastically reduce yield. For many lipases, the optimal temperature for this synthesis is between 40°C and 50°C.[1]
Q2: I've confirmed my enzyme is active and substrates are pure, but the yield is still poor. What should I investigate next?
A: If the fundamental components are in order, the next step is to delve into more nuanced aspects of the reaction environment and kinetics. These include water content, solvent choice, and potential inhibition.
Water Activity (aw): In non-aqueous or low-water systems, water content is a critical parameter. While a small amount of water is essential to maintain the enzyme's catalytically active conformation, excess water can shift the reaction equilibrium towards hydrolysis, the reverse reaction of esterification, thus reducing the butyrate ester yield.[1][3][4] Conversely, a completely dry environment can inactivate the enzyme.[5] The optimal water activity often needs to be determined empirically for each specific system.
Solvent Choice: The organic solvent used can significantly impact enzyme activity.[6] Hydrophobic solvents are generally preferred as they are less likely to strip the essential water layer from the enzyme's surface.[6][7] Polar solvents, on the other hand, can lead to enzyme deactivation.[6] The log P value of a solvent is a useful indicator of its polarity and can help in selecting a suitable medium.[8]
Product or Substrate Inhibition: High concentrations of either the product (butyrate ester) or the substrates (butyric acid or the alcohol) can inhibit the enzyme's activity.[9][10] This is a common phenomenon in enzyme kinetics and can lead to a plateau or even a decrease in reaction rate over time.[9][11]
Q3: How do I know if product or substrate inhibition is occurring in my reaction?
A: A classic sign of substrate or product inhibition is a deviation from expected Michaelis-Menten kinetics.
-
Substrate Inhibition: If you observe that the initial reaction rate increases with substrate concentration up to a certain point and then begins to decrease as you add more substrate, you are likely encountering substrate inhibition.[9][11] This can happen when excess substrate molecules bind to the enzyme in a non-productive manner.[9]
-
Product Inhibition: This occurs when the accumulation of the product slows down the reaction.[10] You can test for this by running a reaction and then adding a known amount of your purified product at the beginning of a new reaction. If the initial rate of this new reaction is significantly lower than a control reaction without the added product, product inhibition is a likely cause. This is a form of feedback inhibition that can regulate metabolic pathways.[12]
To mitigate these effects, consider strategies like fed-batch substrate addition to maintain an optimal substrate concentration or in-situ product removal.
Q4: Can the molar ratio of my substrates affect the yield?
A: Absolutely. The stoichiometry of the reactants is a critical parameter to optimize. While a 1:1 molar ratio of alcohol to butyric acid might seem intuitive, an excess of one of the substrates is often used to drive the reaction equilibrium towards product formation.[13] However, a very large excess of one substrate can also lead to inhibition.[14] Therefore, it's crucial to experimentally determine the optimal molar ratio for your specific system. For instance, in the synthesis of butyl butyrate, an optimal substrate molar ratio of 3:1 (butanol:butyric acid) has been reported.[2]
Q5: What analytical methods are best for accurately quantifying my butyrylated product?
A: Accurate quantification is key to assessing your reaction's success. The choice of analytical method depends on your specific product and the complexity of your reaction mixture.
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (GC-FID) is a robust and widely used method for quantifying volatile esters like butyl butyrate.[15]
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV or mass spectrometry (MS) detector, is a versatile technique suitable for a wide range of butyrylated products, including less volatile compounds.[15][16][17]
-
Mass Spectrometry (MS): For complex matrices or when high sensitivity and specificity are required, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard.[15][18] Using a stable isotope-labeled internal standard, such as butyric-d4 acid, can significantly improve the accuracy and precision of quantification.[18]
Section 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and solving low-yield problems.
Guide 1: Systematic Troubleshooting Workflow for Low Butyrylation Yield
This workflow will guide you from initial checks to more in-depth problem-solving.
Caption: A step-by-step decision tree for troubleshooting low yield in enzymatic butyrylation.
Guide 2: Diagnosing and Overcoming Enzyme Inactivation
Problem: The reaction starts but then stalls, or the initial rate is much lower than expected. This could indicate your enzyme is becoming inactivated during the reaction.
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect Temperature | Temperatures that are too high can cause the enzyme to denature and lose its structure and function.[1] Conversely, temperatures that are too low will result in a very slow reaction rate.[1] | 1. Consult the literature or the enzyme supplier's datasheet for the optimal temperature range. 2. Experiment with a temperature gradient to find the sweet spot for your specific reaction. Many lipases show good thermostability up to around 50-60°C.[7][13] |
| Sub-optimal pH ("pH Memory") | In non-aqueous media, the enzyme "remembers" the pH of the last aqueous solution it was in contact with.[1] This influences the ionization state of the active site residues and thus the enzyme's activity. | 1. Before lyophilizing or immobilizing your enzyme, ensure it is in a buffer at its optimal pH. 2. If using a commercial enzyme, check the manufacturer's specifications. |
| Solvent-Induced Deactivation | As mentioned, polar organic solvents can strip the essential hydration layer from the enzyme, leading to inactivation.[6][19] Interfacial inactivation can also occur in biphasic systems.[20][21] | 1. Switch to a more hydrophobic (less polar) solvent. n-Hexane and heptane are common choices for lipase-catalyzed esterifications.[2][22] 2. Consider a solvent-free system if your substrates are liquid at the reaction temperature.[7] |
| Improper Enzyme Storage/Handling | Repeated freeze-thaw cycles or storage at incorrect temperatures can lead to a gradual loss of enzyme activity.[1] | 1. Aliquot your enzyme stock to avoid multiple freeze-thaw cycles. 2. Always store the enzyme at the recommended temperature, typically -20°C or -80°C for long-term storage. |
Guide 3: Addressing Reaction Equilibrium and Inhibition Issues
Problem: The reaction proceeds to a certain point and then stops, with a significant amount of substrate remaining. This suggests an issue with the reaction equilibrium or inhibition.
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Unfavorable Reaction Equilibrium | Esterification is a reversible reaction. The accumulation of the product (butyrate ester) and the by-product (water) can shift the equilibrium back towards the reactants. | 1. Remove Water: Add molecular sieves to the reaction mixture to sequester the water produced.[13] 2. Adjust Substrate Ratio: Use an excess of one of the substrates (e.g., the alcohol) to push the equilibrium towards the product side.[13] |
| Product Inhibition | The butyrylated product may bind to the enzyme's active site or an allosteric site, preventing further substrate binding and catalysis.[10] | 1. In-situ Product Removal: If feasible, use techniques like pervaporation or adsorption to continuously remove the product from the reaction medium. 2. Fed-Batch Reaction: Instead of adding all the substrate at once, feed it into the reactor over time to keep the product concentration below the inhibitory level. |
| Substrate Inhibition | A high concentration of either butyric acid or the alcohol can inhibit the enzyme.[9] | 1. Determine the Optimal Substrate Concentration: Run a series of experiments with varying initial substrate concentrations to identify the point at which inhibition occurs. 2. Fed-Batch Substrate Addition: Similar to mitigating product inhibition, a fed-batch approach can maintain substrate levels in the optimal, non-inhibitory range. |
Section 3: Key Experimental Protocols
This section provides step-by-step methodologies for essential experiments related to troubleshooting your butyrylation reaction.
Protocol 1: General Lipase Activity Assay (Hydrolysis of p-Nitrophenyl Butyrate)
This protocol allows you to verify the activity of your lipase/esterase enzyme.
Principle: The enzyme catalyzes the hydrolysis of the colorless substrate p-nitrophenyl butyrate (p-NPB) to p-nitrophenol, which is yellow and can be quantified spectrophotometrically at 405 nm.
Materials:
-
p-Nitrophenyl butyrate (p-NPB) stock solution (e.g., 50 mM in isopropanol)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Enzyme solution (prepare a dilution of your enzyme in the reaction buffer)
-
96-well microplate
-
Microplate reader
Procedure:
-
In each well of the microplate, add 180 µL of the reaction buffer.
-
Add 10 µL of your diluted enzyme solution to the test wells. For a negative control, add 10 µL of reaction buffer instead of the enzyme.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
To initiate the reaction, add 10 µL of the p-NPB stock solution to all wells.
-
Immediately start monitoring the increase in absorbance at 405 nm every 30 seconds for 5-10 minutes.
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.
-
One unit of activity is often defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.
Protocol 2: Quantification of Butyrate Esters by GC-FID
This protocol provides a general method for quantifying a volatile butyrate ester product.
Materials:
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
-
Appropriate GC column (e.g., a polar column like DB-WAX)
-
Your reaction mixture
-
An appropriate solvent for dilution (e.g., hexane or ethyl acetate)
-
Internal standard (e.g., a different ester not present in your reaction, like hexyl acetate)
-
Pure standard of your butyrate ester product
Procedure:
-
Sample Preparation:
-
Take a known volume of your reaction mixture (e.g., 100 µL).
-
Add a known amount of the internal standard.
-
Dilute the sample with the chosen solvent to bring the product concentration into the linear range of the detector.
-
If your enzyme is immobilized, centrifuge or filter the sample to remove it.
-
-
Calibration Curve:
-
Prepare a series of standard solutions containing known concentrations of your pure butyrate ester and a constant concentration of the internal standard.
-
Inject each standard into the GC and record the peak areas for both the product and the internal standard.
-
Plot the ratio of the product peak area to the internal standard peak area against the concentration of the product to create a calibration curve.
-
-
Sample Analysis:
-
Inject your prepared sample into the GC under the same conditions as the standards.
-
Record the peak areas for your product and the internal standard.
-
-
Quantification:
-
Calculate the peak area ratio for your sample.
-
Use the calibration curve to determine the concentration of your butyrylated product in the injected sample.
-
Back-calculate to find the concentration in your original reaction mixture and determine the reaction yield.
-
References
-
Kiran, K. R., & Divakar, S. (2001). Lipase catalyzed ester synthesis in non-aqueous media. Brazilian Archives of Biology and Technology, 44(4). [Link]
-
Todero, J., et al. (2015). Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Acta Scientiarum. Technology, 37(3), 329-337. [Link]
-
Martins, A. B., et al. (2013). Optimized butyl butyrate synthesis catalyzed by Thermomyces lanuginosus lipase. Biotechnology Progress, 29(5), 1184-1190. [Link]
-
Ghamgui, H., et al. (2004). Effect of water content and temperature on Carica papaya lipase catalyzed esterification and transesterification reactions. Journal of Molecular Catalysis B: Enzymatic, 29(1-6), 93-98. [Link]
-
de Oliveira, D., et al. (2011). Enzymatic synthesis optimization of isoamyl butyrate. Journal of the Brazilian Chemical Society, 22(9), 1641-1647. [Link]
-
Liu, Y., et al. (2016). Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. Catalysts, 6(2), 32. [Link]
-
dos Santos, J. C. S., et al. (2023). Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights. ACS Omega, 8(40), 37853–37864. [Link]
-
Ghamgui, H., et al. (2004). Effect of water content and temperature on Carica papaya lipase catalyzed esterification and transesterification reactions. Agritrop. [Link]
-
Almeida, F. L. C., et al. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. International Journal of Molecular Sciences, 25(7), 3747. [Link]
-
Patel, S., et al. (2004). Hydration of Enzyme in Nonaqueous Media Is Consistent with Solvent Dependence of Its Activity. Biophysical Journal, 87(6), 4122-4131. [Link]
-
Mahat, M. K., et al. (2004). Optimization of Enzymatically Prepared Hexyl Butyrate by Lipozyme IM-77. Food Technology and Biotechnology, 42(4), 299-304. [Link]
-
Ross, S., et al. (2000). Organic solvent functional group effect on enzyme inactivation by interfacial mechanism. Biotechnology and Bioengineering, 68(5), 585-590. [Link]
-
Zhou, L., et al. (2014). Lipase-catalyzed selective esterification of catechin. Journal of the American Oil Chemists' Society, 91(6), 1051-1057. [Link]
-
Klibanov, A. M. (2013). Strategies for Stabilization of Enzymes in Organic Solvents. Accounts of Chemical Research, 46(10), 2119-2127. [Link]
-
Novozymes. (n.d.). Determination of lipase/esterase activity, titration by the pH-stat method. [Link]
-
Zhao, S., et al. (2019). Protein Acetylation and Butyrylation Regulate the Phenotype and Metabolic Shifts of the Endospore-forming Clostridium acetobutylicum. Journal of Proteome Research, 18(5), 2139-2150. [Link]
-
Ghatorae, A. S., et al. (1994). Inactivation of enzymes by organic solvents: New technique with well-defined interfacial area. Biotechnology and Bioengineering, 43(4), 331-336. [Link]
-
Dueret, C., et al. (2020). The Role of Water Activity in Terms of Enzyme Activity and Enantioselectivity during Enzymatic Esterification in Non-conventional Media. Periodica Polytechnica Chemical Engineering, 65(2), 209-216. [Link]
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Hudson, E. P., et al. (2015). Enzymes in Organic Chemistry. [Link]
-
Halling, P. J. (2004). What can we learn by studying enzymes in non-aqueous media? Philosophical Transactions of the Royal Society of London. Series B: Biological Sciences, 359(1448), 1287-1297. [Link]
-
Hédin, F., et al. (2018). Chapter 13: Effects of Water and Non-aqueous Solvents on Enzyme Activity. In Computational Approaches for Studying Enzyme Mechanism Part A. Royal Society of Chemistry. [Link]
-
LibreTexts Chemistry. (2019). 9.4: D. Enzyme Catalyzed Reactions in Organic Solvents. [Link]
-
The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. [Link]
-
Murli, S., et al. (2005). Optimization of butyryl-SNAC feed level for 15-Me-6-dEB production with a recombinant E. coli. Biotechnology and Bioengineering, 90(4), 493-500. [Link]
-
Fellows, R., et al. (2018). In vitro Enzymatic Assays of Histone Decrotonylation on Recombinant Histones. Journal of Visualized Experiments, (137), e57930. [Link]
-
Yilmaz, M. T., et al. (2025). Analytical Method Development and Validation: Calcium Butyrate. Molecules, 30(21), 4983. [Link]
-
Cho, C., et al. (2018). Top 10 enzyme route candidates for the synthesis of butyryl-CoA and the production of butanol. Biotechnology for Biofuels, 11, 2. [Link]
-
Brown, A. J. (2015). Hypothesis: butyrate is not an HDAC inhibitor, but a product inhibitor of deacetylation. F1000Research, 4, 182. [Link]
-
Monnin, C., et al. (2026). Fecal butyrate and deoxycholic acid quantitation for rapid assessment of the gut microbiome. Rapid Communications in Mass Spectrometry, 40(1), e9649. [Link]
-
Duncan, S. H., et al. (2002). Acetate Utilization and Butyryl Coenzyme A (CoA):Acetate-CoA Transferase in Butyrate-Producing Bacteria from the Human Large Intestine. Applied and Environmental Microbiology, 68(10), 5186-5190. [Link]
-
Yilmaz, M. T., et al. (2025). Analytical Method Development and Validation: Calcium Butyrate. ResearchGate. [Link]
-
Lee, J.-Y., et al. (2021). Butyryl/Caproyl-CoA:Acetate CoA-Transferase: Cloning, Expression and Characterization of the Key Enzyme Involved in Medium-Chain Fatty Acid Biosynthesis. bioRxiv. [Link]
-
Insomphun, C., et al. (2022). Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination. Frontiers in Bioengineering and Biotechnology, 10, 888126. [Link]
-
Shachrai, A., et al. (2010). Achieving Optimal Growth through Product Feedback Inhibition in Metabolism. PLoS Computational Biology, 6(6), e1000802. [Link]
-
Research and Reviews. (2024). Disclosing the Power of Enzyme Inhibition: From Basic Biology to Therapeutic Innovation. Journal of Biology and Medical Research. [Link]
-
Taylor & Francis. (n.d.). Product inhibition – Knowledge and References. [Link]
-
Reed, M. C., et al. (2015). Analysis of the substrate inhibition of complete and partial types. Mathematical Biosciences, 267, 93-101. [Link]
-
Biology LibreTexts. (2026). 3.4: Regulation of Enzyme Activity. [Link]
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Assay Rescue & Optimization Portal: Correcting for Lithium Ion Interference
Technical Support Center | Advanced Troubleshooting for Enzymatic and Kinase Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay development roadblocks where researchers observe unexpected enzyme suppression or spurious clinical readouts. Often, the hidden culprit is lithium (Li⁺) ion interference.
Whether lithium is introduced via lysis buffers, therapeutic drug screening panels, or pre-analytical blood collection tubes (e.g., lithium heparin), it can severely disrupt assay kinetics. This guide provides the mechanistic causality behind these interferences and self-validating protocols to correct them.
Mechanistic Deep Dive: The Causality of Lithium Interference
To correct an assay, you must first understand the molecular physical chemistry of the interference. Enzymatic assays—particularly kinases, phosphatases, and ATPases—rely heavily on divalent cations like magnesium (Mg²⁺) to coordinate ATP and stabilize transition states.1[1]. This structural mimicry allows Li⁺ to infiltrate the low-affinity Mg²⁺ binding sites of critical enzymes. Because it lacks the divalent charge necessary for optimal catalytic coordination, Li⁺ acts as a competitive or uncompetitive inhibitor, effectively stalling the enzyme's kinetic turnover.
Mechanism of Lithium (Li+) competitive inhibition in Mg2+-dependent enzymatic assays.
Troubleshooting Guide & FAQs
Q: Why is my GSK-3 kinase assay showing unexpected suppression when using lithium-containing buffers? A: 2[2]. If your lysis buffer or assay matrix contains Li⁺, it will displace Mg²⁺ from the catalytic pocket. Because the inhibition is competitive, the degree of suppression is inversely proportional to your baseline Mg²⁺ concentration.
Q: Does lithium inhibit all kinases equally? A: No. While it potently targets GSK-3, 3[3]. However, many other Mg²⁺-dependent enzymes remain unaffected. This specificity occurs because Li⁺ preferentially targets solvent-exposed Mg²⁺ sites with a specific positive charge density. Furthermore, in enzymes like Inositol Monophosphatase (IMPase),4[4].
Q: We are running clinical enzymatic creatinine assays on plasma. Why are we seeing spuriously high results? A: This is a classic pre-analytical error linked to sample collection matrices.5[5].
Quantitative Interference Profiles
To easily identify if your specific assay is at risk, consult the quantitative summary table below. It outlines the interference thresholds and the required correction strategies.
| Enzyme / Assay | Native Cofactor | Lithium Interference Mechanism | Interference Threshold | Recommended Correction Strategy |
| Glycogen Synthase Kinase-3 (GSK-3) | Mg²⁺ | Competitive inhibition at Mg²⁺ binding site | ~1.0 - 2.0 mM Li⁺ | Increase[Mg²⁺] to >10 mM |
| Inositol Monophosphatase (IMPase) | Mg²⁺ | Uncompetitive inhibition | ~0.8 mM Li⁺ | Buffer exchange / Substrate titration |
| TANK-binding kinase 1 (TBK1) | Mg²⁺ | Kinase activity suppression | >1.0 mM Li⁺ | Buffer exchange / Mg²⁺ supplementation |
| Enzymatic Creatinine (Clinical) | N/A | Direct matrix interference | >15 IU/mL Li-heparin | Ensure full draw volume / Use EDTA |
Self-Validating Experimental Protocols
Do not guess the required correction factor. Use the following self-validating methodologies to dynamically correct for Li⁺ interference in your specific assay environment.
Step-by-step workflow for diagnosing and correcting lithium ion interference.
Protocol A: Magnesium Titration Rescue (For In Vitro Kinase Assays)
Causality Principle: By titrating excess Mg²⁺, you shift the equilibrium of the competitive inhibition, forcing Li⁺ out of the catalytic pocket and restoring the Vmax of the enzyme.
-
Establish Baseline Kinetics: Run your enzymatic assay at the standard physiological Mg²⁺ concentration (typically 1–2 mM MgCl₂) in a Li⁺-free buffer. Record the baseline reaction velocity.
-
Induce and Confirm Inhibition: Spike the reaction with the suspected concentration of Li⁺ (e.g., 1.0 mM LiCl). Observe and record the drop in catalytic activity. This validates that Li⁺ is the interfering agent.
-
Rescue Titration: Prepare a series of reaction buffers with increasing concentrations of MgCl₂ (2 mM, 5 mM, 10 mM, 20 mM) while keeping the Li⁺ concentration constant.
-
Kinetic Validation: Plot enzyme velocity (V) against [Mg²⁺]. If Li⁺ is acting as a true competitive inhibitor, the apparent Km for Mg²⁺ will increase, but Vmax will eventually be restored at higher Mg²⁺ concentrations. Select the lowest [Mg²⁺] that restores >95% of baseline activity for your optimized protocol.
Protocol B: Mitigating Pre-Analytical Lithium Heparin Interference (For Clinical Assays)
Causality Principle: Clinical enzymatic assays are highly sensitive to the matrix. Under-filled tubes artificially concentrate the lithium heparin, causing direct chemical interference with the assay's coupling enzymes or colorimetric readouts.
-
Volume Verification (QA Step): Implement a strict laboratory rejection criterion for any lithium heparin tubes filled below 80% of their nominal draw volume.
-
Orthogonal Validation: To prove the interference is matrix-derived, run a parallel aliquot of the patient's blood using a sodium heparin tube or a plain serum separator tube (SST). A discrepancy of >10% confirms Li-heparin interference.
-
Buffer Exchange (For Precious Samples): If a low-volume Li-heparin plasma sample cannot be redrawn and must be analyzed, pass 100 µL of the plasma through a 7K MWCO size-exclusion spin column (pre-equilibrated with physiological saline). This strips out the excess small-molecule Li⁺ ions while retaining the high-molecular-weight protein biomarkers for the assay.
References
- Lithium: the pharmacodynamic actions of the amazing ion N
- Lithium Inhibits Glycogen Synthase Kinase-3 by Competition for Magnesium ResearchG
- A fully integrated new paradigm for lithium's mode of action Dove Medical Press
- Lithium attenuates IFN-β production and antiviral response via inhibition of TANK-binding kinase 1 kinase activity National Institutes of Health (NIH) / PubMed
- Lithium heparin interference in the Abbott enzymatic creatinine assay: the significance of under-filled tubes National Institutes of Health (NIH) / PubMed
Sources
- 1. Lithium: the pharmacodynamic actions of the amazing ion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lithium attenuates IFN-β production and antiviral response via inhibition of TANK-binding kinase 1 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Lithium heparin interference in the Abbott enzymatic creatinine assay: the significance of under-filled tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Reaction Kinetics of Butyryl-CoA vs. Acetyl-CoA: A Comparative Guide for Epigenetic and Metabolic Drug Development
Acyl-Coenzyme A (Acyl-CoA) thioesters are the fundamental currency of cellular acylation. While Acetyl-CoA (C2) is the canonical substrate for histone acetyltransferases (HATs/KATs), the discovery of longer-chain acyl modifications, such as butyrylation derived from Butyryl-CoA (C4), has revolutionized our understanding of epigenetic regulation and metabolic signaling[1].
For researchers and drug development professionals, distinguishing the reaction kinetics—specifically the Michaelis constant (
Mechanistic Causality: Why Chain Length Dictates Catalytic Fate
The addition of two methylene groups in Butyryl-CoA fundamentally alters its interaction with the active sites of acyltransferases. This divergence is not merely a matter of slower kinetics; it dictates whether the molecule acts as a substrate or an endogenous inhibitor[2].
-
Strict Steric Gating (e.g., Gcn5): Enzymes like human Gcn5 possess a highly constrained acyl-binding pocket evolved specifically for the two-carbon acetyl group. While Acetyl-CoA binds with high affinity (
) and is rapidly turned over, the four-carbon Butyryl-CoA structurally clashes with the catalytic architecture. Consequently, Butyryl-CoA acts as a competitive bisubstrate inhibitor rather than a substrate, antagonizing acetylation without being transferred to the histone tail[3]. -
Cofactor Promiscuity (e.g., p300 & HAT1): In contrast, the p300/CBP family features a wider, more flexible active site capable of accommodating longer aliphatic chains. p300 can catalyze both acetylation and butyrylation, though the catalytic efficiency (
) for n-butyrylation is only ~7% of its acetylation activity[1]. -
Metabolic Broad Tolerance (e.g., AniI): Outside of epigenetics, certain tailoring enzymes like the macrolide acyltransferase AniI exhibit extreme promiscuity, showing near-identical catalytic efficiencies for both Acetyl-CoA and Butyryl-CoA, highlighting a divergent evolutionary path optimized for metabolic flexibility rather than epigenetic precision[4].
Fig 1. Divergent kinetic pathways of Acetyl-CoA and Butyryl-CoA in acyltransferases.
Quantitative Kinetic Comparison
To objectively compare performance, we must evaluate steady-state kinetic parameters. The table below synthesizes experimental data across different enzyme classes, highlighting the drastic drop in catalytic efficiency (
| Enzyme Class | Specific Enzyme | Substrate | Kinetic Role | |||
| Epigenetic (Strict) | Human Gcn5 | Acetyl-CoA | 1.05 ± 0.02 µM | 0.91 ± 0.09 s⁻¹ | ~0.86 µM⁻¹ s⁻¹ | Primary Substrate[5] |
| Epigenetic (Strict) | Human Gcn5 | Butyryl-CoA | N/A | N/A | N/A | Competitive Inhibitor[5] |
| Epigenetic (Promiscuous) | Human p300 | Acetyl-CoA | ~1.5 µM | ~3.5 min⁻¹ | ~3.57 min⁻¹ µM⁻¹ | Primary Substrate[1] |
| Epigenetic (Promiscuous) | Human p300 | n-Butyryl-CoA | - | - | 0.25 min⁻¹ µM⁻¹ | Weak Substrate (~7% efficiency)[1] |
| Metabolic (Tolerant) | AniI (Macrolide) | Acetyl-CoA | - | - | 0.24 mM⁻¹ min⁻¹ | Substrate[4] |
| Metabolic (Tolerant) | AniI (Macrolide) | Butyryl-CoA | - | - | 0.28 mM⁻¹ min⁻¹ | Substrate[4] |
Experimental Methodology: Validating Acyltransferase Kinetics
To generate trustworthy kinetic data, researchers must avoid endpoint assays, which are highly susceptible to product inhibition and non-linear substrate depletion. The gold standard is a continuous spectrophotometric assay that monitors the release of Coenzyme A (CoA-SH) in real-time[3].
Fig 2. Self-validating continuous spectrophotometric workflow for kinetic profiling.
Self-Validating Protocol: Continuous Spectrophotometric Kinetic Profiling
Causality & Design: This protocol utilizes a coupled detection system to measure the free thiol of released CoA-SH. By continuously monitoring the reaction, researchers can definitively isolate the initial linear velocity (
Step 1: Reagent & Complex Assembly
-
Action: Prepare a reaction master mix containing 50 nM of the recombinant enzyme (e.g., human Gcn5 or p300) and a saturating concentration of the acceptor substrate (e.g., 300 µM histone H3 peptide) in a physiological buffer (pH 7.4)[3].
-
Validation Check: Always prepare a parallel "minus-peptide" control. Acyl-CoAs are prone to spontaneous hydrolysis in aqueous buffers. This control establishes the background hydrolysis rate, ensuring trustworthiness in the final data.
Step 2: Acyl-CoA Titration
-
Action: Aliquot the master mix into a 384-well microplate. Initiate the reactions by adding varying concentrations of Acetyl-CoA or Butyryl-CoA.
-
Causality: To accurately capture the
, the concentration range must span below and above the expected (e.g., 0.25 µM to 100 µM)[3].
Step 3: Continuous Real-Time Monitoring
-
Action: Immediately monitor absorbance (e.g., at 412 nm for DTNB-coupled assays) at 37°C.
-
Causality: Real-time monitoring allows the researcher to visually confirm the linearity of the reaction. Acetyl-CoA reactions may lose linearity within 30 seconds due to rapid turnover, whereas Butyryl-CoA reactions may remain linear for up to 20 minutes due to sluggish catalysis[3].
Step 4: Data Extraction & Background Subtraction
-
Action: Extract the initial velocity (
) strictly from the linear portion of the progress curve for each concentration. -
Validation Check: Subtract the rate of the "minus-peptide" control from the corresponding experimental well to isolate the true peptide-dependent acylation rate[3].
Step 5: Non-Linear Regression Analysis
-
Action: Plot
against the Acyl-CoA concentration. Fit the data to the Michaelis-Menten equation ( ) using statistical software to derive and [5]. For Butyryl-CoA in enzymes like Gcn5, fit the data to a competitive inhibition model to determine the inhibition constant ( ).
Implications for Drug Development
Understanding the kinetic disparity between Acetyl-CoA and Butyryl-CoA opens novel therapeutic avenues. Because extended acyl-CoAs can act as endogenous bisubstrate inhibitors of specific KATs (like Gcn5)[2], drug developers are actively synthesizing non-hydrolyzable Butyryl-CoA analogs. These molecules exploit the steric constraints of the KAT active site, serving as highly selective, competitive inhibitors for epigenetic targets in oncology and metabolic syndromes. By profiling the
References
-
Montgomery et al. (2015). Metabolic Regulation of Histone Acetyltransferases by Endogenous Acyl-CoA Cofactors. nih.gov.2
-
Ringel et al. (2016). Structural basis for acyl-group discrimination by human Gcn5L2 - PMC. nih.gov. 3
-
Ringel & Wolberger (2016). Butyryl-CoA competitively inhibits acetylation by human Gcn5. (A)... | Download Scientific Diagram. researchgate.net. 5
-
Zhang et al. (2020). Identification of lysine isobutyrylation as a new histone modification mark. oup.com.1
-
Wang et al. (2021). Acyltransferase AniI, a Tailoring Enzyme with Broad Substrate Tolerance for High-Level Production of Anisomycin. sjtu.edu.cn. 4
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Metabolic Regulation of Histone Acetyltransferases by Endogenous Acyl-CoA Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for acyl-group discrimination by human Gcn5L2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Butyryl-CoA: Lithium Salt vs. Sodium Salt
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical determinant of experimental success and reproducibility. Butyryl-Coenzyme A (Butyryl-CoA), a key intermediate in fatty acid metabolism and a substrate for numerous enzymes, is commercially available in different salt forms, most commonly as a lithium or sodium salt.[1][2] While often used interchangeably, the choice of the counter-ion can have significant implications for the stability, handling, and ultimately, the performance of Butyryl-CoA in sensitive assays. This guide provides an in-depth technical comparison of the stability of Butyryl-CoA lithium salt versus its sodium salt, supported by established chemical principles and a proposed experimental framework for direct comparison.
The Critical Role of the Thioester Bond and its Susceptibility to Hydrolysis
The reactivity and metabolic significance of Butyryl-CoA are centered on its high-energy thioester bond, which links the butyryl group to Coenzyme A.[2] This bond is thermodynamically unstable, making Butyryl-CoA an excellent acyl group donor in biochemical reactions. However, this inherent reactivity also renders it susceptible to hydrolysis, a primary degradation pathway.[3] The rate of hydrolysis is significantly influenced by factors such as pH, temperature, and the presence of moisture.
Comparative Analysis: Lithium vs. Sodium Salt of Butyryl-CoA
The choice between the lithium and sodium salt of Butyryl-CoA primarily impacts the stability of the compound in its solid, lyophilized form and can influence its behavior in solution.
| Feature | Butyryl-CoA Lithium Salt | Butyryl-CoA Sodium Salt | Rationale and Implications |
| Hygroscopicity | Higher | Lower | Lithium ions, due to their smaller ionic radius and higher charge density, have a stronger ability to polarize and attract water molecules compared to sodium ions.[3][4] This makes the lithium salt more hygroscopic, meaning it will absorb moisture from the atmosphere more readily. This is a critical consideration for the long-term stability of the solid compound, as absorbed water can accelerate the hydrolysis of the thioester bond. |
| Solid-State Stability | Potentially lower if not stored under strictly anhydrous conditions. | Generally higher due to lower hygroscopicity. | The increased hygroscopicity of the lithium salt necessitates more stringent handling and storage conditions, such as the use of desiccants and inert gas, to prevent degradation. |
| Solubility in Water | Readily soluble.[4] | Readily soluble.[5] | Both salts are highly soluble in water and aqueous buffers, a property essential for most biochemical applications. |
| Aqueous Solution Stability | Generally stable under optimal pH conditions. | Generally stable under optimal pH conditions. | The stability of Butyryl-CoA in solution is primarily dictated by the pH and temperature rather than the counter-ion. Both salt forms are most stable in slightly acidic to neutral pH (around 6.0-7.5) and should be kept on ice to minimize hydrolysis. |
| Recommended Storage (Solid) | -20°C or -80°C, under desiccation.[6][7] | -20°C or -80°C.[5] | Both forms require sub-zero temperatures for long-term storage to minimize degradation. |
Experimental Protocol for a Comparative Stability Study
To provide empirical data for a direct comparison, a well-controlled stability study is essential. The following protocol outlines a robust methodology for assessing the stability of Butyryl-CoA lithium and sodium salts in both solid and aqueous forms.
Objective:
To quantitatively compare the degradation rates of Butyryl-CoA lithium salt and Butyryl-CoA sodium salt under various storage conditions.
Materials:
-
Butyryl-CoA lithium salt, lyophilized powder (≥95% purity)
-
Butyryl-CoA sodium salt, lyophilized powder (≥95% purity)
-
HPLC-grade water
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Formic acid (for mobile phase)
-
Acetonitrile (HPLC grade)
-
Analytical HPLC system with a C18 column and UV detector
-
Controlled environment chambers (25°C with controlled humidity, 4°C, -20°C, -80°C)
-
Precision balance
-
pH meter
Experimental Workflow for Stability Assessment
Caption: Factors influencing the stability of Butyryl-CoA salts.
In the solid state, the primary differentiating factor is hygroscopicity. The smaller lithium cation has a higher charge density, leading to a stronger interaction with water molecules. [4]This can draw moisture into the lyophilized powder, creating a microenvironment where hydrolysis of the thioester bond can occur even at sub-zero temperatures, albeit at a much slower rate.
In aqueous solution, both salts dissociate to yield the Butyryl-CoA anion, and the counter-ion (Li⁺ or Na⁺) is expected to have a negligible effect on the stability of the thioester bond. The dominant factors become pH and temperature. The thioester bond is susceptible to nucleophilic attack by water (hydrolysis), which is catalyzed by hydroxide ions. Therefore, alkaline conditions significantly accelerate degradation. Conversely, in a slightly acidic to neutral pH range, the rate of hydrolysis is minimized.
Conclusion and Recommendations
Based on fundamental chemical principles, the sodium salt of Butyryl-CoA is expected to exhibit greater stability in its solid form due to its lower hygroscopicity compared to the lithium salt. This makes the sodium salt a more robust choice for long-term storage and in environments where stringent control of humidity is challenging.
For applications in aqueous solutions, the stability of both salts is comparable and is primarily governed by the pH and temperature of the solution. To ensure the integrity of Butyryl-CoA in your experiments, the following best practices are recommended:
-
Storage: Store lyophilized Butyryl-CoA, regardless of the salt form, at -20°C or -80°C under desiccated conditions. For the lithium salt, the use of a desiccator is particularly crucial.
-
Solution Preparation: Prepare aqueous solutions fresh whenever possible using cold, high-purity water or buffer.
-
pH Control: Maintain the pH of stock solutions and reaction mixtures within a slightly acidic to neutral range (pH 6.0-7.5).
-
Temperature Control: Keep solutions on ice during use to minimize hydrolysis.
-
Aliquoting: For stored solutions, aliquot into single-use volumes to avoid multiple freeze-thaw cycles.
By understanding the distinct properties of the lithium and sodium salts of Butyryl-CoA and implementing rigorous handling and storage protocols, researchers can ensure the quality and reliability of this critical reagent in their scientific endeavors.
References
-
Avanti Polar Lipids. (n.d.). Butyryl Coenzyme A (sodium salt). Technical Data Sheet. Retrieved from [Link]
-
Colomer, M. T., et al. (2018). Difference in chemical bonding between lithium and sodium salts: influence of covalency on their solubility. Physical Chemistry Chemical Physics, 20(27), 18335-18344. Retrieved from [Link]
- Ghisla, S., & Thorpe, C. (1989). Acyl-CoA dehydrogenases. A mechanistic overview. European Journal of Biochemistry, 181(1), 1-17.
-
Sim, J., et al. (2020). A Class of Reactive Acyl-CoA Species Reveals the Non-Enzymatic Origins of Protein Acylation. Cell Metabolism, 31(1), 66-80.e9. Retrieved from [Link]
-
Vaia. (n.d.). Problem 17 Many lithium salts are hygroscop... Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Why is the thioester bond weaker than a regular ester bond? Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Class of Reactive Acyl-CoA Species Reveals the Non-Enzymatic Origins of Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butyryl-Coenzym A Lithiumsalz Hydrat ≥90% | Sigma-Aldrich [sigmaaldrich.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. chemimpex.com [chemimpex.com]
- 7. d-nb.info [d-nb.info]
Cross-reactivity of acyl-CoA antibodies with Butyryl-CoA
Title: Navigating Acyl-CoA Antibody Specificity: A Comparative Guide to Butyryl-CoA and Cross-Reactivity Profiles
Executive Summary
The expanding landscape of metabolically driven post-translational modifications (PTMs) has highlighted short-chain fatty acid acylations—such as propionylation, butyrylation, and crotonylation—as critical regulators of chromatin dynamics and protein function[1]. However, the structural homology between these acyl-CoA derivatives presents a significant bioanalytical challenge. This guide provides an objective, data-driven comparison of acyl-CoA and acyl-lysine antibodies, focusing specifically on the cross-reactivity of butyryl-CoA/butyryllysine (Kbu) antibodies with other acylations. By understanding the thermodynamic and structural causality behind epitope recognition, researchers can design self-validating experimental workflows to ensure scientific integrity.
Mechanistic Background: The Causality of Cross-Reactivity
Acyl-CoA species serve as the fundamental donors for lysine acylation. Butyryl-CoA, a 4-carbon (C4) saturated acyl donor, is primarily derived from the beta-oxidation of fatty acids or the fermentation of dietary fibers by the gut microbiota[2][3].
The fundamental cause of antibody cross-reactivity in this space is steric and electrostatic mimicry . Antibodies raised against butyryllysine (Kbu) must recognize a relatively small aliphatic chain (C4). Because the binding pocket of an IgG molecule relies on hydrophobic interactions and van der Waals forces to stabilize the antigen, structurally adjacent modifications often possess enough binding affinity to trigger a false positive.
-
Isobutyrylation (Kibu): An isomer of butyrylation with identical mass (+70 Da) but a branched chain. Pan-butyryllysine antibodies frequently fail to distinguish between the linear and branched C4 chains[4].
-
Crotonylation (Kcr): A C4 chain with a trans-double bond. The planar nature of the double bond alters the geometry slightly, but the overall chain length is identical to butyrylation, leading to moderate cross-reactivity[1].
-
Propionylation (Kpr): A C3 chain. The absence of a single terminal methyl group often provides enough structural similarity to allow weak binding by anti-Kbu antibodies[2].
Fig 1: Metabolic origins of C3 and C4 acyl-CoA donors driving cross-reactivity.
Comparative Analysis of Commercial Antibodies
When selecting an antibody for acyl-CoA or acyl-lysine detection, researchers must differentiate between "Pan-specific" antibodies (which recognize the acylation independent of the flanking amino acid sequence) and "Site-specific" antibodies (which recognize the acylation only on a specific protein residue, e.g., H3K27bu).
Pan-Butyryllysine Antibodies (e.g., PTM Bio PTM-301)
The PTM-301 clone is widely considered the industry standard for detecting global butyrylation[5][6]. While it demonstrates excellent discrimination against acetylation (C2) and unmodified lysine, recent rigorous mass spectrometry and immunoblotting validations have revealed that PTM-301 exhibits near-complete cross-reactivity with isobutyryllysine (Kibu) [4][7]. This promiscuity means that signals previously attributed solely to linear butyrylation in cellular contexts may actually represent a mixture of n-butyrylation and iso-butyrylation[4].
Site-Specific Histone Antibodies (e.g., Anti-H3K27bu)
Site-specific antibodies often leverage the flanking peptide sequence to enhance overall avidity, which can sometimes compensate for the low specificity of the acyl-pocket. However, studies utilizing recombinant nucleosomes have shown that antibodies targeting H3K27bu still exhibit measurable cross-reactivity with H3K9bu and histone crotonylation, though they successfully avoid cross-reacting with H3K27ac[1].
Anti-Coenzyme A Antibodies (e.g., Clone 1F10)
For researchers measuring the acyl-CoA metabolites directly rather than the resulting PTMs, anti-CoA monoclonal antibodies (like clone 1F10) are utilized. Because the binding epitope of 1F10 maps to the deoxyribose ring and the 3'-phosphate group of the core CoA structure, it broadly cross-reacts with nearly all acyl-CoA species (Acetyl-CoA, Butyryl-CoA, etc.) as long as the acyl chain does not introduce severe steric hindrance[8].
Quantitative Cross-Reactivity Matrix
| Antibody Target / Clone | Target Structure | Known Cross-Reactivities | Negligible Cross-Reactivity | Reference |
| Pan-Butyryllysine (PTM-301) | Linear C4 Acyl-Lysine | High: Isobutyryllysine (Kibu)Moderate: Crotonyllysine (Kcr) | Acetyllysine (Kac), Unmodified Lysine | [4][6] |
| Anti-H3K27bu (ABE2854) | C4 Acyl-Lysine at H3K27 | Moderate: H3K9bu, H3K27cr | H3K27ac (Acetylation) | [1] |
| Pan-Propionyllysine (PTM-201) | Linear C3 Acyl-Lysine | Moderate: Butyryllysine (Kbu) | Acetyllysine (Kac) | [1][2] |
| Anti-CoA (Clone 1F10) | Core CoA 3'-phosphate | High: Acetyl-CoA, Butyryl-CoA, Crotonyl-CoA | ATP, Cysteine, Unacylated precursors | [8] |
Self-Validating Experimental Protocols
To ensure trustworthiness in epigenetic and metabolic profiling, researchers cannot rely solely on vendor validation. Every application of an acyl-CoA or acyl-lysine antibody must be accompanied by a self-validating assay. Below are two gold-standard methodologies.
Protocol A: Peptide Dot Blot for Acyl-Lysine Specificity
This protocol tests the thermodynamic preference of the antibody against a library of structurally similar synthetic peptides[2].
Rationale: By spotting highly controlled concentrations of synthetic peptides, we isolate the variable of the acyl chain length without the confounding factors of secondary protein structures.
-
Peptide Synthesis: Obtain synthetic peptides (e.g., 13-mers) containing a central fixed lysine residue that is either unmodified, acetylated (Kac), propionylated (Kpr), butyrylated (Kbu), isobutyrylated (Kibu), or crotonylated (Kcr).
-
Serial Dilution: Prepare serial dilutions of each peptide in pure water or spotting buffer (e.g., 500 ng, 100 ng, 20 ng, 4 ng).
-
Spotting: Spot 1–2 µL of each dilution onto a dry nitrocellulose membrane. Allow to air dry completely for 30 minutes.
-
Blocking: Submerge the membrane in 5% Non-Fat Dry Milk (NFDM) or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 2 hours at room temperature to prevent non-specific binding[6].
-
Primary Incubation: Incubate with the primary antibody (e.g., Pan-anti-Kbu at 1:2000 dilution) in blocking buffer overnight at 4°C.
-
Washing & Secondary: Wash 3x with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Develop using Enhanced Chemiluminescence (ECL) and quantify densitometry to calculate the relative cross-reactivity percentage.
Protocol B: Competitive ELISA for Acyl-CoA Metabolite Cross-Reactivity
This protocol quantitatively assesses the affinity of anti-CoA antibodies (like 1F10) to various acyl-CoA species[8].
Rationale: A competitive format is mathematically rigorous; the concentration of free Butyryl-CoA required to outcompete the plate-bound CoA conjugate directly correlates to the antibody's affinity (
-
Plate Coating: Coat a 96-well microtiter plate with 100 µL of BSA-CoA conjugate (1 µg/mL in PBS). Incubate overnight at 4°C. Wash 3x with wash buffer[8].
-
Blocking: Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) per well for 2 hours at room temperature.
-
Competitive Reaction Setup: In separate tubes, prepare serial dilutions of the competing free acyl-CoA compounds (Butyryl-CoA, Acetyl-CoA, Crotonyl-CoA). Pre-incubate these dilutions with a fixed concentration of the anti-CoA antibody for 1 hour at room temperature[8].
-
Incubation: Transfer 100 µL of the pre-incubated mixtures to the coated plate. Incubate for 1 hour at 37°C.
-
Detection: Wash 5x. Add 100 µL of HRP-conjugated secondary antibody. Incubate for 1 hour at 37°C, wash, and add TMB substrate. Read absorbance at 450 nm.
-
Analysis: Calculate the
for each acyl-CoA. Percent cross-reactivity is .
Fig 2: Step-by-step self-validation workflow for assessing acyl-lysine antibody cross-reactivity.
Conclusion & Best Practices for Drug Development
Relying exclusively on antibody-based detection for short-chain acylations is a high-risk bioanalytical strategy due to inherent cross-reactivity. When investigating butyrylation, researchers must assume that pan-butyryllysine antibodies will capture isobutyrylation (Kibu) and potentially crotonylation (Kcr)[4][7].
Best Practices:
-
Orthogonal Validation: Always pair Western blotting or Immunofluorescence data with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). MS can easily distinguish between Kbu and Kcr based on mass differences, and can separate Kbu from Kibu based on retention times[4].
-
Metabolic Controls: Utilize knockout models (e.g., Acads-/- mice which have elevated butyryl-CoA levels) to serve as biological positive controls for your antibodies[2].
-
Depletion Assays: If an antibody shows cross-reactivity to Kpr, pre-clear the antibody serum using agarose beads conjugated to propionylated peptides before applying it to your sample[2].
References
-
Microbiota-dependent histone butyrylation in the mammalian intestine. bioRxiv.org. Available at:[Link]
-
Identification of lysine isobutyrylation as a new histone modification mark. Oxford Academic. Available at: [Link]
-
Histone propionylation is a mark of active chromatin. University of Groningen. Available at: [Link]
-
Control of Salmonella Virulence by Microbiota-Derived and Dietary Fatty Acids. Digital Commons Rockefeller University. Available at:[Link]
Sources
The Definitive Guide to Verifying Butyryl-CoA Peak Identity in Complex Biological Matrices
Short-chain acyl-coenzyme A (acyl-CoA) thioesters are pivotal metabolic intermediates. Butyryl-CoA, in particular, sits at the intersection of fatty acid oxidation, gut microbiota fermentation, and epigenetic regulation via histone butyrylation[1]. However, accurately quantifying and verifying the peak identity of butyryl-CoA in complex biological matrices (e.g., feces, liver tissue, cell lysates) is notoriously difficult.
The primary analytical bottleneck is the presence of its structural isomer, isobutyryl-CoA. While n-butyryl-CoA is derived from fatty acid metabolism, isobutyryl-CoA is a byproduct of valine metabolism[1]. Both share the exact monoisotopic mass (838.16 Da) and yield identical primary MS/MS fragments, making peak verification a significant challenge[2].
The Mechanistic Challenge: Isobaric Interferences and Matrix Effects
In traditional Triple Quadrupole (QqQ) Multiple Reaction Monitoring (MRM) workflows, acyl-CoAs are identified by the characteristic neutral loss of 507 Da (the adenosine-3'-phosphate-5'-diphosphate moiety) or the generation of the m/z 428 product ion[3]. Because n-butyryl-CoA and isobutyryl-CoA both produce these identical transitions, mass spectrometry alone cannot distinguish them without baseline chromatographic separation[2]. Furthermore, complex matrices like feces or liver tissue introduce severe ion suppression and isobaric background noise, leading to false-positive peak integrations.
Biological origins and MS/MS fragmentation overlap of n-Butyryl-CoA and Isobutyryl-CoA.
Comparative Analysis of Analytical Strategies
To overcome these structural and matrix-related challenges, several methodologies have been developed. Below is an objective comparison of their performance for verifying butyryl-CoA.
| Analytical Strategy | Resolution of Isomers | Matrix Tolerance | Sensitivity | Throughput | Best Use Case |
| Standard QqQ-MRM (C18) | Poor (Co-elution common) | Low (High ion suppression) | Very High | High | Routine screening of non-isobaric CoAs |
| UHPLC-HRMS (Orbitrap/QTOF) | Moderate to High | High (Mass defect filtering) | High | Medium | Untargeted profiling, peak verification |
| Ion-Pairing LC-MS/MS | High (Baseline separation) | Moderate (Source fouling) | High | Low | Dedicated structural isomer resolution |
| Derivatization LC-MS | High | High | Very High | Low | Ultra-trace quantification in small biopsies |
Self-Validating Experimental Protocol: UHPLC-HRMS Workflow
To establish a self-validating system, the protocol must account for the chemical instability of thioesters and matrix-induced ionization variability. The following methodology utilizes Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) combined with stable isotope dilution[4].
Causality of Experimental Choices:
-
Acidic Quenching: Thioester bonds are highly susceptible to hydrolysis at neutral to alkaline pH. Using 10% Trichloroacetic acid (TCA) immediately drops the pH, precipitating proteins and locking the acyl-CoA pool in its current state[5].
-
Internal Standards: Spiking
C-labeled acyl-CoAs prior to extraction is non-negotiable. It creates a self-validating internal control that corrects for both extraction losses and matrix-specific ion suppression. -
Chromatography: A superficially porous C18 column with a slightly acidic mobile phase (pH ~5.0) is used. Acidic conditions maintain thioester stability while optimizing the peak shape of the highly polar phosphate groups without relying on harsh, MS-fouling ion-pairing agents.
Step-by-Step Methodology
-
Sample Quenching & Spiking: Add 1 mL of ice-cold 10% (w/v) Trichloroacetic acid (TCA) to the biological matrix (e.g., 50 mg feces or liver tissue). Immediately spike in 50 µL of a stable isotope-labeled internal standard mix (e.g.,
C -butyryl-CoA)[5]. -
Homogenization & Extraction: Homogenize using a bead-beater for 2 cycles of 30 seconds at 4°C. Sonicate for 12 × 0.5 s pulses on ice. Centrifuge at 17,000 × g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris[5].
-
Solid-Phase Extraction (SPE) Clean-up: Condition an Oasis HLB SPE cartridge with 1 mL methanol, followed by 1 mL water. Load the cleared supernatant. Wash with 1 mL of 2% methanol in water to remove salts and polar interferences. Elute the acyl-CoAs with 1 mL of 80% methanol containing 100 mM ammonium formate (pH 5.0). Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 50 µL of 5% methanol.
-
UHPLC Separation: Inject 5 µL onto a superficially porous C18 column (e.g., 100 × 2.1 mm, 1.7 µm). Use a mobile phase gradient of (A) 10 mM ammonium formate in water (pH 5.0) and (B) acetonitrile. Run a shallow gradient from 2% B to 30% B over 15 minutes to maximize the separation between n-butyryl-CoA and isobutyryl-CoA.
-
HRMS Acquisition: Operate the mass spectrometer (Orbitrap or QTOF) in positive electrospray ionization (ESI+) mode. Acquire full-scan MS data at a resolution of ≥60,000 (at m/z 200) with a mass range of m/z 700–1000. Trigger data-dependent MS/MS (ddMS2) for structural confirmation[4].
Step-by-step UHPLC-HRMS workflow for robust acyl-CoA extraction and quantification.
Data Interpretation and Peak Verification
To definitively verify the butyryl-CoA peak identity and avoid false positives from isobutyryl-CoA or succinyl-CoA fragments, analysts must rely on a triad of criteria:
-
Retention Time (RT) Locking: The endogenous peak must co-elute exactly with the
C-labeled internal standard. Because n-butyryl-CoA and isobutyryl-CoA elute at slightly different times under a shallow gradient, the heavy isotope acts as an absolute RT marker[2]. -
Mass Accuracy & Isotopic Fidelity: The precursor m/z 838.1637 must be within ≤ 5 ppm mass error. Furthermore, the M+1 and M+2 isotopic distribution must match the theoretical pattern of
[3]. -
In-Source Fragmentation (ISF) Profiling: Utilize optimized in-source fragmentation to monitor secondary characteristic ions beyond the standard 507 Da neutral loss, ensuring the peak is not a chimeric mass generated by co-eluting matrix lipids[4].
References
-
Purves, R. W., Ambrose, S. J., Clark, S. M., Stout, J. M., & Page, J. E. (2015). Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry. FAO AGRIS.[Link]
-
Ringel, A. E., et al. (2020). Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues. Open Biology.[Link]
-
Li, Y., et al. (2020). Identification of Lysine Isobutyrylation as A New Histone Modification Mark. bioRxiv.[Link]
-
Schwaiger-Haber, M., et al. (2022). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. Analytical and Bioanalytical Chemistry (PMC).[Link]
-
Keshet, U., et al. (2022). Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library. Analytical Chemistry.[Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry [agris.fao.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
Safety Operating Guide
Butyryl Coenzyme A lithium salt proper disposal procedures
As a Senior Application Scientist, I frequently observe laboratories treating biochemical reagents with the same disposal protocols as benign buffers. However, Butyryl Coenzyme A (Butyryl-CoA) lithium salt —a critical substrate used extensively in lipid metabolism studies and post-translational histone butyrylation research—requires stringent, specialized handling.
Because this compound combines a biologically active thioester with a lithium counter-ion, improper disposal can lead to environmental lithium contamination and unintended biological activity in wastewater systems. Furthermore, as a fine lyophilized powder, it presents specific inhalation and contact hazards.
This guide provides a comprehensive, field-proven framework for the safe operational handling, emergency spill response, and regulatory-compliant disposal of Butyryl-CoA lithium salt.
Physicochemical Profile & Hazard Identification
Before executing any disposal protocol, you must understand the material's hazard profile. Butyryl-CoA lithium salt is classified as a combustible solid (Storage Class 11) and is incompatible with strong oxidizing agents. The lyophilized powder is highly susceptible to aerosolization, making respiratory protection critical during weighing and transfer steps.
Table 1: Hazard Classification & Required PPE
| Hazard Class | GHS Code | Clinical Manifestation | Required PPE |
|---|---|---|---|
| Skin Irritation | Category 2 (H315) | Localized erythema and dermatitis upon prolonged contact. | Nitrile gloves (double-gloving recommended), lab coat. |
| Eye Irritation | Category 2A (H319) | Severe ocular irritation and potential corneal damage. | Snug-fitting safety goggles or full face shield. |
| Target Organ Toxicity | Category 3 (H335) | Respiratory tract irritation; coughing and mucosal damage. | N95 respirator mask; handle exclusively inside a certified fume hood. |
Data synthesized from.
Waste Segregation & Disposal Workflows
Under no circumstances should Butyryl-CoA lithium salt—either as a solid or in solution—be discharged into municipal sewers or waterways. Lithium ions are not efficiently removed by standard municipal water treatment facilities and pose toxicity risks to aquatic ecosystems. All waste must be routed to an approved hazardous waste disposal plant (Precautionary Statement P501).
Workflow A: Solid Waste Disposal Protocol
Applicable for: Lyophilized powder remnants, contaminated pipette tips, empty glass vials, and weighing boats.
-
Segregation & Containment: Collect all contaminated solid materials and place them into a rigid, leak-proof High-Density Polyethylene (HDPE) solid waste container.
-
Causality: HDPE provides superior chemical resistance and prevents accidental punctures from contaminated glass vials, ensuring the integrity of the primary container.
-
-
Atmospheric Sealing: Ensure the container is tightly sealed immediately after use.
-
Causality: Butyryl-CoA lithium salt is hygroscopic. Exposure to ambient moisture can degrade the compound, while unsealed containers risk aerosolizing the H335-classified powder.
-
-
Labeling: Affix a standardized hazardous waste label. Explicitly write: "Hazardous Solid Waste: Butyryl Coenzyme A Lithium Salt (Combustible Solid, Irritant)."
-
Validation Check: Physically inspect the exterior of the container for any residual dust. Wipe the exterior with a damp paper towel (dispose of the towel inside the bin) to guarantee zero cross-contamination before transport.
-
Institutional Transfer: Store the sealed container in a designated secondary containment tray, strictly isolated from strong oxidizing agents, until pickup by your Environmental Health and Safety (EHS) department.
Workflow B: Aqueous Waste Disposal Protocol
Applicable for: Assay buffers, reconstituted stock solutions, and HPLC effluents containing the compound.
-
Chemical Compatibility Verification: Verify that the aqueous waste stream does not contain strong oxidizers (e.g., peroxides, nitric acid).
-
Causality: The lithium salt is chemically incompatible with strong oxidizing agents, which can trigger hazardous exothermic decomposition.
-
-
Collection: Pour the aqueous waste into an approved HDPE liquid waste carboy designated specifically for "Aqueous Toxic/Irritant Waste."
-
Documentation: Immediately update the carboy's waste log, noting the estimated concentration (e.g., 10 mg/mL in PBS) and total volume of the Butyryl-CoA lithium salt added[1].
-
Storage & Disposal: Cap the carboy securely. Once the carboy reaches 80% capacity (to allow for vapor expansion), transfer it to the EHS accumulation area.
Figure 1: Decision tree for the segregation and disposal of Butyryl-CoA lithium salt waste.
Emergency Spill Response & Decontamination
In the event of an accidental spill, immediate containment is required to prevent respiratory exposure and environmental runoff.
Step-by-Step Spill Response:
-
Evacuate and Ventilate: If a powder spill occurs outside a fume hood, immediately instruct personnel to step back. Ensure the room's HVAC system is functioning to dilute potential aerosols (P271).
-
Don Emergency PPE: Upgrade PPE to include an N95 respirator mask and heavy-duty nitrile gloves before approaching the spill.
-
Containment (Powder): Do NOT use a standard vacuum cleaner, as this will aerosolize the fine powder. Carefully sweep or shovel the solid into a dedicated hazardous waste bin.
-
Containment (Liquid): For reconstituted solutions, cover the spill with a chemically inert, liquid-absorbent material (e.g., sand or vermiculite). Do not use combustible materials like sawdust.
-
Decontamination: Once the bulk material is collected, wash the affected surface thoroughly with plenty of soap and water (P302 + P352). Collect the wash water using absorbent pads and dispose of them as solid hazardous waste to prevent drain runoff.
Figure 2: Step-by-step emergency response pathway for Butyryl-CoA lithium salt spills.
Operational Storage for Waste Minimization
The most effective waste disposal strategy is waste minimization through proper storage. Butyryl-CoA lithium salt degrades rapidly if mishandled, forcing laboratories to dispose of expired, useless reagents.
To maximize shelf life and minimize chemical waste:
-
Solid Stock Storage: Store the lyophilized powder sealed at -20°C in a desiccator. Protect strictly from moisture[2].
-
Reconstituted Solutions: If you must create a stock solution (e.g., in PBS at 10 mg/mL[1]), aliquot the solution into single-use volumes and store at -80°C. These aliquots are stable for up to 6 months[2]. Never subject the solution to repeated freeze-thaw cycles, as this hydrolyzes the thioester bond, rendering the compound biologically inactive and converting it prematurely into hazardous waste.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
